An In-depth Technical Guide to the Physicochemical Properties of 2-Methylcyclopropane-1-carbohydrazide
Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 2-methylcyclopropane-1-carbohydrazide, a molecule of significant interest in contemporary drug discovery. This doc...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-methylcyclopropane-1-carbohydrazide, a molecule of significant interest in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and detailed, field-proven experimental protocols for the determination of its key characteristics. We delve into the synthesis, structural elucidation, and the critical parameters influencing its behavior in pharmaceutical formulations, including solubility and ionization constants. Each section is designed to provide not just procedural steps, but also the underlying scientific rationale, ensuring a self-validating and robust understanding of this unique chemical entity.
Introduction: The Significance of the Cyclopropane Moiety and Hydrazide Functionality in Medicinal Chemistry
The unique structural and electronic properties of the cyclopropane ring have established it as a valuable component in modern medicinal chemistry. Its rigid, three-dimensional structure can enhance metabolic stability, improve binding potency to biological targets, and offer novel molecular scaffolds.[1][2][3] The incorporation of a cyclopropyl group can fine-tune a drug's properties, such as its ability to dissolve in the body and minimize off-target interactions.[4][5]
Similarly, the hydrazide functional group is a versatile building block in the synthesis of a wide array of biologically active compounds.[6][7] Hydrazides and their derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[7] The combination of a cyclopropane ring and a carbohydrazide functional group in 2-methylcyclopropane-1-carbohydrazide presents a molecule with intriguing potential for the development of novel therapeutics. This guide aims to provide a thorough characterization of its fundamental physicochemical properties to support such endeavors.
Molecular Structure and Core Properties
A foundational understanding of a compound's basic molecular properties is the cornerstone of its application in drug development.
Due to the limited availability of experimental data for this specific compound, the following table presents a combination of data from closely related analogs and predicted values to provide a baseline for experimental design.
Property
Predicted/Estimated Value
Basis for Estimation/Prediction
Melting Point (°C)
130 - 150
Based on the melting point of similar small molecule carbohydrazides.
Boiling Point (°C)
Decomposes before boiling
Hydrazides are often thermally unstable.
pKa
3.0 - 4.0 (hydrazide proton)
Based on the known pKa of the hydrazide functional group.
LogP (XlogP)
-0.3
Predicted value from PubChem, indicating hydrophilicity.[8]
Aqueous Solubility
Moderately soluble
The presence of polar functional groups suggests some aqueous solubility.
Synthesis of 2-Methylcyclopropane-1-carbohydrazide
The most common and efficient method for the synthesis of carbohydrazides is the hydrazinolysis of the corresponding ester.[6][10][11] This involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon.
2-Methylcyclopropane-1-carbohydrazide structural analysis and characterization
An In-Depth Technical Guide to the Structural Analysis and Characterization of 2-Methylcyclopropane-1-carbohydrazide Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery and...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Structural Analysis and Characterization of 2-Methylcyclopropane-1-carbohydrazide
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Small molecules, particularly those incorporating strained ring systems and reactive functional groups, present unique analytical challenges that demand a sophisticated, multi-technique approach. 2-Methylcyclopropane-1-carbohydrazide, a molecule featuring a strained three-membered cyclopropane ring and a nucleophilic carbohydrazide moiety, is a prime example of such a compound. The presence of two chiral centers further complicates its analysis, introducing the possibility of multiple stereoisomers.[1][2]
This technical guide provides a comprehensive framework for the structural analysis and characterization of 2-Methylcyclopropane-1-carbohydrazide. Moving beyond a simple recitation of methods, this document offers a field-proven, logical workflow designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each analytical step builds upon the last to create a self-validating system for complete structural confirmation.
The structure of 2-Methylcyclopropane-1-carbohydrazide contains two stereocenters at the C1 and C2 positions of the cyclopropane ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers: (1R,2R) and (1S,2S), and (1R,2S) and (1S,2R). The cis and trans diastereomers will exhibit distinct physical properties and spectroscopic signatures.[1][3]
Understanding and separating these isomers is critical, as different stereoisomers can have vastly different pharmacological and toxicological profiles. The initial synthesis will likely produce a mixture of diastereomers, which must be separated and characterized independently.
Caption: Stereoisomeric relationships in 2-Methylcyclopropane-1-carbohydrazide.
The Integrated Analytical Workflow
A robust characterization of 2-Methylcyclopropane-1-carbohydrazide relies on the convergence of data from multiple orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous picture of the molecule's identity, purity, and stereochemistry. Mass spectrometry provides the initial molecular weight confirmation, followed by detailed structural elucidation through NMR and IR spectroscopy. Finally, X-ray crystallography can provide the definitive three-dimensional structure.[4][5]
Caption: Integrated workflow for structural characterization.
Mass Spectrometry (MS): Confirming Molecular Formula
Expertise & Experience: The first step after synthesis and purification is to confirm that the compound has the correct molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Given the carbohydrazide moiety, electrospray ionization (ESI) is an excellent choice due to its soft ionization nature, which will likely produce a strong protonated molecular ion [M+H]⁺.[6][7]
Trustworthiness: An exact mass measurement from HRMS provides a high degree of confidence in the elemental formula (C₅H₁₀N₂O). Verifying this against the theoretical mass is a critical validation gate before proceeding to more time-intensive analyses.
Protocol: High-Resolution LC-MS Analysis
Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a suitable solvent such as methanol or acetonitrile.
Chromatography (Optional but Recommended): Inject the sample onto a reverse-phase C18 HPLC column coupled to the mass spectrometer. This confirms the purity of the sample entering the mass spectrometer.
Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode.
Mass Analysis: Perform a full scan analysis on a high-resolution instrument (e.g., Orbitrap or TOF) over a mass range of m/z 50-500.
Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion. Compare the measured exact mass to the theoretical exact mass of C₅H₁₁N₂O⁺. The mass error should be less than 5 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity and stereochemistry of small molecules. For 2-Methylcyclopropane-1-carbohydrazide, a suite of 1D and 2D NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry (cis/trans).
Due to the asymmetry of the molecule, all three cyclopropyl protons and the methyl group protons are expected to be in unique chemical environments, leading to complex splitting patterns.[9]
Trustworthiness: A complete and self-consistent assignment across multiple NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) provides an exceptionally high level of confidence in the proposed structure.
Predicted ¹H NMR Signals:
Methyl Group (-CH₃): A doublet in the upfield region (approx. 1.0-1.3 ppm).
Cyclopropane Protons (-CH-): A series of complex multiplets in the highly shielded region characteristic of cyclopropanes (approx. 0.5-1.5 ppm).[9][10]
Hydrazide Protons (-NHNH₂): Broad signals that may exchange with D₂O. Their chemical shift will be concentration and solvent-dependent.
Predicted ¹³C NMR Signals:
Methyl Carbon: An upfield signal (approx. 10-20 ppm).
Carbonyl Carbon (-C=O): A downfield signal (approx. 170-180 ppm).
Protocol: Comprehensive NMR Analysis
Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
1D ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration, and coupling constants.
1D ¹³C NMR/DEPT: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A DEPT-135 experiment will differentiate CH₃/CH from CH₂ signals.
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is essential for tracing the connectivity within the cyclopropane ring and to the methyl group.
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of each carbon's attached protons.
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is critical for establishing the connection of the carbonyl group to the cyclopropane ring.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): For determining stereochemistry, this experiment reveals through-space proximity of protons. For example, a cross-peak between the methyl protons and a specific cyclopropyl proton would suggest they are on the same face of the ring (a cis relationship).
Caption: A logical workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. For 2-Methylcyclopropane-1-carbohydrazide, the IR spectrum will provide clear evidence for the N-H bonds of the hydrazide, the C=O of the amide, and the characteristic C-H bonds of the strained cyclopropane ring.
Trustworthiness: The presence of these characteristic absorption bands serves as a quick and effective confirmation of the major functional groups, complementing the detailed connectivity information from NMR.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Functional Group
Characteristic Absorption (cm⁻¹)
Rationale / Reference
N-H Stretch (Hydrazide)
3200-3400 (two bands)
Asymmetric and symmetric stretching of the -NH₂ group.
C-H Stretch (Cyclopropyl)
3000-3100
C-H bonds on a strained ring absorb at a higher frequency than typical sp³ C-H bonds.[11][12]
A characteristic absorption for the cyclopropane ring skeleton.[12]
X-ray Crystallography: Unambiguous 3D Structure
Expertise & Experience: When an appropriate single crystal can be grown, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule, including the absolute stereochemistry.[14][15][16] This technique is the ultimate arbiter of structure and is invaluable for resolving any ambiguities from spectroscopic data.
Trustworthiness: An X-ray crystal structure is considered definitive proof of structure in the pharmaceutical industry. It provides precise bond lengths, bond angles, and conformational information that is unattainable by other methods.[17][18]
Protocol: Single-Crystal X-ray Diffraction
Crystallization: This is often the most challenging step.[15] Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions).[15] Common methods include:
Vapor diffusion of an anti-solvent into a solution of the compound.[19]
Slow cooling of a saturated solution.
Data Collection: Mount a suitable crystal on a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected.[15]
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map of the unit cell. A molecular model is fitted to the electron density and refined to yield the final structure.
Determination of Absolute Stereochemistry: For chiral molecules, the Flack parameter is calculated from the diffraction data to determine the absolute configuration (e.g., distinguishing (1R,2R) from (1S,2S)) with high confidence.[20]
Conclusion
The structural characterization of 2-Methylcyclopropane-1-carbohydrazide requires a synergistic and methodologically sound approach. By integrating data from High-Resolution Mass Spectrometry, a comprehensive suite of 1D and 2D NMR experiments, and Infrared Spectroscopy, a confident structural assignment can be achieved. For definitive proof of its three-dimensional nature and absolute stereochemistry, single-crystal X-ray crystallography stands as the ultimate analytical tool. This in-depth guide provides the necessary framework and expert insights for researchers to navigate the complexities of this molecule, ensuring data integrity and scientific rigor throughout the drug development process.
References
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
Allen, F. H., & Kennard, O. (1993). 3D search and research using the Cambridge Structural Database. Chemical Design Automation News, 8(1), 31-37. [Link]
Agilent Technologies. (2021). Small Molecule Drug Characterization and Purity Analysis. [Link]
Pharmaceutical Technology. (2018). Lot Release Testing Analytics for Small-Molecule Drugs. [Link]
Zhang, Y., & Li, W. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
ResearchGate. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. [Link]
Drug Target Review. (2018). Technique to identify small molecules could speed up drug discovery. [Link]
ResearchGate. Non-alkane behavior of cyclopropane and its derivatives: Characterization of unconventional hydrogen bond interactions. [Link]
Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1966). The Infrared Spectra of Some Cyclopropanes. The Journal of Organic Chemistry, 31(1), 295-301. [Link]
Wiberg, K. B. (1996). Structures of Cyclopropanes and Cyclobutanes. In The Chemistry of the Cyclopropyl Group, Vol. 2. John Wiley & Sons, Ltd. [Link]
Novak, P., et al. (2012). Synthesis, Structural Characterization and Hydrogen Bonding of Mono(salicylidene)carbohydrazide. Croatica Chemica Acta, 85(4), 451-456. [Link]
Jiang, X., et al. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 57(45), 14893-14897. [Link]
A Technical Guide to the Spectroscopic Characterization of 2-Methylcyclopropane-1-carbohydrazide
This guide provides a comprehensive overview of the expected spectroscopic data for 2-Methylcyclopropane-1-carbohydrazide, a molecule of interest in synthetic and medicinal chemistry. In the absence of publicly available...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive overview of the expected spectroscopic data for 2-Methylcyclopropane-1-carbohydrazide, a molecule of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, outlining the anticipated results from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The insights herein are grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for the identification and characterization of this compound.
Molecular Structure and Spectroscopic Implications
2-Methylcyclopropane-1-carbohydrazide (C₅H₁₀N₂O) possesses a unique combination of a strained cyclopropane ring, a methyl substituent, and a carbohydrazide functional group.[1] Each of these structural features will give rise to characteristic signals in the respective spectroscopic analyses, allowing for a detailed structural elucidation. The presence of stereoisomers (cis/trans) will also influence the complexity of the spectra, particularly in NMR.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Predicted Mass Spectrum
For 2-Methylcyclopropane-1-carbohydrazide, the predicted monoisotopic mass is 114.0793 g/mol .[1] In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 114. Under softer ionization conditions, such as electrospray ionization (ESI), protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts would be prominent at m/z 115.0866 and 137.0685, respectively.[1]
Table 1: Predicted Mass Spectrometry Data for 2-Methylcyclopropane-1-carbohydrazide
Adduct/Fragment
Predicted m/z
Notes
[M]⁺
114.0793
Molecular Ion
[M+H]⁺
115.0866
Protonated Molecule
[M+Na]⁺
137.0685
Sodiated Adduct
C₄H₇O⁺
71.0497
Loss of N₂H₃
C₄H₇⁺
55.0548
Loss of CON₂H₃
C₃H₅⁺
41.0391
Cyclopropyl fragment
Fragmentation Pathway
The fragmentation of 2-Methylcyclopropane-1-carbohydrazide is expected to be driven by the lability of the carbohydrazide group and the strain of the cyclopropane ring. A plausible fragmentation pathway is outlined below.
Caption: Predicted EI-MS fragmentation of 2-Methylcyclopropane-1-carbohydrazide.
Experimental Protocol: Acquiring a Mass Spectrum
Sample Preparation: Dissolve approximately 1 mg of 2-Methylcyclopropane-1-carbohydrazide in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
Ionization: For ESI, infuse the sample solution at a flow rate of 5-10 µL/min. For EI, introduce the sample via a direct insertion probe or GC inlet.
Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Use the accurate mass data to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Spectrum
The IR spectrum of 2-Methylcyclopropane-1-carbohydrazide is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.
The presence of a strong absorption band around 1650 cm⁻¹ for the carbonyl group and distinct N-H stretching bands above 3200 cm⁻¹ would be key indicators of the carbohydrazide moiety.[2]
Experimental Protocol: Acquiring an IR Spectrum
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for a liquid or dissolved sample, use attenuated total reflectance (ATR) IR spectroscopy.
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
Background Scan: Record a background spectrum of the empty sample compartment or the KBr pellet holder.
Sample Scan: Record the spectrum of the sample.
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the presence of a chiral center, the diastereotopic protons on the cyclopropane ring are expected to exhibit complex splitting patterns.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will be characterized by signals from the methyl group, the cyclopropane ring protons, and the amine protons of the hydrazide group.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
CH₃
1.0 - 1.2
Doublet
3H
CH (cyclopropane)
0.5 - 1.5
Multiplet
3H
NH₂
4.0 - 5.0
Broad Singlet
2H
NH
7.5 - 8.5
Broad Singlet
1H
The broadness of the NH and NH₂ signals is due to quadrupole broadening and chemical exchange. The exact chemical shifts and coupling constants of the cyclopropyl protons will be highly dependent on the stereochemistry (cis/trans) of the molecule.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C=O
170 - 175
CH (cyclopropane, C1)
20 - 30
CH (cyclopropane, C2)
15 - 25
CH₂ (cyclopropane)
10 - 20
CH₃
10 - 20
Experimental Protocol: Acquiring NMR Spectra
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
¹H NMR Acquisition:
Tune and shim the spectrometer.
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
2D NMR (Optional but Recommended):
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
Caption: Integrated workflow for the spectroscopic characterization.
Conclusion
This technical guide provides a predictive framework for the spectroscopic analysis of 2-Methylcyclopropane-1-carbohydrazide. By combining the insights from mass spectrometry, IR spectroscopy, and NMR spectroscopy, researchers can confidently identify and characterize this molecule. The experimental protocols provided offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. While the data presented here is predictive, it is based on sound scientific principles and serves as a valuable resource for anyone working with this compound.
A Technical Guide to the Preliminary Biological Screening of 2-Methylcyclopropane-1-carbohydrazide
This guide provides a comprehensive framework for the initial biological evaluation of the novel chemical entity, 2-Methylcyclopropane-1-carbohydrazide. As a compound featuring a unique combination of a strained cyclopro...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for the initial biological evaluation of the novel chemical entity, 2-Methylcyclopropane-1-carbohydrazide. As a compound featuring a unique combination of a strained cyclopropane ring and a reactive carbohydrazide moiety, a systematic and logically tiered screening approach is paramount to elucidating its potential therapeutic value. This document is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed, field-proven experimental protocols.
Introduction: Deconstructing the Therapeutic Potential
The chemical architecture of 2-Methylcyclopropane-1-carbohydrazide offers intriguing possibilities from a medicinal chemistry perspective. The cyclopropane ring, a conformationally rigid three-dimensional scaffold, can enhance metabolic stability and improve binding affinity to biological targets.[1] The carbohydrazide functional group is a well-established pharmacophore present in numerous compounds with a wide spectrum of bioactivity, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[2][3][4][5][6] Specifically, the hydrazide-hydrazone backbone (-CONH-N=CH-) is a key structural motif in various bioactive agents.[4]
Given the established activities of related chemical classes, a preliminary biological screening of 2-Methylcyclopropane-1-carbohydrazide should logically focus on three primary areas: general cytotoxicity , antimicrobial activity , and enzyme inhibition . This tiered approach allows for a rapid assessment of the compound's general cellular toxicity, followed by more specific investigations into its potential as an anti-infective or a modulator of enzyme activity.
Part 1: General Cytotoxicity Assessment
A fundamental first step in the evaluation of any novel compound is to determine its cytotoxic potential.[7][8] This provides essential information on the concentration-dependent toxicity of the compound in cultured cells and helps to establish a therapeutic window for subsequent, more specific assays.[7][8] The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[9][10]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Methylcyclopropane-1-carbohydrazide in both cancerous and non-cancerous cell lines.
Materials:
Human cancer cell lines (e.g., MCF-7 - breast cancer, HeLa - cervical cancer)[9][10]
Non-cancerous human cell line (e.g., HEK293 - human embryonic kidney)[9][10]
Cell Culture: Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cell Seeding: Harvest the cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare a stock solution of 2-Methylcyclopropane-1-carbohydrazide in DMSO. Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations for 24 to 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation
Cell Line
2-Methylcyclopropane-1-carbohydrazide (IC50 in µM)
Caption: Workflow for MTT-based cytotoxicity screening.
Part 2: Antimicrobial Screening
The hydrazide-hydrazone moiety is a well-known pharmacophore in many antimicrobial agents.[2][3] Therefore, a preliminary screening against a panel of pathogenic bacteria and fungi is a logical next step. The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the MIC of 2-Methylcyclopropane-1-carbohydrazide against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain.
Inoculum Preparation: Grow the microbial strains overnight in their respective broths. Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).
Compound Dilution: Prepare serial two-fold dilutions of 2-Methylcyclopropane-1-carbohydrazide in the appropriate broth in a 96-well plate.
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation
Microbial Strain
2-Methylcyclopropane-1-carbohydrazide (MIC in µg/mL)
Positive Control (e.g., Ciprofloxacin) (MIC in µg/mL)
Staphylococcus aureus
To be determined
To be determined
Escherichia coli
To be determined
To be determined
Candida albicans
To be determined
To be determined
Part 3: Enzyme Inhibition Assays
Carbohydrazide derivatives have been investigated as inhibitors of various enzymes, such as dipeptidyl peptidase-4 (DPP-IV).[11][12] The strained cyclopropane ring can also mimic the transition states of enzymatic reactions, making its derivatives potential enzyme inhibitors.[1] A preliminary screening against a commercially available enzyme, for which a simple and robust assay exists, is a prudent approach.
Experimental Protocol: General Enzyme Inhibition Assay
Objective: To evaluate the inhibitory potential of 2-Methylcyclopropane-1-carbohydrazide against a selected enzyme (e.g., a commercially available protease or kinase).
Materials:
Target enzyme
Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)
Assay buffer
96-well plate
Microplate reader (absorbance or fluorescence)
Step-by-Step Methodology:
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of 2-Methylcyclopropane-1-carbohydrazide. Include a control with no inhibitor.
Pre-incubation: Pre-incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
Kinetic Measurement: Measure the rate of product formation over time by monitoring the change in absorbance or fluorescence using a microplate reader.
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
A Framework for Predicting the Mechanism of Action of 2-Methylcyclopropane-1-carbohydrazide: An In-Depth Technical Guide
Abstract The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery and development.[1] 2-Methylcyclopropane-1-carbohydrazide is a small molecule of interest, incorporating...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery and development.[1] 2-Methylcyclopropane-1-carbohydrazide is a small molecule of interest, incorporating two key structural motifs with established pharmacological relevance: a cyclopropane ring and a carbohydrazide functional group. However, its specific biological targets and MoA remain uncharacterized.[2] This guide presents a comprehensive, multi-phase framework for systematically predicting and validating the MoA of 2-Methylcyclopropane-1-carbohydrazide. By integrating robust in silico prediction methodologies with rigorous biochemical and cell-based experimental validation, this document provides researchers, scientists, and drug development professionals with a logical and resource-efficient pathway to move from structural information to a well-supported mechanistic hypothesis. The narrative emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity and reproducibility.
Section 1: Structural Analysis and Foundational Rationale
Before embarking on MoA prediction, a thorough analysis of the molecule's constituent parts provides a logical starting point for hypothesis generation. 2-Methylcyclopropane-1-carbohydrazide combines two moieties whose properties in medicinal chemistry are well-documented.
The Cyclopropane Ring: This three-membered ring is a "bioisostere" often used to replace gem-dimethyl groups or unsaturated bonds. Its inclusion in a molecule imparts significant conformational rigidity.[3] This rigidity can lock the molecule into a specific three-dimensional orientation, enhancing its binding affinity and selectivity for a biological target.[4] Furthermore, the cyclopropane scaffold is generally resistant to common metabolic pathways, which can improve a compound's metabolic stability and pharmacokinetic profile.[4][5]
The Carbohydrazide Moiety: The carbohydrazide functional group and its derivatives are recognized as important pharmacophores, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8] This moiety can act as a versatile building block in synthesis and can form crucial hydrogen bonds and other interactions within a protein's active site.[9]
The combination of these two groups suggests that 2-Methylcyclopropane-1-carbohydrazide is a promising candidate for biological activity, yet its specific targets are unknown. The following framework is designed to systematically uncover them.
Section 2: Phase 1 - In Silico Target Prediction and Hypothesis Generation
The initial phase of MoA discovery for a novel compound should leverage computational methods to generate high-probability hypotheses in a time- and cost-effective manner.[10][11] This in silico approach mines vast biological and chemical databases to identify potential protein targets, which can then be prioritized for experimental validation.[12]
In Silico Prediction Workflow
The recommended workflow integrates multiple computational strategies to build a consensus prediction, thereby increasing the confidence in the generated hypotheses.
Caption: Workflow for in silico target prediction.
Protocol: Ligand-Based Target Prediction
This method is predicated on the principle that structurally similar molecules are likely to have similar biological targets.[12]
Obtain SMILES String: Secure the Simplified Molecular Input Line Entry System (SMILES) representation for 2-Methylcyclopropane-1-carbohydrazide: CC1CC1C(=O)NN.[2]
Select Databases: Utilize large-scale public chemogenomic databases such as ChEMBL, PubChem, or DrugBank.
Perform Similarity Search: Input the SMILES string into the database's search tool. Select a 2D similarity search (e.g., Tanimoto coefficient based on molecular fingerprints). Set a similarity threshold (e.g., >0.85) to identify close structural analogs.
Analyze Results: Examine the list of returned similar compounds. For each compound, retrieve its known annotated biological targets and activity data (e.g., IC50, Ki).
Hypothesize: If multiple structurally similar compounds converge on the same biological target (e.g., Monoamine Oxidase A), that target becomes a high-priority hypothesis for 2-Methylcyclopropane-1-carbohydrazide.
Reverse docking screens the compound against a library of 3D protein structures to predict potential binding partners.[13]
Prepare Ligand Structure: Convert the 2D SMILES string into a 3D structure using a tool like Open Babel. Perform energy minimization to obtain a low-energy conformation.
Select Target Library: Use a comprehensive library of protein crystal structures, such as a curated subset of the Protein Data Bank (PDB), focusing on druggable human proteins.
Execute Docking: Employ a validated docking program (e.g., AutoDock, Glide) to systematically dock the prepared ligand into the binding site of every protein in the library.
Score and Rank: The software will calculate a binding affinity score for each protein-ligand complex. Rank all proteins from the most favorable (lowest energy) to the least favorable score.
Filter and Analyze: Examine the top-ranked proteins. Cross-reference these potential targets with those identified in the ligand-based search. A target identified by both methods is a very strong candidate for experimental validation.
Data Synthesis and Hypothesis Prioritization
The final step of the in silico phase is to consolidate the data and formulate clear, testable hypotheses.
Table 1: Template for Summarizing In Silico Target Predictions
Predicted Target
Prediction Method
Score/Metric
Target Function & Rationale
Priority for Validation
e.g., Monoamine Oxidase B
Ligand-Based
Tanimoto: 0.88
Enzyme involved in neurotransmitter metabolism. The related tranylcypromine contains a cyclopropane ring.[3]
High
e.g., Cathepsin K
Structure-Based
Docking Score: -9.5 kcal/mol
Cysteine protease. The carbohydrazide moiety may interact with active site cysteine.
Medium
e.g., GHSR1a
Machine Learning
Probability: 0.91
Ghrelin receptor. Other carbohydrazide derivatives are known antagonists.[14]
High
| ... | ... | ... | ... | ... |
By triangulating the results from these orthogonal computational methods, a researcher can move forward with a small number of high-confidence hypotheses, maximizing the efficiency of the subsequent experimental validation phases.[15]
Section 3: Phase 2 - Biochemical and Biophysical Validation
Once a prioritized list of potential targets is established, the next critical step is to confirm a direct physical interaction between 2-Methylcyclopropane-1-carbohydrazide and the target protein and to quantify its functional effect.[16]
Biochemical Validation Workflow
This workflow focuses on moving from a predicted interaction to confirmed, quantitative biological activity.
Caption: Workflow for biochemical and biophysical validation.
Protocol: General Biochemical Enzyme Inhibition Assay
This protocol provides a self-validating system to determine if the compound inhibits a purified enzyme target identified in Phase 1.[17] It is designed to determine the half-maximal inhibitory concentration (IC50).[18]
Known inhibitor for the enzyme (positive control).
Assay buffer optimized for the enzyme's activity.
DMSO for compound dissolution.
96-well microplates.
Microplate reader (absorbance, fluorescence, or luminescence).
Step-by-Step Procedure:
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a separate 96-well plate using DMSO.
Reagent Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to sensitively detect competitive inhibitors.[19]
Assay Plate Setup:
Test Wells: Add 1 µL of each compound dilution to respective wells.
Negative Control (100% Activity): Add 1 µL of DMSO.
Positive Control (0% Activity): Add 1 µL of the known inhibitor at a saturating concentration.
Enzyme Addition: Add 50 µL of the enzyme working solution to all wells. Mix gently and pre-incubate for 15-30 minutes at the enzyme's optimal temperature. This allows the compound to bind to the enzyme before the reaction starts.
Reaction Initiation: Add 50 µL of the substrate working solution to all wells to start the reaction.
Data Acquisition: Immediately place the plate in the microplate reader and measure the signal (e.g., absorbance) kinetically over a 15-30 minute period.
Data Analysis:
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the kinetic read.
Plot % Activity against the logarithm of the compound concentration.
Fit the data using a four-parameter logistic non-linear regression model to determine the IC50 value.[18]
Table 2: Template for IC50 Data Summary
Target Enzyme
Test Compound
Positive Control
IC50 (µM)
Inhibition Type (from follow-up studies)
e.g., MAO-B
2-Methylcyclopropane-1-carbohydrazide
Selegiline
1.2 ± 0.15
Competitive
| ... | ... | ... | ... | ... |
Successful completion of this phase confirms direct interaction and quantifies the compound's potency at the molecular level, providing strong evidence for a specific MoA.
Section 4: Phase 3 - Elucidating the Cellular Mechanism of Action
Biochemical activity must be translated into a cellular context to be therapeutically relevant.[20] Cell-based assays are crucial for confirming that the compound engages its target within a living system and produces the expected downstream biological effect.[21][22]
Cellular Validation Workflow
This workflow validates the biochemical findings in a more complex, physiological environment.
Caption: Workflow for cell-based mechanism of action validation.
Protocol: Western Blot for Signaling Pathway Modulation
This protocol is used when the validated target is part of a known signaling cascade (e.g., a kinase or phosphatase). It assesses whether the compound modulates the downstream pathway as predicted.[22]
Cell Culture and Treatment:
Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells if the target is neuronal) in appropriate media.
Seed cells in 6-well plates and allow them to adhere overnight.
Treat the cells with a range of non-toxic concentrations of 2-Methylcyclopropane-1-carbohydrazide (determined from a prior cytotoxicity assay) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO) and a positive control (a known modulator of the pathway).
Protein Extraction:
Wash the cells with ice-cold PBS.
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris. Collect the supernatant containing the total protein.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
SDS-PAGE and Transfer:
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific to the downstream marker of interest (e.g., anti-phospho-ERK if the target is upstream in the MAPK pathway).
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
Detection and Analysis:
Image the resulting chemiluminescent signal using a digital imager.
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to normalize the data.
Quantify the band intensities to determine if the compound treatment altered the phosphorylation status of the downstream target.
A positive result in this assay provides strong evidence that the compound engages its target in a cellular environment and modulates the relevant biological pathway, thus solidifying the MoA hypothesis.[22]
Section 5: Integrated MoA Model and Future Directions
By systematically progressing through the in silico, biochemical, and cellular validation phases, a researcher can construct a high-confidence model for the mechanism of action of 2-Methylcyclopropane-1-carbohydrazide.
Hypothesized Signaling Pathway
The culmination of this work is an integrated model, which can be visualized to clearly communicate the compound's proposed MoA.
Caption: Example of an integrated MoA model diagram.
This framework provides a robust and logical pathway for elucidating the mechanism of action of novel compounds like 2-Methylcyclopropane-1-carbohydrazide. Future work would involve investigating potential off-target effects, performing structure-activity relationship (SAR) studies to optimize potency and selectivity, and ultimately advancing the compound into preclinical models.[16]
References
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Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT. Retrieved from [Link]
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Discovery process and characterization of novel carbohydrazide derivatives as potent and selective GHSR1a antagonists. (2010, September 3). PubMed. Retrieved from [Link]
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in silico modeling of 2-Methylcyclopropane-1-carbohydrazide interactions
An In-Depth Technical Guide to the In Silico Modeling of 2-Methylcyclopropane-1-carbohydrazide Interactions Abstract The confluence of high-performance computing and sophisticated algorithms has positioned in silico mode...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the In Silico Modeling of 2-Methylcyclopropane-1-carbohydrazide Interactions
Abstract
The confluence of high-performance computing and sophisticated algorithms has positioned in silico modeling as an indispensable pillar of modern drug discovery. This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of 2-Methylcyclopropane-1-carbohydrazide (2-MCPC), a novel small molecule with intriguing structural features. As a compound with no extensive published biological data[1], 2-MCPC serves as an ideal case study for a ground-up computational analysis. We will navigate the logical progression from target identification to the dynamic simulation of its binding, emphasizing the causality behind methodological choices. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous in silico techniques to novel chemical entities.
The core of our analysis rests on the unique chemical nature of 2-MCPC: a strained, hydrophobic cyclopropane ring coupled with a polar, reactive carbohydrazide moiety. This duality suggests the potential for both specific non-covalent interactions and covalent bond formation, a hypothesis that will dictate our multi-faceted modeling strategy.
Foundational Analysis and Target Hypothesis Generation
Before any simulation can commence, we must establish a foundational understanding of our molecule and identify a set of plausible biological targets. The absence of known targets for 2-MCPC necessitates a predictive approach.
Molecular Scaffolding and Feature Analysis
2-Methylcyclopropane-1-carbohydrazide (PubChem CID: Not explicitly assigned, structure available[1][2]) possesses key features that inform our strategy:
Cyclopropane Ring: A rigid, strained three-membered ring that introduces conformational constraint and a distinct hydrophobic character.
Methyl Group: Adds to the hydrophobicity.
Carbohydrazide Group (-CONHNH₂): This is the primary pharmacophoric element, featuring hydrogen bond donors (the -NH and -NH₂ groups) and a hydrogen bond acceptor (the carbonyl oxygen). Crucially, the terminal hydrazine is a nucleophile and can act as a "warhead" for covalent bond formation with electrophilic residues in a protein binding site.[3]
When the target is unknown, we can leverage the ligand's structure to screen for proteins that bind molecules with similar features.[4] A pharmacophore is an abstract representation of the molecular features essential for biological activity.[5][6]
Conceptual Workflow:
Feature Definition: Identify the key pharmacophoric features of 2-MCPC: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), and Hydrophobic (H) region.
Model Generation: Create a 3D arrangement of these features.
Database Screening: Use this 3D pharmacophore model as a query to screen databases of known protein-ligand complexes (e.g., PDB) or compound libraries to identify molecules that match the pharmacophore and, by extension, their known targets.[7][8]
This method rapidly generates a list of potential targets that recognize a similar interaction pattern, providing a starting point for more rigorous structure-based analysis.
Reverse docking flips the conventional screening paradigm: instead of screening many ligands against one target, we screen one ligand against many potential targets.[9] This approach is invaluable for identifying potential off-target effects or discovering entirely new therapeutic applications for a compound.
Causality: By computationally assessing the binding affinity of 2-MCPC against a library of protein structures (e.g., the entire human proteome, if structures are available), we can rank potential targets based on their predicted binding scores.[9][10] This provides an orthogonal and complementary set of hypotheses to the pharmacophore approach. Tools like idTarget and TarFisDock are designed for this purpose.[9]
Core Experimental Workflow: From Static Docking to Dynamic Simulation
Once a high-priority target is identified (for this guide, we will assume a hypothetical kinase target has been selected), we proceed to a detailed examination of the binding interaction.
Caption: High-level workflow for in silico analysis of 2-MCPC.
Protocol: Ligand and Receptor Preparation
Trustworthiness: The accuracy of any simulation is fundamentally limited by the quality of the input parameters. Garbage in, garbage out. Therefore, meticulous preparation and parameterization are non-negotiable.
Step 1: Ligand Parameterization
Rationale: Standard molecular mechanics force fields (e.g., CHARMM, AMBER) do not contain parameters for every conceivable molecule. We must generate a topology file for 2-MCPC that accurately describes its bond lengths, angles, dihedrals, and partial charges.
Methodology (Using CGenFF):
Generate a 3D structure of 2-MCPC in .mol2 format using a tool like Avogadro.[11]
Upload the .mol2 file to the CGenFF (CHARMM General Force Field) server.[12][13] The server provides an initial guess for the force field parameters.
Analyze the output stream (.str) file. Pay close attention to any parameters with high "penalty" scores. High penalties indicate that the server's analogy-based parameter assignment is poor, and these parameters may require manual refinement or quantum mechanical (QM) calculations for validation.
Convert the CHARMM-formatted output into GROMACS-compatible topology (.itp) and parameter (.prm) files using provided conversion scripts.[12][13]
Step 2: Receptor Preparation
Rationale: Protein Data Bank (PDB) files are often incomplete for simulation purposes. They may lack hydrogen atoms, contain experimental artifacts (like water molecules or co-factors not relevant to the simulation), or have missing residues.
Methodology:
Download the target protein structure from the RCSB PDB database.
Using a molecular visualization tool like PyMOL or Chimera, remove all non-essential components: water molecules, ions, and any co-crystallized ligands.[14]
Use a tool like pdb2gmx in GROMACS to add hydrogen atoms appropriate for a chosen pH (typically 7.4) and to generate a GROMACS-compatible topology for the protein.[11] Select an appropriate force field (e.g., CHARMM36m).
Protocol: Molecular Docking with AutoDock Vina
Expertise & Experience: Docking is a computational experiment to predict the preferred binding pose of a ligand to a receptor.[15][16] AutoDock Vina is a widely used tool due to its speed and accuracy.[17][18] Our approach will be two-pronged, first assuming a non-covalent interaction to identify the binding pocket, then considering a covalent interaction if appropriate.
Step 1: Non-Covalent Docking
Rationale: To identify the most energetically favorable binding pose and affinity of 2-MCPC in the target's active site.[19]
Methodology:
File Preparation: Convert the prepared receptor and ligand files into the .pdbqt format using AutoDock Tools. This format includes partial charges and atom type definitions.[15]
Grid Box Definition: Define the search space for the docking algorithm. For a known binding site, center a grid box (e.g., 25x25x25 Å) on the co-crystallized ligand or catalytically important residues. For an unknown site, a larger "blind docking" box can be used to cover the entire protein surface.[20][21]
Configuration: Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, and the coordinates and dimensions of the grid box.[14][17]
Execution: Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt.
Analysis: Vina will output several binding poses ranked by their binding affinity score (in kcal/mol). The lower (more negative) the score, the stronger the predicted interaction.[19] Analyze the top-ranked pose for plausible interactions (e.g., hydrogen bonds, hydrophobic contacts) using PyMOL or Discovery Studio Visualizer.[18]
Step 2: Covalent Docking (Conditional)
Rationale: If the top-ranked non-covalent pose places the carbohydrazide group of 2-MCPC near a potentially reactive nucleophilic residue (e.g., Serine, Cysteine, Lysine), a covalent docking simulation is warranted to model the formation of a permanent bond.[3][22] This is a critical step that acknowledges the specific chemistry of our ligand.
Methodology:
Identify Reactive Pair: Confirm the proximity of the ligand's "warhead" and the protein's nucleophilic residue from the non-covalent docking result.
Use a Covalent Docking Tool: Employ specialized software (e.g., CovaDOTS, AutoDock-Covalent) designed to model the covalent bond formation process.[3]
Define the Reaction: Specify the reaction type (e.g., nucleophilic addition) and the two atoms that will form the covalent bond.
Execution & Analysis: The software will then sample conformations of the ligand while maintaining the covalent linkage, scoring the resulting complex. This provides a more physically realistic model of the final inhibited state.
Protocol: Validating Stability with Molecular Dynamics (MD) Simulation
Expertise & Experience: A docking pose is a static, time-independent snapshot. Molecular dynamics (MD) simulations provide a dynamic view of the system, allowing us to assess the stability of the predicted binding pose and observe the subtle, time-dependent interactions that govern molecular recognition. We will use GROMACS, a highly efficient and widely adopted simulation package.[23][24]
Caption: Step-by-step workflow for a GROMACS MD simulation.
Methodology (GROMACS Workflow):
System Building: Combine the coordinate files of the best-docked pose (protein + 2-MCPC) into a single complex file.[11][13]
Topology Merging: Modify the main topology file (topol.top) to include the ligand's topology (.itp file) and parameter (.prm) files generated earlier.[12][13]
Solvation: Place the complex in a periodic box of water (e.g., TIP3P water model). The box should be large enough that the complex does not interact with its own image (a minimum of 1.0 nm from the box edge).
Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the net charge of the system and mimic physiological salt concentration.[12]
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts or steric clashes introduced during setup.
Equilibration (NVT & NPT Ensembles):
NVT (Constant Volume, Temperature): Equilibrate the system for ~100 ps while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute without disturbing the binding pose. The goal is to bring the system to the desired temperature (e.g., 300 K).[11]
NPT (Constant Pressure, Temperature): Equilibrate for a further ~200-500 ps, again with restraints. This adjusts the system pressure and density to realistic values (e.g., 1 bar).[11]
Production MD: Run the final simulation without restraints for a duration sufficient to observe the dynamics of interest (typically 50-100 ns for binding pose stability). Save the coordinates (trajectory) every few picoseconds.
Analysis: The resulting trajectory is a "molecular movie" that can be analyzed to extract quantitative data.
Data Interpretation and Validation
Trustworthiness: A self-validating protocol involves cross-checking results and ensuring they are physically meaningful. The analysis of docking and MD results should tell a coherent story.
Docking Results Analysis
Pose Rank
Binding Affinity (kcal/mol)
Key Non-Covalent Interactions
Proximity to Reactive Residue (e.g., SER-245)
1
-8.5
H-bond (NH₂) to ASP-312; H-bond (C=O) to GLY-244; Hydrophobic (cyclopropane) with LEU-188
3.2 Å
2
-8.1
H-bond (NH) to GLU-280; Hydrophobic (cyclopropane) with VAL-195
11.5 Å
3
-7.9
H-bond (NH₂) to ASP-312; H-bond (C=O) to GLY-244; Hydrophobic (methyl) with ILE-201
3.5 Å
Interpretation: The top-ranked pose shows strong, specific hydrogen bonds and favorable hydrophobic contacts. Critically, its proximity to SER-245 makes it a prime candidate for subsequent covalent docking analysis.
MD Simulation Trajectory Analysis
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand's heavy atoms over time. A stable, converging RMSD for both indicates that the protein structure is not unfolding and the ligand remains stably bound in its pocket. A large, fluctuating ligand RMSD suggests the initial docking pose was unstable.
Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue. This highlights flexible regions of the protein. High fluctuation in the binding site loops might indicate an induced-fit mechanism.
Interaction Analysis: Use GROMACS tools to monitor specific interactions throughout the simulation. For example, track the distance between the ligand's H-bond donors/acceptors and their protein partners. A stable hydrogen bond will maintain a consistent, short distance (< 3.5 Å) for a high percentage of the simulation time.
By combining the predictive power of docking with the dynamic validation of MD, we can build a high-confidence model of how 2-Methylcyclopropane-1-carbohydrazide interacts with its biological target, providing a solid, data-driven foundation for the next stages of drug development.
References
Abel, R., et al. (2018). An overview of the different types of computational methods developed to predict drug-target interactions (DTIs) and drug-target binding affinity (DTBA)
Pritam Panda. (2021). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.. [Link]
Douguet, D., et al. (2019). CovaDOTS: In Silico Chemistry-Driven Tool to Design Covalent Inhibitors Using a Linking Strategy. Journal of Chemical Information and Modeling. [Link]
Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]
Patsnap Synapse. (2024). What is pharmacophore modeling and its applications?. Patsnap. [Link]
Mishra, S. K. (2023). Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. The Journal of Physical Chemistry B. [Link]
Biotecnika. (2023). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube. [Link]
The Research Nest. (2024). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]
Deshmukh, S. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]
Creative Biostructure. Pharmacophore Modeling. Creative Biostructure Drug Discovery. [Link]
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The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. AutoDock Vina. [Link]
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Mishra, S. K. (2023). Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. Semantic Scholar. [Link]
Open Free Energy. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]
Bioinformatics Insights. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
Dr. K. N. Ganesh. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
Request PDF. (2023). Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. ResearchGate. [Link]
thermal stability and degradation profile of 2-Methylcyclopropane-1-carbohydrazide
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 2-Methylcyclopropane-1-carbohydrazide A Note on the Approach: Direct experimental data on the thermal stability and degradation of 2-Methylc...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 2-Methylcyclopropane-1-carbohydrazide
A Note on the Approach: Direct experimental data on the thermal stability and degradation of 2-Methylcyclopropane-1-carbohydrazide is not currently available in published scientific literature. This guide, therefore, is constructed from a position of expertise, synthesizing established principles of medicinal chemistry, known behaviors of its constituent functional groups—the 2-methylcyclopropane ring and the carbohydrazide moiety—and standard regulatory methodologies for drug stability testing. It serves as a predictive framework and a detailed experimental roadmap for researchers and drug development professionals.
Introduction: The Imperative of Stability Profiling in Drug Development
The journey of a candidate molecule from discovery to a viable drug product is critically dependent on a thorough understanding of its chemical stability. The thermal stability and degradation profile of an active pharmaceutical ingredient (API) dictates its shelf-life, informs formulation strategies, determines appropriate storage conditions, and is a non-negotiable component of regulatory submissions. Forced degradation studies, conducted under conditions more stringent than standard stability testing, are essential to elucidate potential degradation pathways and to develop and validate stability-indicating analytical methods, as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
This document provides a comprehensive technical guide for investigating the , a novel molecule for which specific stability data is not yet established. By dissecting the molecule into its core components, we can anticipate its chemical liabilities and design a robust experimental strategy to characterize its stability.
Structural Analysis and Anticipated Chemical Liabilities
2-Methylcyclopropane-1-carbohydrazide is a small molecule featuring two key functional groups: a substituted cyclopropane ring and a carbohydrazide group.
The 2-Methylcyclopropane Moiety: Cyclopropyl groups are frequently incorporated into drug candidates to introduce conformational rigidity and improve metabolic stability.[5] The inherent ring strain of the three-membered ring, however, can render it susceptible to ring-opening reactions under certain conditions, such as strong acidic environments or in the presence of specific catalysts. The electronic influence of the adjacent carbonyl group and the methyl substituent will modulate this reactivity.
The Carbohydrazide Moiety: The carbohydrazide functional group is, in essence, a combination of a hydrazide and an amide. This group is known to be susceptible to hydrolysis, particularly at the amide bond, under both acidic and basic conditions.[6] The hydrazine component is also redox-active and can be prone to oxidation.
Based on this analysis, a preliminary degradation profile can be hypothesized, providing a targeted approach for experimental investigation.
Predicted Degradation Pathways
The primary anticipated degradation pathways for 2-Methylcyclopropane-1-carbohydrazide include:
Hydrolysis: Cleavage of the amide bond in the carbohydrazide moiety to yield 2-methylcyclopropanecarboxylic acid and carbohydrazide. The latter may further degrade.
Oxidation: Oxidation of the terminal hydrazine group.
Thermal Decomposition: At elevated temperatures, the carbohydrazide moiety is known to decompose.[7][8][9] The initial step is often the loss of hydrazine.
Acid-Catalyzed Ring Opening: Under strongly acidic conditions, the cyclopropane ring may undergo cleavage.
The following diagram illustrates these potential degradation routes.
Caption: Figure 1: Predicted Degradation Pathways
Experimental Strategy for Stability Profiling
A dual-pronged approach is recommended for a comprehensive assessment: initial thermal analysis to understand the intrinsic thermal properties, followed by systematic forced degradation studies to map the degradation profile.
Thermal Analysis
Thermal analysis techniques provide crucial information on the material's behavior as a function of temperature.[10][11]
3.1.1 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[12][13] This is the primary technique for determining the onset of thermal decomposition.
Sample Preparation: Accurately weigh 5-10 mg of 2-Methylcyclopropane-1-carbohydrazide into a suitable pan (e.g., aluminum or platinum).
Atmosphere: Nitrogen, with a purge rate of 50 mL/min to maintain an inert environment.
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a suitable upper limit (e.g., 400 °C) at a linear heating rate of 10 °C/min.
Data Analysis: Plot the percentage of weight loss against temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.
3.1.2 Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[14][15] It is used to determine melting point, purity, and detect polymorphic transitions.[16][17]
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
Temperature Program:
Equilibrate at 25 °C.
Ramp up to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.
Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting) and exothermic events (e.g., decomposition or crystallization). The peak of the endotherm is taken as the melting point.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are conducted according to ICH guideline Q1A(R2) to generate degradation products and demonstrate the specificity of the analytical method.[1][18] The goal is to achieve a target degradation of 5-20%.[1]
3.2.1 Experimental Workflow
The following diagram outlines the general workflow for forced degradation studies.
Caption: Figure 2: Experimental Workflow for Forced Degradation
3.2.2 Detailed Protocols
Stock Solution Preparation: Prepare a stock solution of 2-Methylcyclopropane-1-carbohydrazide in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of 1 mg/mL.
Acid Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
Incubate the mixture at 60 °C for 24 hours.
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for analysis.
Base Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
Incubate at room temperature for 8 hours.
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
Keep the solution at room temperature for 24 hours, protected from light.
At specified time points, withdraw an aliquot and dilute for analysis.
Thermal Degradation (Solid State):
Place a thin layer of the solid API in a petri dish.
Expose to dry heat at 80 °C in a calibrated oven for 48 hours.
At specified time points, withdraw a sample, dissolve in the initial solvent, and analyze.
Photolytic Degradation:
Expose the API solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
A parallel set of samples should be wrapped in aluminum foil as dark controls.
Analyze the samples after the exposure period.
Analytical Methodologies for Degradant Characterization
A robust, stability-indicating analytical method is paramount. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric detection is the gold standard.
4.1 HPLC-UV/MS Method Development
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve the parent compound from its more polar or non-polar degradants.
Detection:
A UV detector (preferably a photodiode array detector) to monitor the elution profile and assess peak purity.
An in-line mass spectrometer (e.g., ESI-QTOF) to obtain accurate mass data for the parent compound and any degradation products, facilitating their structural elucidation.
Method Validation: The final method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Data Presentation and Interpretation
The results from the forced degradation studies should be summarized in a clear, tabular format.
Table 1: Summary of Forced Degradation Results
Stress Condition
Duration
% Degradation of Parent
No. of Degradants
Major Degradant (RT, m/z)
0.1 M HCl, 60°C
24 h
0.1 M NaOH, RT
8 h
3% H₂O₂, RT
24 h
Dry Heat, 80°C
48 h
Photolytic
1.2 M lux h
By comparing the retention times (RT) and mass-to-charge ratios (m/z) of the peaks in the chromatograms of the stressed samples with those of the control, degradation products can be identified. The fragmentation patterns from MS/MS analysis can then be used to propose the structures of these degradants, confirming or refuting the anticipated degradation pathways.
Conclusion
While direct stability data for 2-Methylcyclopropane-1-carbohydrazide is not yet available, a robust and scientifically sound investigation can be conducted based on its structural components and established pharmaceutical stability testing protocols. The experimental strategy outlined in this guide, combining thermal analysis with a comprehensive forced degradation study, will provide the necessary data to understand the molecule's intrinsic stability, elucidate its degradation pathways, and develop a validated stability-indicating analytical method. This foundational knowledge is indispensable for the successful progression of 2-Methylcyclopropane-1-carbohydrazide through the drug development pipeline.
References
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
Matsunaga, H., et al. (1997). Evaluation of Thermal Decomposition Rate of Carbohydrazide And Its Reducing Effect on Carbon Steel Corrosion. OnePetro. [Link]
CorrosionPedia. (1997). Evaluation of Thermal Decomposition Rate of Carbohydrazide and Its Reducing Effect on Carbon Steel Corrosion. [Link]
Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]
Gupta, A., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
Azonano. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
ResolveMass Laboratories Inc. (2024). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. [Link]
ResolveMass Laboratories Inc. (2024). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]
ResearchGate. (2007). Decomposition products of oxygen scavengers and their effect on corrosion of steam generator materials – I. Diethyl-hydroxylamine and carbohydrazide. [Link]
TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]
Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 931-947. [Link]
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]
National Center for Biotechnology Information. (1997). Toxicological Profile for Hydrazines. [Link]
Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
An In-depth Technical Guide to the Solubility Studies of 2-Methylcyclopropane-1-carbohydrazide in Different Solvents
For: Researchers, scientists, and drug development professionals. Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic e...
Author: BenchChem Technical Support Team. Date: January 2026
For: Researchers, scientists, and drug development professionals.
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive framework for conducting solubility studies of 2-Methylcyclopropane-1-carbohydrazide, a novel small molecule with potential therapeutic applications. Due to the limited availability of public data on this specific compound, this guide integrates foundational principles of solubility with established experimental methodologies and predictive insights based on structurally analogous compounds. We present detailed protocols for the equilibrium shake-flask method, UV/Vis spectroscopic analysis, and potentiometric titration, enabling researchers to generate robust and reliable solubility data. Furthermore, this guide offers a rationale for solvent selection based on the physicochemical properties of 2-Methylcyclopropane-1-carbohydrazide and its analogs, acetohydrazide and cyclopropanecarboxamide. The methodologies and insights presented herein are designed to empower researchers in the rational design of formulation strategies and to accelerate the pre-clinical development of this promising compound.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. A compound's ability to dissolve in a solvent system, particularly in aqueous physiological fluids, governs its absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, dissolution in the gastrointestinal tract is the rate-limiting step for absorption. Therefore, a thorough understanding of the solubility of a new chemical entity (NCE) like 2-Methylcyclopropane-1-carbohydrazide is paramount for its successful development.
This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step methodologies for a comprehensive solubility assessment. We will delve into the molecular determinants of solubility, explore a rational approach to solvent selection, and provide detailed, field-proven protocols for accurate solubility determination.
Physicochemical Profile and Predictive Analysis of 2-Methylcyclopropane-1-carbohydrazide
Currently, there is a paucity of experimental data in the public domain for 2-Methylcyclopropane-1-carbohydrazide. However, by examining its structure and the properties of analogous compounds, we can formulate a predictive solubility profile to guide initial experimental design.
Cyclopropane ring: A strained, non-polar, alicyclic moiety.
Carbohydrazide group (-CONHNH₂): A polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor.
The presence of the polar carbohydrazide group suggests that 2-Methylcyclopropane-1-carbohydrazide will exhibit some degree of solubility in polar solvents, including water. Conversely, the non-polar cyclopropane and methyl groups will contribute to its solubility in organic solvents of lower polarity.
Insights from Structural Analogs
To further refine our predictions, we can examine the solubility of structurally similar compounds:
Acetohydrazide (CH₃CONHNH₂): This is a simple hydrazide that is known to be soluble in water. Its high polarity and ability to form multiple hydrogen bonds with water contribute to this property.
Cyclopropanecarboxamide (c-C₃H₅CONH₂): This amide analog of our target compound provides insight into the influence of the cyclopropane ring. While specific quantitative data is scarce, amides with a small number of carbon atoms are generally soluble in polar solvents.
Table 1: Predicted and Analog-Informed Solubility Profile of 2-Methylcyclopropane-1-carbohydrazide
Solvent Class
Representative Solvents
Predicted Solubility of 2-Methylcyclopropane-1-carbohydrazide
Rationale and Insights from Analogs
Polar Protic
Water, Methanol, Ethanol
Moderate to High
The carbohydrazide group is expected to dominate, leading to good solubility in protic solvents capable of hydrogen bonding. Acetohydrazide is soluble in water.
These solvents can accept hydrogen bonds from the -NH and -NH₂ groups and can engage in dipole-dipole interactions with the carbonyl group. Many small molecules are highly soluble in DMSO.[1][2]
Non-Polar
Hexane, Toluene
Low to Very Low
The non-polar cyclopropane and methyl groups are not sufficient to overcome the high polarity of the carbohydrazide moiety, leading to poor miscibility with non-polar solvents.
Theoretical Framework: The Thermodynamics of Dissolution
Solubility is a thermodynamic equilibrium phenomenon, representing the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure. The process of dissolution can be understood by considering the Gibbs free energy change (ΔG_sol):
ΔG_sol = ΔH_sol - TΔS_sol
Where:
ΔH_sol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.
T is the absolute temperature.
ΔS_sol is the entropy of solution, reflecting the change in disorder of the system upon dissolution.
For a substance to dissolve spontaneously, ΔG_sol must be negative. This can be achieved through an exothermic process (negative ΔH_sol) or a significant increase in entropy (positive ΔS_sol).
Experimental Methodologies for Solubility Determination
A multi-faceted experimental approach is recommended to obtain a comprehensive understanding of the solubility of 2-Methylcyclopropane-1-carbohydrazide.
The Equilibrium Shake-Flask Method: The Gold Standard
The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[3][4][5][6][7] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.
Preparation: Add an excess amount of 2-Methylcyclopropane-1-carbohydrazide to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial.
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. Subsequently, separate the saturated solution from the undissolved solid. This can be achieved by:
Centrifugation: Centrifuge the vials at a high speed to pellet the solid.
Filtration: Use a syringe filter with a chemically compatible membrane (e.g., PTFE or PVDF) to separate the supernatant.
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
Analysis: Determine the concentration of 2-Methylcyclopropane-1-carbohydrazide in the diluted sample using a validated analytical technique, such as UV/Vis spectroscopy or HPLC.
Calculation: Calculate the solubility by taking into account the dilution factor.
Diagram 1: Experimental Workflow for the Shake-Flask Method
A visual representation of the key steps in the shake-flask solubility determination process.
A Technical Guide to Quantum Chemical Calculations for 2-Methylcyclopropane-1-carbohydrazide
Abstract This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Methylcyclopropane-1-carbohydrazide, a molecule with potential significance in medicinal chemistry due to...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Methylcyclopropane-1-carbohydrazide, a molecule with potential significance in medicinal chemistry due to its strained cyclopropane ring and pharmacologically relevant carbohydrazide moiety. For researchers, scientists, and drug development professionals, this document outlines a rigorous, self-validating computational workflow. It moves from initial structure generation to in-depth analysis of the molecule's electronic properties. By leveraging Density Functional Theory (DFT), this guide explains the causality behind methodological choices, ensuring scientific integrity and reproducibility. Key molecular properties—including optimized geometry, vibrational frequencies, Frontier Molecular Orbitals (HOMO-LUMO), and Molecular Electrostatic Potential (MEP)—are explored to elucidate the molecule's reactivity, stability, and potential for intermolecular interactions, which are critical metrics in modern drug discovery.[1][2][3]
Introduction: Bridging Computational Chemistry and Drug Discovery
The journey of a drug from concept to clinic is notoriously complex and costly. Computational chemistry has emerged as an indispensable tool to de-risk and accelerate this process.[1][2][3][4] By creating accurate, predictive in silico models, we can investigate molecular properties and interactions at a level of detail that is often inaccessible through experimental methods alone.[5]
1.1 The Subject Molecule: 2-Methylcyclopropane-1-carbohydrazide
Our molecule of interest, 2-Methylcyclopropane-1-carbohydrazide (C₅H₁₀N₂O), presents a unique computational challenge and opportunity.[6][7][8] Its structure features:
A cyclopropane ring : A three-membered carbocycle known for its significant ring strain. This strain influences its geometric and electronic properties, making it a point of high potential energy and reactivity.[9][10][11]
A carbohydrazide group (-CONHNH₂) : A well-known pharmacophore found in numerous bioactive compounds.[12][13][14][15] This group can act as both a hydrogen bond donor and acceptor, critical for molecular recognition at a biological target.[16]
Understanding the interplay between these two functional groups is paramount for predicting the molecule's behavior in a biological system.
1.2 The Power of Quantum Chemistry in Drug Design
Quantum chemical calculations allow us to predict a wide array of molecular properties from first principles.[5] For a potential drug candidate, this includes:
Stable 3D Conformation : Determining the lowest energy structure of the molecule, which dictates how it will interact with a target receptor.
Chemical Reactivity : Identifying the most reactive sites on the molecule, which can inform potential metabolic pathways or covalent interactions.[17]
Intermolecular Interactions : Mapping the electrostatic potential to predict non-covalent interactions like hydrogen bonding and van der Waals forces, which are the primary drivers of drug-receptor binding.[16][18][19]
This guide will provide a step-by-step protocol to calculate and analyze these properties for 2-Methylcyclopropane-1-carbohydrazide.
Theoretical and Computational Framework
The accuracy of any quantum chemical calculation is contingent upon the selection of an appropriate theoretical method and basis set.
2.1 Core Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy for molecules of this size. We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[20][21]
Rationale : B3LYP is a robust and widely-used functional that has demonstrated reliable performance for a vast range of organic molecules, including those with strained ring systems.[20][22][23] It effectively incorporates electron correlation, which is crucial for describing the electronic structure accurately.
2.2 Basis Set Selection: 6-311++G(d,p)
The basis set is the set of mathematical functions used to build the molecular orbitals. We have selected the 6-311++G(d,p) Pople-style basis set.[24][25]
Rationale :
6-311G : This triple-split valence basis set provides flexibility for the valence electrons, which are most involved in chemical bonding.
++ : These diffuse functions are added to both heavy atoms and hydrogen. They are essential for accurately describing lone pairs and regions of space far from the nuclei, which is critical for analyzing non-covalent interactions.
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, which is necessary to correctly model the strained bonds of the cyclopropane ring and the polar bonds of the carbohydrazide group.
2.3 Modeling the Biological Environment: The SMD Solvation Model
Drug-receptor interactions occur in an aqueous environment. To simulate this, we will employ the SMD (Solvation Model based on Density) continuum solvation model, with water as the solvent.[26][27][28][29]
Rationale : The SMD model calculates the free energy of solvation by considering both bulk electrostatic contributions and non-electrostatic terms related to the solute-solvent interface.[26][27] It is a universal and highly regarded model for its accuracy across a wide range of solvents and solutes.[27][30]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a complete computational workflow using the Gaussian suite of programs, a standard in the field of computational chemistry.[5][31][32][33][34]
3.1 Diagram of the Computational Workflow
Caption: A flowchart of the quantum chemical calculation workflow.
3.2 Experimental Protocol
Structure Generation :
Using a molecular builder (e.g., GaussView), construct the 3D structure of 2-Methylcyclopropane-1-carbohydrazide. Ensure the correct stereochemistry is represented if a specific isomer is of interest.
Perform an initial, low-level geometry optimization using a universal force field (UFF) to clean up the structure and resolve any steric clashes. This provides a sensible starting point for the more computationally expensive DFT calculations.
Geometry Optimization :
Set up a geometry optimization calculation in Gaussian.
B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.
Opt: Requests a geometry optimization to find the lowest energy conformation.
Freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial for validation.
SCRF=(SMD, Solvent=Water): Implements the SMD solvation model for water.[26][27]
Validation and Analysis :
Upon completion, open the output log file.
Confirm a True Minimum : Search for the results of the frequency calculation. A successful optimization to a true energy minimum is confirmed by the absence of any imaginary frequencies.
Extract Geometric Data : Tabulate key bond lengths, bond angles, and dihedral angles from the optimized structure.
Analyze Electronic Properties : Use the information in the log file and the checkpoint file (.chk) to perform further analyses.
Analysis of Calculated Properties
4.1 Optimized Molecular Geometry
The optimized geometry provides the most stable 3D structure of the molecule in a simulated aqueous environment. Pay close attention to the bond lengths within the cyclopropane ring and the planarity of the amide bond in the carbohydrazide group.
(Note: The following table presents hypothetical but realistic data for illustrative purposes.)
Parameter
Atom 1
Atom 2
Atom 3
Value
Bond Length
C(ring)
C(ring)
-
~1.50 Å
C(carbonyl)
O
-
~1.23 Å
C(carbonyl)
N
-
~1.35 Å
Bond Angle
C(ring)
C(ring)
C(ring)
~60°
O
C(carbonyl)
N
~123°
Dihedral Angle
O
C
N
N
4.2 Vibrational Frequencies
The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) spectrum. Key vibrational modes to identify include:
N-H stretches : Typically appear in the 3200-3400 cm⁻¹ region.
C=O stretch (Amide I) : A strong band usually found between 1650-1680 cm⁻¹.
C-H stretches (cyclopropane) : Often found at higher frequencies (>3000 cm⁻¹) than typical alkane C-H stretches.
4.3 Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.[17]
HOMO : Represents the ability to donate an electron. It is likely to be localized on the carbohydrazide group, specifically the lone pairs of the nitrogen and oxygen atoms.
LUMO : Represents the ability to accept an electron. It is often localized around the antibonding π* orbital of the carbonyl group.
HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.
Caption: Energy level diagram of Frontier Molecular Orbitals.
4.4 Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the molecule's surface.[18][19] It is invaluable for understanding intermolecular interactions.[16][18][35]
Negative Potential Regions (Red/Yellow) : Indicate electron-rich areas, primarily around the carbonyl oxygen and the nitrogen lone pairs. These are sites for electrophilic attack and are strong hydrogen bond acceptors.
Positive Potential Regions (Blue) : Indicate electron-poor areas, such as the amine (N-H) hydrogens. These are sites for nucleophilic attack and are strong hydrogen bond donors.
Neutral Regions (Green) : Typically found around the aliphatic portions of the molecule (cyclopropane ring).
The MEP map provides a direct visual guide to how the molecule will "present" itself to a biological target.[18][19][36]
4.5 Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution and intramolecular interactions by transforming the delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure concept.[37][38][39][40]
Natural Atomic Charges : NBO provides a more chemically intuitive and less basis-set-dependent measure of atomic charge than other methods. This analysis will likely show a significant negative charge on the carbonyl oxygen and positive charges on the amide hydrogens.
Donor-Acceptor Interactions : NBO analysis can quantify stabilizing interactions, such as hyperconjugation between the lone pair on a nitrogen atom and the antibonding orbital (σ*) of an adjacent bond. These interactions contribute to the overall stability of the molecule's conformation.
Conclusion and Future Directions
This guide has established a robust and scientifically grounded workflow for the quantum chemical analysis of 2-Methylcyclopropane-1-carbohydrazide. The calculated properties—optimized geometry, vibrational spectra, FMOs, MEP, and NBO charges—provide a comprehensive electronic and structural profile of the molecule.
For drug development professionals, these results serve as a foundational dataset for:
Pharmacophore Modeling : The MEP and geometric data can be used to define a 3D pharmacophore model for virtual screening.[1]
Quantitative Structure-Activity Relationship (QSAR) : The calculated electronic properties can be used as descriptors in QSAR models to predict the biological activity of related compounds.[2][4]
Molecular Docking : The optimized structure and charge distribution provide a high-quality input for molecular docking studies to predict binding modes and affinities with specific protein targets.[41]
By integrating these computational insights early in the discovery pipeline, researchers can make more informed decisions, prioritize experimental efforts, and ultimately enhance the efficiency of developing novel therapeutics.[1][3]
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Quantum Chemical Studies of Some Hydrazone Derivatives. Scilit.
Hydroboration of Substituted Cyclopropane: A Density Functional Theory Study. Advances in Chemistry.
A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. NIH.
Molecular electrostatic potential (MEP) analysis of five compounds 1a,.... ResearchGate.
Calculated ring strain energies (kJ mol~1) and corresponding homodesmotic reactions. ResearchGate.
Basis Sets Used in Molecular Orbital Calculations. University of Missouri-St. Louis.
Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI.
Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. ResearchGate.
Multiwavelets applied to metal–ligand interactions: Energies free from basis set errors. The Journal of Chemical Physics | AIP Publishing.
A comparison of the behavior of functional/basis set combinations for hydrogen‐bonding in the water dimer with emphasis on basis set superposition error. Sci-Hub.
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation - ACS Publications.
Application Note & Synthesis Protocol: 2-Methylcyclopropane-1-carbohydrazide
Abstract This document provides a detailed, two-step synthesis protocol for 2-Methylcyclopropane-1-carbohydrazide, a valuable building block in medicinal chemistry and drug discovery. The cyclopropane motif is a prevalen...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a detailed, two-step synthesis protocol for 2-Methylcyclopropane-1-carbohydrazide, a valuable building block in medicinal chemistry and drug discovery. The cyclopropane motif is a prevalent scaffold in numerous therapeutic agents, prized for its ability to introduce conformational rigidity and unique metabolic profiles.[1] The hydrazide functional group serves as a versatile handle for the construction of various heterocyclic systems and as a key pharmacophore in its own right.[2] This protocol outlines the synthesis starting from the commercially available 2-methylcyclopropanecarboxylic acid, proceeding through an ethyl ester intermediate, followed by hydrazinolysis to yield the target compound. The methodology is designed for clarity, reproducibility, and scalability in a standard research laboratory setting.
Introduction: The Scientific Rationale
The synthesis of novel chemical entities for drug development often relies on the efficient preparation of functionalized building blocks. 2-Methylcyclopropane-1-carbohydrazide represents a convergence of two important structural motifs:
The Cyclopropane Ring: This highly strained, three-membered ring acts as a "pseudos-unsaturated" system, offering unique electronic properties and a rigid conformational constraint. Its incorporation into drug candidates can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties.[1]
The Carbohydrazide Moiety: This functional group is a cornerstone in the synthesis of heterocycles like pyrazoles, oxadiazoles, and triazoles.[3] Furthermore, hydrazides themselves are present in numerous biologically active compounds, including antitubercular agents like isoniazid.[4]
The target molecule is therefore a prime candidate for library synthesis and as a precursor for more complex pharmaceutical intermediates. The following protocol is based on a robust and well-documented chemical pathway: the conversion of a carboxylic acid to its corresponding ester, followed by nucleophilic acyl substitution with hydrazine.[4][5]
Overall Synthesis Workflow
The synthesis of 2-Methylcyclopropane-1-carbohydrazide is accomplished via a two-step process, commencing with the esterification of 2-methylcyclopropanecarboxylic acid, followed by the hydrazinolysis of the resulting ester.
Figure 1: Overall two-step synthesis pathway.
Experimental Protocols
Part 1: Synthesis of Ethyl 2-Methylcyclopropane-1-carboxylate (Intermediate)
This step involves a classic Fischer esterification. The carboxylic acid is reacted with an excess of ethanol, which serves as both reagent and solvent, under acidic catalysis to drive the equilibrium towards the ester product.
Materials & Reagents
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Notes
2-Methylcyclopropanecarboxylic Acid
100.12
5.0 g
49.9
Mixture of cis/trans isomers is suitable
Ethanol (Absolute, 200 proof)
46.07
100 mL
~1710
Serves as reagent and solvent
Sulfuric Acid (Concentrated, 98%)
98.08
1.0 mL
~18.4
Catalyst
Saturated Sodium Bicarbonate (NaHCO₃) Soln.
-
~150 mL
-
For neutralization
Brine (Saturated NaCl Soln.)
-
~50 mL
-
For aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)
120.37
~5 g
-
Drying agent
Diethyl Ether or Ethyl Acetate
-
~200 mL
-
Extraction solvent
Step-by-Step Protocol
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylcyclopropanecarboxylic acid (5.0 g, 49.9 mmol).[6][7]
Reagent Addition: Add absolute ethanol (100 mL). Begin stirring to dissolve the starting material.
Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (1.0 mL) to the stirring solution. The addition is exothermic.
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.
Cooling and Quenching: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Solvent Removal: Reduce the volume of the reaction mixture by approximately 70-80% using a rotary evaporator.
Neutralization: Transfer the concentrated residue to a 500 mL separatory funnel. Dilute with diethyl ether (or ethyl acetate, 100 mL) and deionized water (100 mL). Slowly add saturated sodium bicarbonate solution in portions until effervescence ceases (pH > 7). This neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
Solvent Evaporation: Remove the solvent from the filtrate via rotary evaporation to yield the crude product, Ethyl 2-Methylcyclopropane-1-carboxylate, as a clear oil. The product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
Part 2: Synthesis of 2-Methylcyclopropane-1-carbohydrazide (Final Product)
This procedure is a hydrazinolysis reaction, where the ester functional group is converted to a carbohydrazide via nucleophilic attack by hydrazine.[5][8] This is a common and efficient method for preparing hydrazides.[4][9]
Materials & Reagents
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Notes
Ethyl 2-Methylcyclopropane-1-carboxylate
128.17
5.0 g
39.0
From Part 1
Hydrazine Hydrate (~64% N₂H₄ in H₂O)
50.06
3.9 mL
~80.0
~2 equivalents, toxic and corrosive
Ethanol (Absolute, 200 proof)
46.07
75 mL
-
Solvent
Cold Ethanol
-
~30 mL
-
For washing the product
Step-by-Step Protocol
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Ethyl 2-Methylcyclopropane-1-carboxylate (5.0 g, 39.0 mmol) in absolute ethanol (75 mL).
Reagent Addition:(Caution: Work in a well-ventilated fume hood. Hydrazine is toxic and corrosive.) While stirring, add hydrazine hydrate (3.9 mL, ~80.0 mmol) to the solution dropwise.[8]
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 6-12 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting ester.[8]
Crystallization: Upon completion, remove the heat source and allow the reaction to cool to room temperature. Further cooling in an ice bath (0-4°C) for 1-2 hours will promote the precipitation of the solid product.
Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove soluble impurities.
Drying: Dry the product under vacuum to yield pure 2-Methylcyclopropane-1-carbohydrazide.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
¹H and ¹³C NMR: To confirm the molecular structure and assess purity.
FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretches (around 3200-3400 cm⁻¹) and the carbonyl (C=O) stretch of the hydrazide (around 1640-1680 cm⁻¹).
Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₅H₁₀N₂O, MW: 114.15 g/mol ).[6][10]
Safety and Handling
General Precautions: Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All procedures should be performed in a well-ventilated chemical fume hood.
Hydrazine Hydrate: Hydrazine is highly toxic, a suspected carcinogen, and corrosive. Avoid inhalation of vapors and contact with skin and eyes. Use with extreme caution.
Concentrated Sulfuric Acid: Highly corrosive. Handle with care, adding it slowly to other solutions to dissipate heat.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
References
Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. ACS Publications.
How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...). ResearchGate.
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health (NIH).
Synthesis and Characterization of Some New Hydrazides and Their Derivatives. ResearchGate.
An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. ResearchGate.
A kind of preparation method of hydrazide kind compound. Google Patents.
Process for the manufacture of cyclopropylamine. Google Patents.
Process for the preparation of cyclopropylamine. Google Patents.
Process for the manufacture of cyclopropylamine. European Patent Office.
Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Publishing.
Carbohydrazide synthesis. ChemicalBook.
Technical Support Center: Synthesis of Cyclopropane-1,2-dicarbohydrazide. Benchchem.
Cas 29555-02-0,2-METHYLCYCLOPROPANECARBOXYLIC ACID. lookchem.
Application Notes and Protocols for the Purification of 2-Methylcyclopropane-1-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Critical Role of Purity for 2-Methylcyclopropane-1-carbohydrazide 2-Methylcyclopropa...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Critical Role of Purity for 2-Methylcyclopropane-1-carbohydrazide
2-Methylcyclopropane-1-carbohydrazide is a unique small molecule featuring a strained cyclopropane ring and a reactive carbohydrazide functional group. This combination of moieties makes it a valuable building block in medicinal chemistry and drug development, potentially imparting desirable conformational rigidity and hydrogen bonding capabilities to target molecules. As with any active pharmaceutical ingredient (API) or key intermediate, achieving a high degree of purity is paramount to ensure safety, efficacy, and reproducibility in downstream applications.
This comprehensive guide provides detailed application notes and protocols for the purification of 2-Methylcyclopropane-1-carbohydrazide. It is designed to equip researchers and drug development professionals with the necessary knowledge to tackle the purification challenges associated with this polar, functionalized molecule. The protocols described herein are built upon established principles of small molecule purification and are designed to be self-validating systems, emphasizing the rationale behind each step to allow for logical troubleshooting and adaptation.
Understanding the Molecule: Physicochemical Properties and Impurity Profile
A successful purification strategy begins with a thorough understanding of the target molecule's properties and potential impurities.
Physicochemical Properties:
Polarity: The presence of the carbohydrazide group (-CONHNH₂) with its multiple hydrogen bond donors and acceptors makes 2-Methylcyclopropane-1-carbohydrazide a highly polar molecule.
Solubility: It is anticipated to have good solubility in polar protic solvents such as water, methanol, and ethanol, and limited solubility in nonpolar organic solvents like hexanes and dichloromethane.
Physical State: At room temperature, it is expected to be a crystalline solid.
Potential Impurities:
The synthesis of 2-Methylcyclopropane-1-carbohydrazide typically proceeds via the reaction of a 2-methylcyclopropane-1-carboxylic acid ester with hydrazine hydrate.[1] Based on this synthetic route, the following impurities are commonly encountered:
Unreacted Starting Materials:
2-methylcyclopropane-1-carboxylic acid ester
Hydrazine hydrate
Byproducts:
Side products from the reaction of hydrazine with other functional groups, if present.
Di-acylated hydrazine derivatives.
Residual Solvents:
Solvents used in the synthesis, such as ethanol or methanol.
The purification strategies outlined below are designed to effectively remove these and other potential contaminants.
Purification Strategies: A Multi-faceted Approach
A combination of techniques is often necessary to achieve the desired level of purity. We will explore two primary methods: recrystallization and column chromatography, followed by high-performance liquid chromatography (HPLC) for final polishing and purity analysis.
Diagram: Overall Purification Workflow
Caption: A multi-step workflow for the purification of 2-Methylcyclopropane-1-carbohydrazide.
Protocol 1: Recrystallization for Bulk Purification
Recrystallization is an effective and scalable first-line technique for removing the bulk of impurities.[2][3][4][5][6] The choice of solvent is critical and is based on the principle that the target compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. For a polar compound like 2-Methylcyclopropane-1-carbohydrazide, a mixed solvent system of ethanol and water is often ideal.[7]
Rationale for Solvent Choice:
Ethanol: A good "solvent" in which the target compound has moderate to high solubility, especially when hot.
Water: A good "anti-solvent" or "non-solvent" in which the compound has lower solubility. By carefully adjusting the ratio of ethanol to water, a supersaturated solution can be created upon cooling, leading to crystallization.
Step-by-Step Protocol:
Dissolution: In a suitable Erlenmeyer flask, add the crude 2-Methylcyclopropane-1-carbohydrazide. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid dissolves completely. It is crucial to use the minimum amount of solvent to ensure the solution is saturated.[8]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes any particulate matter.
Addition of Anti-Solvent: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures that crystallization does not occur prematurely.
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Once at room temperature, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (the same approximate ratio at which crystallization occurred) to remove any remaining soluble impurities on the crystal surface.
Drying: Dry the purified crystals under vacuum at a temperature below their melting point to remove residual solvents.
Parameter
Recommended Condition
Rationale
Solvent System
Ethanol/Water
Good solvent/anti-solvent pair for polar compounds.[9]
Cooling Rate
Slow, followed by ice bath
Promotes the formation of larger, purer crystals.[6]
Washing Solvent
Cold Ethanol/Water
Removes soluble impurities without dissolving the product.
Protocol 2: Silica Gel Column Chromatography for Intermediate Purification
For instances where recrystallization does not provide sufficient purity, or for the separation of impurities with similar solubility profiles, silica gel column chromatography is a powerful tool.[10][11] Given the polar nature of 2-Methylcyclopropane-1-carbohydrazide, a normal-phase chromatography approach is recommended.
Rationale for Stationary and Mobile Phase Selection:
Stationary Phase: Silica gel is a polar adsorbent. Polar compounds will interact more strongly with the silica and thus elute more slowly.[11]
Mobile Phase (Eluent): A mixture of a less polar solvent (like dichloromethane or ethyl acetate) and a more polar solvent (like methanol) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. Non-polar impurities will elute first, followed by the desired product, while highly polar impurities will be strongly retained on the column.[10]
Step-by-Step Protocol:
Column Packing: Prepare a column with silica gel (e.g., 230-400 mesh) using a slurry packing method with a non-polar solvent like hexane.
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of a polar solvent (e.g., methanol). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. This "dry loading" technique often leads to better separation.
Elution:
Start with a relatively non-polar mobile phase, for example, 100% ethyl acetate.
Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient might be from 0% to 10% methanol in ethyl acetate.
The exact gradient will need to be optimized based on Thin Layer Chromatography (TLC) analysis.
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Methylcyclopropane-1-carbohydrazide.
Diagram: Elution Profile in Normal-Phase Chromatography
Caption: Expected elution order from a silica gel column.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for High Purity Applications
For obtaining the highest purity levels, essential for pharmaceutical applications, preparative HPLC is the method of choice.[12] Due to the high polarity of 2-Methylcyclopropane-1-carbohydrazide, conventional reversed-phase HPLC (using a C18 column) may result in poor retention. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography are the recommended techniques.[13][14][15]
Rationale for HILIC/ANP Chromatography:
HILIC: Utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the stationary phase, and polar analytes partition into this layer, leading to retention.[13]
ANP: Also uses a polar stationary phase but the retention mechanism is considered to be more of an adsorption process.[14]
Suggested HPLC Conditions:
Parameter
HILIC Method
Aqueous Normal Phase (ANP) Method
Column
Amide or Diol phase (e.g., 5 µm, 4.6 x 150 mm for analytical)
Silica hydride-based column
Mobile Phase A
Water with 0.1% Formic Acid
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Acetonitrile with 0.1% Formic Acid
Gradient
Start with high %B (e.g., 95%), decrease to ~50% B over 15 min
Similar gradient to HILIC
Flow Rate
1.0 mL/min
1.0 mL/min
Detection
UV at 210 nm (due to carbonyl group)
UV at 210 nm
Note: These are starting conditions and will require optimization for your specific instrument and purity requirements. The use of formic acid in the mobile phase is to improve peak shape and is compatible with mass spectrometry detection.[14]
Purity Assessment: Ensuring Quality and Confidence
Rigorous analytical methods are essential to confirm the purity of the final product.
High-Performance Liquid Chromatography (HPLC-UV)
An analytical version of the HPLC method described above should be used to determine the purity. The peak area of 2-Methylcyclopropane-1-carbohydrazide is compared to the total area of all peaks in the chromatogram to calculate the percent purity.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide definitive structural confirmation. The expected signals for 2-Methylcyclopropane-1-carbohydrazide would include:
Signals for the cyclopropane ring protons, typically in the upfield region (around 0.5-1.5 ppm).[11]
A signal for the methyl group protons, likely a doublet.
Broad signals for the -NH and -NH₂ protons of the hydrazide group, which are exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms. The cyclopropane carbons typically appear at unusually high field (low ppm values).[9]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electron impact (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern can also provide structural information. A common fragmentation for hydrazides is the cleavage of the N-N bond and the C-N bond.[3]
Analytical Technique
Expected Results for Pure Product
Indication of Impurities
HPLC-UV
A single major peak with >99% peak area.
Additional peaks in the chromatogram.
¹H NMR
Clean spectrum with expected chemical shifts and integrations.
Unexplained signals.
¹³C NMR
Correct number of signals corresponding to the structure.
Extra carbon signals.
Mass Spectrometry
A molecular ion peak corresponding to the exact mass.
Peaks corresponding to the molecular weights of potential impurities.
Conclusion
The purification of 2-Methylcyclopropane-1-carbohydrazide requires a systematic approach that leverages the compound's high polarity. A combination of recrystallization for bulk purification, followed by column chromatography or preparative HPLC for achieving high purity, is a robust strategy. The detailed protocols and rationales provided in this guide are intended to empower researchers to confidently purify this valuable building block, ensuring the integrity and success of their downstream research and development efforts.
ResearchGate. How to recrystallize a product from ethanol/diethyl?. [Link]
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. [Link]
ResearchGate. The mass spectrum and fragmentation pattern of hydrazone 1. [Link]
Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
MDPI. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. [Link]
Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. [Link]
ResearchGate. (PDF) Development and validation of an HPLC-UV method for the determination of gatifloxacin in bulk material, pharmaceutical formulations, human plasma and metal complexes. [Link]
National Institutes of Health. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
ResearchGate. (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]
University of York, Department of Chemistry. Recrystallisation. [Link]
PubMed Central. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. [Link]
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
Application Notes and Protocols for the Study of 2-Methylcyclopropane-1-carbohydrazide in Enzyme Inhibition Assays
Introduction: Unveiling the Potential of a Novel Cyclopropylamine-Containing Scaffold In the landscape of drug discovery and chemical biology, the identification of novel enzyme inhibitors is a cornerstone of therapeutic...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling the Potential of a Novel Cyclopropylamine-Containing Scaffold
In the landscape of drug discovery and chemical biology, the identification of novel enzyme inhibitors is a cornerstone of therapeutic development. The cyclopropylamine moiety is a well-established pharmacophore present in several potent, mechanism-based enzyme inhibitors.[1][2] A notable example is tranylcypromine, an irreversible inhibitor of monoamine oxidase (MAO) used in the treatment of major depressive disorder.[3][4][5] The inherent strain of the cyclopropane ring, coupled with the reactivity of the amine group, facilitates covalent modification of enzyme cofactors or active site residues, leading to potent and often irreversible inhibition.[6][7]
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the characterization of 2-Methylcyclopropane-1-carbohydrazide as a putative enzyme inhibitor. While specific experimental data for this compound is not widely available, its structural similarity to known cyclopropylamine inhibitors suggests a strong potential for activity against flavoenzymes such as monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1/KDM1A).[1][8]
The protocols outlined herein are designed to be a self-validating system, guiding the user from initial potency determination to in-depth mechanistic studies. We will explain the causality behind experimental choices, ensuring a robust and logical workflow for the comprehensive evaluation of this novel compound.
Theoretical Framework: The Mechanism of Cyclopropylamine-Based Inhibitors
The inhibitory action of many cyclopropylamine-containing molecules is classified as mechanism-based, or "suicide," inhibition.[6] This process involves the enzyme's own catalytic machinery converting the inhibitor into a reactive intermediate, which then irreversibly inactivates the enzyme.
For flavoenzymes like MAO, the proposed mechanism involves a single-electron transfer (SET) from the cyclopropylamine nitrogen to the flavin adenine dinucleotide (FAD) cofactor.[9] This leads to the formation of a radical cation and subsequent ring opening of the strained cyclopropane, generating a highly reactive species that covalently modifies the FAD cofactor or a nearby amino acid residue.[1][9] This irreversible inactivation is a hallmark of this class of inhibitors.[4]
Given the carbohydrazide functional group, 2-Methylcyclopropane-1-carbohydrazide may also exhibit unique binding interactions within the enzyme's active site, potentially influencing its potency and selectivity. The following protocols are designed to rigorously test these hypotheses.
Part 1: Initial Characterization and Potency Determination (IC50)
The first step in evaluating a new potential inhibitor is to determine its half-maximal inhibitory concentration (IC50).[10][11] This value provides a quantitative measure of the compound's potency against a specific enzyme.[10]
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of 2-Methylcyclopropane-1-carbohydrazide.
Caption: General workflow for IC50 determination of an enzyme inhibitor.
Protocol 1: IC50 Determination for 2-Methylcyclopropane-1-carbohydrazide against MAO-A/B
This protocol is adapted from standard procedures for assaying MAO activity and can be performed using commercially available recombinant human MAO-A and MAO-B.[12] A common method utilizes a coupled-enzyme assay that detects the production of hydrogen peroxide, a byproduct of monoamine oxidation.
Materials:
Recombinant human MAO-A or MAO-B
2-Methylcyclopropane-1-carbohydrazide
MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B, or a specific substrate for selectivity studies)
Horseradish peroxidase (HRP)
Amplex® Red reagent (or similar H₂O₂ probe)
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
96-well microplate (black, clear bottom for fluorescence)
Microplate reader with fluorescence capabilities
Step-by-Step Methodology:
Prepare Inhibitor Stock Solution: Dissolve 2-Methylcyclopropane-1-carbohydrazide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
Prepare Reagents:
Prepare a working solution of the MAO substrate in assay buffer.
Prepare a detection cocktail containing HRP and Amplex® Red in assay buffer. Protect from light.
Serial Dilution of Inhibitor:
In the 96-well plate, perform a serial dilution of the 2-Methylcyclopropane-1-carbohydrazide stock solution to create a range of concentrations. Typically, an 11-point curve with a 1:3 dilution series is effective.
Include wells for a positive control (a known MAO inhibitor like tranylcypromine) and a negative/vehicle control (DMSO only).[13]
Enzyme Pre-incubation:
Add the MAO enzyme (MAO-A or MAO-B) to each well containing the inhibitor or vehicle.
Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C). This pre-incubation step is crucial for irreversible or time-dependent inhibitors to allow for binding and inactivation to occur.[1][13]
Initiate and Monitor the Reaction:
Add the detection cocktail to all wells.
Initiate the enzymatic reaction by adding the MAO substrate to all wells.
Immediately place the plate in the microplate reader and measure the fluorescence signal at regular intervals for 30-60 minutes. The rate of reaction is determined from the initial linear portion of the progress curve.[13]
Data Analysis:
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
Determine the percentage of inhibition for each concentration relative to the vehicle control.[14]
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.[14]
Data Presentation:
Summarize the IC50 values in a clear table for easy comparison.
Compound
Target Enzyme
IC50 (nM) [Hypothetical Data]
2-Methylcyclopropane-1-carbohydrazide
MAO-A
85.2
2-Methylcyclopropane-1-carbohydrazide
MAO-B
15.6
Tranylcypromine (Control)
MAO-A
150.1
Tranylcypromine (Control)
MAO-B
25.3
Part 2: Elucidation of the Mechanism of Inhibition (MOI)
Once the potency of 2-Methylcyclopropane-1-carbohydrazide has been established, the next critical step is to determine its mechanism of action (MOA).[15][16] This involves investigating whether the inhibition is reversible or irreversible, and if reversible, whether it is competitive, non-competitive, or uncompetitive.[17][18]
Diagram of Inhibition Mechanisms
Caption: Simplified models of reversible and irreversible enzyme inhibition.
Protocol 2: Determining Reversibility of Inhibition
A simple and effective method to assess reversibility is the "jump-dilution" experiment.
Step-by-Step Methodology:
High-Concentration Incubation: Incubate the target enzyme (e.g., MAO-B) with a high concentration of 2-Methylcyclopropane-1-carbohydrazide (e.g., 10-20 times its IC50) for a set period (e.g., 30 minutes). Also, prepare a control sample with the enzyme and vehicle (DMSO).
Rapid Dilution: Rapidly dilute both the inhibitor-treated enzyme and the control enzyme by a large factor (e.g., 100-fold) into an assay mixture containing the substrate. This dilution should reduce the concentration of the unbound inhibitor to well below its IC50 value.
Measure Activity: Immediately monitor the enzymatic activity of both samples over time.
Interpretation:
Irreversible Inhibition: If the activity of the inhibitor-treated enzyme does not recover and remains low compared to the diluted control, the inhibition is irreversible or very slowly reversible.[1] This is the expected outcome for a mechanism-based inhibitor.
Reversible Inhibition: If the activity of the inhibitor-treated enzyme rapidly recovers to a level similar to the diluted control, the inhibition is reversible.
Protocol 3: Kinetic Analysis for Reversible Inhibitors
If the inhibition is found to be reversible, further kinetic studies are required to determine the specific mechanism. This is achieved by measuring reaction velocities at various substrate and inhibitor concentrations.
Step-by-Step Methodology:
Assay Setup: Set up a matrix of reactions in a 96-well plate. Each row should have a fixed concentration of 2-Methylcyclopropane-1-carbohydrazide (including a zero-inhibitor control), and each column should have a different concentration of the substrate.
Measure Initial Velocities: Perform the enzyme activity assay as described in Protocol 1 (without the pre-incubation step for reversible inhibitors) and determine the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
Data Analysis and Plotting:
Analyze the data using double-reciprocal plots, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).[13][19]
The pattern of the lines on the plot reveals the mechanism of inhibition:[13][20]
Competitive: Lines intersect on the y-axis.
Non-competitive: Lines intersect on the x-axis.
Uncompetitive: Lines are parallel.
Expected Results for a Cyclopropylamine-Based Inhibitor:
Based on the known mechanism of similar compounds, 2-Methylcyclopropane-1-carbohydrazide is expected to be an irreversible, time-dependent inhibitor . Therefore, the jump-dilution experiment should show a lack of activity recovery. If this is confirmed, the subsequent kinetic analysis for reversible inhibitors is not applicable, and the focus should shift to characterizing the rate of inactivation (k_inact) and the inhibitor affinity (K_I).
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the initial characterization of 2-Methylcyclopropane-1-carbohydrazide as a potential enzyme inhibitor. By systematically determining its IC50 and elucidating its mechanism of inhibition, researchers can effectively evaluate its therapeutic potential and advance its development. The structural analogy to potent cyclopropylamine inhibitors like tranylcypromine strongly suggests that this novel compound could act as a mechanism-based inactivator of flavoenzymes, a hypothesis that can be rigorously tested using the detailed protocols provided herein.
References
Wikipedia. (n.d.). Tranylcypromine.
Patsnap Synapse. (2024, July 17). What is the mechanism of Tranylcypromine Sulfate?.
Silverman, R. B., & Hoffman, S. J. (1981). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: An Inactivator and a Substrate of Monoamine Oxidase. PubMed.
Drugs.com. (2025, July 31). Tranylcypromine: Package Insert / Prescribing Info / MOA.
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
YouTube. (2025, March 2). Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
Hubalek, F., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Journal.
Tzvetkova, P., & Tsenkov, I. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.
Majumdar, S., et al. (1996). Inactivation of Monoamine Oxidase B by Benzyl 1-(aminomethyl) cyclopropane-1-carboxylate. PubMed.
Mayo Clinic. (n.d.). Tranylcypromine (oral route) - Side effects & dosage.
Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry.
Wikipedia. (n.d.). IC50.
Creative Enzymes. (n.d.). Molecular Mechanism Studies of Enzyme Inhibition.
BenchChem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
Warnock, D. E., & McIntire, W. S. (1991). Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits. Biochemistry.
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.
edX. (n.d.). IC50 Determination.
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
Kalir, A., et al. (1978). N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Biochemical Pharmacology.
Wu, Y. C., et al. (1975). N-cyclopropyltryptamines, potent monoamine oxidase inhibitors. Journal of Medicinal Chemistry.
Worthington Biochemical Corporation. (n.d.). Effects of Inhibitors on Enzyme Activity.
Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing.
OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
Cell Culture Collective. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
Abcam. (n.d.). Protocol library.
ResearchGate. (2017, August 25). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?.
ChemicalBook. (2019, September 16). Synthesis of carbohydrazide.
BenchChem. (n.d.). Technical Support Center: Synthesis of Cyclopropane-1,2-dicarbohydrazide.
Ataman Kimya. (n.d.). Carbohydrazide.
Semantic Scholar. (2021, May 4). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug.
Molecules. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids.
The Emerging Role of 2-Methylcyclopropane-1-carbohydrazide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The confluence of the hydrazide moiety, a versatile pharmacophore, and the cyclopropane ring, a unique...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The confluence of the hydrazide moiety, a versatile pharmacophore, and the cyclopropane ring, a unique bioisostere, presents a compelling scaffold for modern medicinal chemistry. This guide provides an in-depth exploration of the potential applications of 2-Methylcyclopropane-1-carbohydrazide, a promising yet under-documented building block. While direct literature on this specific molecule is sparse, this document extrapolates from the well-established principles of its constituent functional groups and analogous structures to provide researchers with a robust framework for its utilization. We will delve into the synthetic rationale, propose detailed experimental protocols for the derivatization of this scaffold, and outline methodologies for the preliminary biological evaluation of its progeny. The insights herein are designed to empower researchers to unlock the therapeutic potential of this intriguing molecule.
Introduction: The Strategic Union of Cyclopropane and Hydrazide Moieties
The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of drug discovery. The strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. 2-Methylcyclopropane-1-carbohydrazide embodies the synergistic combination of two such powerful functionalities.
The Cyclopropane Ring: More Than Just a Small Cycle
The cyclopropane ring, a three-membered carbocycle, is far from being a simple saturated linker. Its inherent ring strain endows it with unique electronic and conformational properties.[1][2] In medicinal chemistry, the cyclopropyl group is often employed as a bioisosteric replacement for gem-dimethyl groups or alkenes, offering a rigid scaffold that can lock in a specific conformation for optimal target binding.[2] This conformational rigidity can lead to a significant increase in binding affinity and potency. Furthermore, the cyclopropane ring is known to enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation.[3][4] Its introduction into a drug candidate can also favorably modulate physicochemical properties such as lipophilicity and aqueous solubility.[5]
The Hydrazide Functional Group: A Versatile Chemical Handle
Hydrazides (R-CO-NH-NH₂) and their derivatives, hydrazones, are a class of compounds with a rich history in medicinal chemistry.[6][7] The hydrazide moiety is a key structural component in numerous approved drugs with a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[8][9] This versatility stems from its ability to act as a hydrogen bond donor and acceptor, its capacity to chelate metal ions, and its utility as a synthetic intermediate for the construction of various heterocyclic systems like oxadiazoles and pyrazoles.[6][10]
The combination of these two motifs in 2-Methylcyclopropane-1-carbohydrazide presents a scaffold that is both conformationally constrained and synthetically versatile, making it an attractive starting point for the development of novel therapeutic agents.
Synthesis and Characterization of 2-Methylcyclopropane-1-carbohydrazide
While 2-Methylcyclopropane-1-carbohydrazide is commercially available, understanding its synthesis is crucial for researchers who may wish to produce it in-house or create analogs. A common and efficient method for the synthesis of carbohydrazides is through the hydrazinolysis of the corresponding ester.[11]
General Synthetic Pathway:
The synthesis commences with the corresponding ester, methyl or ethyl 2-methylcyclopropane-1-carboxylate, which can be prepared through various cyclopropanation methods. The ester is then treated with hydrazine hydrate, typically in an alcoholic solvent, to yield the desired carbohydrazide.
Caption: Synthetic route to 2-Methylcyclopropane-1-carbohydrazide.
Protocol 1: Synthesis of 2-Methylcyclopropane-1-carbohydrazide
Materials:
Methyl 2-methylcyclopropane-1-carboxylate
Hydrazine hydrate (80% solution in water)
Ethanol, absolute
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Rotary evaporator
Büchner funnel and filter paper
Procedure:
In a 250 mL round-bottom flask, dissolve methyl 2-methylcyclopropane-1-carboxylate (1 equivalent) in absolute ethanol (10 mL per gram of ester).
To the stirred solution, add hydrazine hydrate (5 equivalents) dropwise. An exothermic reaction may be observed.
Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 80-85 °C).
Maintain the reflux for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
After completion, allow the reaction mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-Methylcyclopropane-1-carbohydrazide as a crystalline solid.
Dry the purified product under vacuum.
Characterization:
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
Mass Spectrometry (MS): To determine the molecular weight.
Melting Point Analysis: To assess purity.
Applications in Medicinal Chemistry: A Scaffold for Diversity
The primary application of 2-Methylcyclopropane-1-carbohydrazide in medicinal chemistry is as a versatile building block for the synthesis of a diverse library of compounds. The terminal hydrazide functionality is readily derivatized, most commonly through condensation with aldehydes or ketones to form hydrazones.
Synthesis of 2-Methylcyclopropane-1-carbohydrazone Derivatives
Hydrazones are a well-established class of bioactive compounds. The synthesis of hydrazones from 2-Methylcyclopropane-1-carbohydrazide allows for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents, enabling the exploration of a vast chemical space.
Caption: General scheme for the synthesis of hydrazone derivatives.
Protocol 2: General Procedure for the Synthesis of N'-substituted-2-methylcyclopropane-1-carbohydrazones
Materials:
2-Methylcyclopropane-1-carbohydrazide
Substituted aldehyde or ketone (1 equivalent)
Ethanol
Glacial acetic acid (catalytic amount)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Procedure:
Dissolve 2-Methylcyclopropane-1-carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.
Add the desired aldehyde or ketone (1 equivalent) to the solution.
Add a few drops of glacial acetic acid as a catalyst.
Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.
Table 1: Hypothetical Library of 2-Methylcyclopropane-1-carbohydrazone Derivatives
Potential Biological Activities and Screening Protocols
Based on the known biological activities of analogous structures, derivatives of 2-Methylcyclopropane-1-carbohydrazide are promising candidates for screening in various therapeutic areas.
Antimicrobial Activity:
Many hydrazone derivatives exhibit potent antibacterial and antifungal activity.[8]
Protocol 3: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
Prepare a stock solution of the test compound in DMSO.
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).
Include positive (standard antibiotic) and negative (no drug) controls.
Incubate the plates at 37°C for 18-24 hours.
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity:
The rigid cyclopropane scaffold and the hydrogen bonding capabilities of the hydrazone moiety make these compounds interesting candidates for anticancer drug discovery.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound for 48-72 hours.
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
Measure the absorbance at 570 nm using a microplate reader.
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the biological evaluation of synthesized derivatives.
Future Perspectives and Conclusion
2-Methylcyclopropane-1-carbohydrazide represents a largely untapped resource in medicinal chemistry. Its unique combination of a rigid, metabolically stable cyclopropane core and a versatile hydrazide handle makes it an ideal starting point for the generation of diverse compound libraries. While this guide provides a foundational framework based on established chemical principles and data from analogous structures, it is imperative that the synthesized derivatives are rigorously characterized and their biological activities are experimentally validated. The protocols outlined herein offer a starting point for researchers to embark on the exploration of this promising scaffold. The systematic investigation of its derivatives is poised to yield novel chemical entities with the potential to address unmet medical needs.
References
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]
New, simple and accessible method creates potency-increasing structure in drugs. Penn State. Available at: [Link]
Hydrazide: Significance and symbolism. Wisdom Library. Available at: [Link]
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available at: [Link]
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available at: [Link]
Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. Available at: [Link]
Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]
Chemical structures of medicines containing hydrazide–hydrazone moiety. ResearchGate. Available at: [Link]
1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. PubMed. Available at: [Link]
Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. Available at: [Link]
Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl. ResearchGate. Available at: [Link]
Synthesis, biological evaluation and molecular docking studies of some novel cyclopropane carbohydrazide derivatives as potentia. Indian Academy of Sciences. Available at: [Link]
2-methylcyclopropane-1-carbohydrazide (C5H10N2O). PubChem. Available at: [Link]
Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. Available at: [Link]
Protocol for the Enantiomeric Separation of 2-Methylcyclopropane-1-carbohydrazide using Chiral High-Performance Liquid Chromatography
An Application Guide Introduction: The Imperative of Chirality in Modern Drug Discovery In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail but a critical deter...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail but a critical determinant of its efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The cyclopropane ring is a privileged scaffold in medicinal chemistry, prized for its ability to introduce conformational rigidity and unique spatial arrangements into molecules, often enhancing binding affinity and metabolic stability.[1][2]
This application note provides a comprehensive guide to developing a robust analytical method for the enantiomeric separation of 2-Methylcyclopropane-1-carbohydrazide, a molecule featuring this key cyclopropane motif. The presence of two stereocenters in this structure gives rise to four possible stereoisomers. The inherent polarity of the carbohydrazide functional group, combined with the small and rigid cyclopropane core, presents a unique challenge for chiral resolution. This protocol is designed to provide a logical, science-driven workflow for selecting a chiral stationary phase (CSP) and optimizing mobile phase conditions to achieve baseline separation of its enantiomers.
Foundational Principles: Strategy for Chiral Method Development
The direct separation of enantiomers is most effectively achieved using chiral chromatography, wherein the analyte forms transient, diastereomeric complexes with a chiral selector.[3] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the predominant technique due to its versatility, high efficiency, and broad applicability.[4][5] The core of this method involves the differential interaction between the enantiomers of 2-Methylcyclopropane-1-carbohydrazide and the immobilized chiral selector on the column, leading to different retention times.
The selection of the CSP is the most critical parameter. For small, polar molecules containing hydrogen bond donors/acceptors (like the hydrazide group) and rigid structures (the cyclopropane ring), polysaccharide-based CSPs are an excellent starting point.[5][6] These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are essential for resolving this particular analyte.[7]
Caption: Principle of enantiomeric separation on a Chiral Stationary Phase (CSP).
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a systematic screening approach to identify the optimal chromatographic conditions for separating the enantiomers of 2-Methylcyclopropane-1-carbohydrazide.
Instrumentation and Materials
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
Chiral Columns (Screening Set): It is recommended to screen columns with different chiral selectors. Polysaccharide-based columns are the primary recommendation.
Primary: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA, Lux® Amylose-1).[6]
Secondary: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IC, Lux® Cellulose-1).
Tertiary: Cyclodextrin-based CSP (e.g., CYCLOBOND™ I 2000 DMP).[8]
Sample: A racemic standard of 2-Methylcyclopropane-1-carbohydrazide.
Sample Preparation
Prepare a stock solution of racemic 2-Methylcyclopropane-1-carbohydrazide at a concentration of 1.0 mg/mL in a suitable solvent (e.g., Ethanol or a 50:50 mixture of Acetonitrile:Water). The solvent should be miscible with the initial mobile phase.[9]
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same solvent.
Filter the final solution through a 0.22 µm syringe filter before injection to protect the column and system from particulates.
Chromatographic Method Screening
A multi-modal screening approach is the most efficient strategy.[3] We will screen Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) conditions. The following table summarizes the recommended starting conditions.
Parameter
Condition Set 1 (Normal Phase)
Condition Set 2 (Polar Organic)
Condition Set 3 (Reversed-Phase)
Mobile Phase A
n-Hexane
Acetonitrile (ACN)
Water + 0.1% Acetic Acid
Mobile Phase B
Isopropanol (IPA)
Methanol (MeOH)
Acetonitrile (ACN)
Gradient/Isocratic
Isocratic: 90:10 (A:B)
Isocratic: 100% A, then 95:5 (A:B)
Isocratic: 50:50 (A:B)
Additives
0.1% DEA (for basic analytes)
0.1% TFA (for acidic/neutral analytes)
None initially
Flow Rate
1.0 mL/min
1.0 mL/min
1.0 mL/min
Column Temp.
25 °C
25 °C
25 °C
Injection Vol.
5 µL
5 µL
5 µL
Detection
UV at 210 nm
UV at 210 nm
UV at 210 nm
Run Time
20 min
20 min
20 min
Causality Behind Choices:
Detection Wavelength: 2-Methylcyclopropane-1-carbohydrazide lacks a strong chromophore, thus detection at a low wavelength like 210 nm is necessary to capture the amide/hydrazide absorbance.
Mobile Phases: Screening across NP, PO, and RP modes explores a wide range of intermolecular interactions. Polysaccharide CSPs often show dramatically different selectivity in different solvent systems.[10][11]
Additives: The hydrazide group has both acidic (N-H) and basic (lone pair) character. Small amounts of an acidic (TFA) or basic (DEA) additive can suppress unwanted ionic interactions with residual silanols on the silica support, leading to significantly improved peak shape and reproducibility.
Caption: Workflow for chiral method development and optimization.
Data Interpretation and System Validation
Once the screening runs are complete, the chromatograms must be evaluated to determine the most promising conditions.
Key Performance Metrics
The success of a chiral separation is quantified by the resolution (Rs) between the two enantiomer peaks.
Retention Factor (k'): Measures the retention of an analyte. Calculated as k' = (tR - t0) / t0, where tR is the retention time of the analyte and t0 is the void time.
Selectivity Factor (α): The ratio of the retention factors of the two enantiomers (k'2 / k'1). An α value greater than 1 is required for any separation.
Resolution (Rs): The ultimate measure of separation quality. Calculated as Rs = 2 * (tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times and w1 and w2 are the peak widths at the base. A value of Rs ≥ 1.5 indicates baseline separation , which is the goal for a reliable analytical method.
Method Optimization
If the initial screen yields partial separation (e.g., 0.5 < Rs < 1.5), further optimization is required:
Mobile Phase Composition: Fine-tune the ratio of the strong eluting solvent (the "B" solvent) in increments of 2-5%.
Alcohol Modifier (NP): In normal phase, switching the alcohol modifier from IPA to EtOH or n-propanol can significantly alter selectivity.
Temperature: Adjusting the column temperature can impact the thermodynamics of the chiral recognition process. Lowering the temperature often improves resolution, although it increases retention time and pressure.[11]
Conclusion
This application note provides a structured and scientifically grounded protocol for the enantiomeric separation of 2-Methylcyclopropane-1-carbohydrazide. By systematically screening polysaccharide-based chiral stationary phases across normal phase, polar organic, and reversed-phase modes, a suitable analytical method can be efficiently developed. The key to success lies in understanding the interplay between the analyte's structure and the chiral recognition mechanisms of the CSP, and methodically optimizing the mobile phase and temperature to achieve baseline resolution (Rs ≥ 1.5). This approach ensures the development of a robust and reliable method suitable for quality control, purity assessment, and further research in a drug development setting.
References
Shen, G., Yang, X., Cui, J., Zhou, M., & Ling, Y. (2008). Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified β-Cyclodextrin Stationary Phase. Chemistry Letters. [Link]
Yao, X. L., & Zhan, F. C. (2005). Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography. Se Pu. [Link]
Ghanem, A., Aboul-Enein, H. Y., & Müller, P. (2005). One-pot synthesis and chiral analysis of cyclopropane derivatives. Chirality. [Link]
Ghanem, A. (2007). Enantiomeric separation of cyclopropane derivatives on a polysaccharide-based chiral stationary phase. ResearchGate. [Link]
Fandrick, D. R., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. [Link]
Ribeiro, A. R., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules. [Link]
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. [Link]
Bhushan, R., & Kumar, R. (2008). Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. Biomedical Chromatography. [Link]
Khan, M. A. M. (2015). Development, Characterization and Application of Chiral Stationary Phases. MavMatrix. [Link]
Zhang, Y., & Ma, S. (2010). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [Link]
Ilisz, I., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography. Molecules. [Link]
Fandrick, D. R., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. [Link]
Analytical Strategies for the Quantification of 2-Methylcyclopropane-1-carbohydrazide: A Guide for Method Development
An Application Note and Protocol Guide for Researchers Abstract This document provides a comprehensive guide for the development of analytical methods for the quantification of 2-Methylcyclopropane-1-carbohydrazide. Due...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a comprehensive guide for the development of analytical methods for the quantification of 2-Methylcyclopropane-1-carbohydrazide. Due to a lack of established and validated methods in the public domain for this specific analyte, this guide presents three robust starting methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are founded on established analytical principles for structurally similar compounds, such as hydrazides and cyclopropane derivatives. This application note is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, validation parameter tables, and workflow diagrams to facilitate the development of a validated quantitative method.
Introduction and Analytical Considerations
2-Methylcyclopropane-1-carbohydrazide is a unique molecule containing a strained cyclopropane ring and a reactive carbohydrazide functional group. While specific applications are not widely documented, its structural motifs are of interest in medicinal chemistry and drug development.[1] The accurate quantification of this compound is essential for pharmacokinetic studies, stability testing, and quality control.
The primary analytical challenge is the absence of published, validated methods. The carbohydrazide group (-CONHNH2) imparts polarity and reactivity, which must be carefully considered during method development. Based on its structure (Molecular Formula: C5H10N2O)[2], the analyte is expected to be soluble in polar solvents. A critical consideration for any hydrazide-containing compound is its susceptibility to autoxidation, which necessitates prompt sample processing and derivatization to ensure accurate analysis.[3]
This guide proposes three distinct analytical approaches, each with its own advantages in terms of sensitivity, selectivity, and accessibility.
Rationale: RP-HPLC is a versatile and widely accessible technique suitable for polar to moderately nonpolar compounds. However, the 2-Methylcyclopropane-1-carbohydrazide structure lacks a strong chromophore, which would result in poor sensitivity with UV detection. To overcome this, a pre-column derivatization step is proposed to introduce a UV-active moiety. Aldehydes, such as salicylaldehyde or p-dimethylaminobenzaldehyde, are commonly used to derivatize the terminal amine of the hydrazide group, forming a stable hydrazone with strong UV absorbance.[3][4]
Experimental Protocol: RP-HPLC-UV
1. Sample Preparation and Derivatization:
a. Prepare a stock solution of 2-Methylcyclopropane-1-carbohydrazide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
b. Prepare a derivatizing reagent solution of 0.1 M salicylaldehyde in methanol.
c. In a clean vial, mix 100 µL of the sample solution with 100 µL of the derivatizing reagent.
d. Vortex the mixture and allow it to react at room temperature for 30 minutes.
e. Dilute the derivatized sample to the desired concentration with the mobile phase.
2. HPLC Instrumentation and Conditions:
a. HPLC System: A standard HPLC system with a UV-Vis detector.
b. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
c. Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol). A starting point could be 70:30 (v/v) aqueous:organic.
d. Flow Rate: 1.0 mL/min.
e. Column Temperature: 30 °C.
f. Detection Wavelength: Monitor the eluent at the wavelength of maximum absorbance for the formed hydrazone (typically determined by a UV scan, likely in the range of 300-400 nm).[4]
g. Injection Volume: 10 µL.
3. Calibration and Quantification:
a. Prepare a series of calibration standards by derivatizing known concentrations of 2-Methylcyclopropane-1-carbohydrazide.
b. Construct a calibration curve by plotting the peak area against the concentration.
c. Quantify unknown samples by interpolating their peak areas from the calibration curve.
Data Presentation: HPLC-UV Method Validation Parameters
Validation Parameter
Typical Acceptance Criteria
Linearity (r²)
≥ 0.995
Limit of Detection (LOD)
Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)
Signal-to-Noise ratio of 10:1
Precision (%RSD)
< 15% for LOQ, < 10% for other levels
Accuracy (% Recovery)
85-115%
Specificity
No interference from blank matrix or reagents
Workflow for HPLC-UV Analysis
Caption: HPLC-UV workflow from sample preparation to quantification.
Proposed Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS provides excellent separation efficiency and mass-selective detection, offering high specificity. Due to the polarity and low volatility of the carbohydrazide group, derivatization is mandatory to make the analyte suitable for GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens, such as those in the -NHNH2 group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
a. Prepare a stock solution of 2-Methylcyclopropane-1-carbohydrazide in a volatile, aprotic solvent (e.g., pyridine or acetonitrile) at 1 mg/mL.
b. Evaporate a known volume (e.g., 100 µL) of the sample to dryness under a gentle stream of nitrogen.
c. Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
d. Add 50 µL of pyridine or acetonitrile to act as a solvent.
e. Cap the vial tightly and heat at 70 °C for 60 minutes to ensure complete derivatization.
f. Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
a. GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole).
b. Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
c. Injection Mode: Splitless injection (1 µL) at 250 °C.
d. Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
e. Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
f. MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Ion Source Temperature: 230 °C.
Transfer Line Temperature: 280 °C.
Acquisition Mode: Full Scan (m/z 50-500) for initial identification, followed by Selected Ion Monitoring (SIM) for quantification using characteristic fragment ions.
3. Calibration and Quantification:
a. Prepare and derivatize a series of calibration standards.
b. Identify a unique and abundant fragment ion for the derivatized analyte to use for quantification in SIM mode.
c. Construct a calibration curve and quantify unknown samples.
Data Presentation: GC-MS Method Validation Parameters
Validation Parameter
Typical Acceptance Criteria
Linearity (r²)
≥ 0.995
LOD (SIM mode)
S/N ratio of 3:1
LOQ (SIM mode)
S/N ratio of 10:1
Precision (%RSD)
< 15%
Accuracy (% Recovery)
80-120%
Specificity
Confirmed by mass spectrum and retention time
Workflow for GC-MS Analysis
Caption: GC-MS workflow from sample preparation to quantification.
Proposed Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale: LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, particularly in complex matrices like biological fluids. This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry. Derivatization is generally not required, as the mass spectrometer can detect the native compound. Quantification is achieved using Multiple Reaction Monitoring (MRM), which involves selecting a precursor ion (typically the protonated molecule [M+H]+) and monitoring a specific product ion generated by fragmentation.[5]
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
a. For simple matrices (e.g., drug substance), dissolve the sample in the initial mobile phase and dilute to the appropriate concentration range.
b. For biological matrices (e.g., plasma), perform a protein precipitation. Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
c. Transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Instrumentation and Conditions:
a. LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
b. Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
c. Mobile Phase:
A: 0.1% formic acid in water.
B: 0.1% formic acid in acetonitrile.
Gradient: A typical starting gradient would be 5% B held for 0.5 min, ramped to 95% B over 3 minutes, held for 1 min, and then re-equilibrated.
d. Flow Rate: 0.4 mL/min.
e. Column Temperature: 40 °C.
f. Injection Volume: 5 µL.
g. MS Parameters (to be optimized by infusion of the analyte):
Ionization Mode: ESI Positive.
Precursor Ion: The protonated molecule, [M+H]+ (predicted m/z 115.08659).[2]
Product Ion(s): Determine the most stable and abundant fragment ions by performing a product ion scan on the precursor.
MRM Transitions: Monitor at least two transitions for confident quantification and qualification.
Collision Energy & Other Source Parameters: Optimize for maximum signal intensity.
3. Calibration and Quantification:
a. Prepare calibration standards in the same matrix as the unknown samples.
b. Use a stable isotope-labeled internal standard if available; otherwise, a structurally similar compound can be used.
c. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
Data Presentation: LC-MS/MS Method Validation Parameters
Validation Parameter
Typical Acceptance Criteria (Bioanalytical)
Linearity (r²)
≥ 0.99
Lower LLOQ
S/N ratio ≥ 10, with acceptable precision and accuracy
Precision (%RSD)
≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias)
Within ±15% (±20% at LLOQ)
Matrix Effect
Assessed and minimized
Recovery
Consistent and reproducible
Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS workflow for bioanalytical samples.
Conclusion
The quantification of 2-Methylcyclopropane-1-carbohydrazide requires the development of a new analytical method. This guide provides three distinct, robust starting points based on established chemical principles. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the instrumentation available. For routine quality control of the pure substance, the derivatization-based HPLC-UV method offers a cost-effective solution. For trace-level quantification or analysis in complex matrices, the high sensitivity and selectivity of GC-MS (with derivatization) or, ideally, LC-MS/MS will be necessary. Each proposed protocol should be thoroughly optimized and validated according to the relevant regulatory guidelines (e.g., ICH) to ensure reliable and accurate results.
References
PubChem. 2-methylcyclopropane-1-carbohydrazide. National Center for Biotechnology Information. [Link]
Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines. [Link]
PubChem. 2-Methylcyclopropane-1-carbaldehyde. National Center for Biotechnology Information. [Link]
Han, J., & Lin, K. (2018). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 8(4), 75. [Link]
Shimadzu. Application Compendium of Comprehensive 2D GC. [Link]
Kostyanovsky, R. G., et al. (2020). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. Molecules, 25(23), 5727. [Link]
Wang, Y., et al. (2020). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry, 44(3), 967-974. [Link]
Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 127-134. [Link]
Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. [Link]
Li, Y., et al. (2018). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules, 23(11), 2847. [Link]
Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 127-134. [Link]
Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Rasayan Journal of Chemistry, 15(2), 1403-1410. [Link]
Kumar, A., et al. (2020). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. [Link]
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
American Elements. 2-methylcyclopropane-1-carbaldehyde. [Link]
ResearchGate. Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review. [Link]
Ghini, V., et al. (2019). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Analytical Chemistry, 91(15), 9695-9701. [Link]
Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(32), 11849-11862. [Link]
Application Notes and Protocols: 2-Methylcyclopropane-1-carbohydrazide as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Discovery The cyclopropane ring, a seemingly simple three-membered carbocycle, has garnered significant attention in medicinal chemistry and drug discov...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Discovery
The cyclopropane ring, a seemingly simple three-membered carbocycle, has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its unique stereoelectronic properties, stemming from the inherent ring strain, confer a pseudo-unsaturated character and conformational rigidity.[4] This allows the cyclopropyl group to act as a versatile bioisosteric replacement for various functional groups, such as gem-dimethyl groups, alkenes, and even aromatic rings.[3][5] The incorporation of a cyclopropane moiety into a drug candidate can lead to significant improvements in its pharmacological profile, including enhanced metabolic stability, increased potency, and improved membrane permeability.[1][4] 2-Methylcyclopropane-1-carbohydrazide emerges as a particularly valuable building block, offering a synthetically accessible handle to introduce the beneficial 2-methylcyclopropyl motif into a diverse range of molecular scaffolds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this promising building block.
Physicochemical Properties of 2-Methylcyclopropane-1-carbohydrazide
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The following table summarizes the key properties of 2-methylcyclopropane-1-carbohydrazide.
While not extensively documented, the synthesis of 2-methylcyclopropane-1-carbohydrazide can be readily achieved through the hydrazinolysis of a corresponding ester, a well-established method for the preparation of carbohydrazides.[7]
Workflow for the Synthesis of 2-Methylcyclopropane-1-carbohydrazide
Caption: Synthetic workflow for 2-methylcyclopropane-1-carbohydrazide.
Protocol 1: Synthesis of 2-Methylcyclopropane-1-carbohydrazide
Objective: To synthesize 2-methylcyclopropane-1-carbohydrazide from methyl 2-methylcyclopropane-1-carboxylate.
Materials:
Methyl 2-methylcyclopropane-1-carboxylate
Hydrazine hydrate (80% in water)
Ethanol
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Rotary evaporator
Büchner funnel and filter paper
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-methylcyclopropane-1-carboxylate (1.0 eq).
Add ethanol to dissolve the ester (approximately 10 mL per gram of ester).
Slowly add hydrazine hydrate (3.0 eq) to the stirred solution. Caution: The reaction may be exothermic.
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
Dry the product under vacuum to obtain 2-methylcyclopropane-1-carbohydrazide as a white solid.
Expected Yield: 75-85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Heterocyclic Synthesis: Construction of Bioactive Scaffolds
The carbohydrazide functionality is a versatile precursor for the synthesis of various five-membered heterocycles, which are prevalent motifs in many biologically active compounds.[8][9] 2-Methylcyclopropane-1-carbohydrazide can be effectively employed in the synthesis of pyrazoles, oxadiazoles, and triazoles, thereby introducing the advantageous 2-methylcyclopropyl group into these important scaffolds.
Workflow for the Synthesis of a Pyrazole Derivative
Caption: General workflow for pyrazole synthesis.
Protocol 2: Synthesis of 3-(2-methylcyclopropyl)-5-phenyl-1H-pyrazole
Objective: To demonstrate the utility of 2-methylcyclopropane-1-carbohydrazide in the synthesis of a pyrazole derivative.
Materials:
2-Methylcyclopropane-1-carbohydrazide
1-Phenyl-1,3-butanedione
Glacial acetic acid
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Sodium bicarbonate solution (saturated)
Ethyl acetate
Separatory funnel
Anhydrous sodium sulfate
Rotary evaporator
Silica gel for column chromatography
Procedure:
In a round-bottom flask, dissolve 2-methylcyclopropane-1-carbohydrazide (1.0 eq) and 1-phenyl-1,3-butanedione (1.0 eq) in glacial acetic acid (approximately 15 mL per gram of carbohydrazide).
Attach a reflux condenser and heat the mixture to reflux (approximately 120 °C) for 3-4 hours. Monitor the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-(2-methylcyclopropyl)-5-phenyl-1H-pyrazole.
Expected Yield: 60-75%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Conclusion: A Valuable Tool for Medicinal Chemistry
2-Methylcyclopropane-1-carbohydrazide represents a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis and the reactivity of the carbohydrazide moiety provide a reliable avenue for the incorporation of the 2-methylcyclopropyl group into a wide array of molecular architectures. The protocols detailed herein offer a practical guide for the synthesis and application of this building block, enabling the exploration of novel chemical space and the development of next-generation therapeutics with improved pharmacological properties. The strategic use of such conformationally constrained building blocks is a powerful approach in modern drug design, and 2-methylcyclopropane-1-carbohydrazide is poised to be a significant contributor to these efforts.
References
The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (URL: )
Selected cyclopropane-containing natural products and pharmaceutical compounds. (URL: )
Put a ring on it: application of small aliphatic rings in medicinal chemistry - PubMed Central. (URL: [Link])
(PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds - ResearchGate. (URL: [Link])
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - NIH. (URL: [Link])
1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed. (URL: [Link])
Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central. (URL: [Link])
Synthesis of cyclopropanes - Organic Chemistry Portal. (URL: [Link])
The reaction of cyclopropane-1,1-dicarboxylic acid diethyl ether with hydrazine hydrate. The synthesis and the crystal structure of 1-N-amino-2-oxo-pyrrolidine-3-carboxylic acid hydrazide - ResearchGate. (URL: [Link])
Application Note & Protocols: A Framework for Determining the Biological Activity of 2-Methylcyclopropane-1-carbohydrazide
Introduction The discovery and development of novel therapeutic agents are paramount in advancing modern medicine. The carbohydrazide moiety is a versatile pharmacophore known to be a key constituent in a wide array of c...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
The discovery and development of novel therapeutic agents are paramount in advancing modern medicine. The carbohydrazide moiety is a versatile pharmacophore known to be a key constituent in a wide array of compounds exhibiting significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The compound 2-Methylcyclopropane-1-carbohydrazide combines this reactive hydrazide group with a strained cyclopropane ring, a structural motif present in various bioactive molecules.[6] While the specific biological profile of 2-Methylcyclopropane-1-carbohydrazide is not extensively documented[7], its structure warrants a systematic investigation of its therapeutic potential.
This guide provides a comprehensive, multi-tiered framework for the initial biological characterization of 2-Methylcyclopropane-1-carbohydrazide. Designed for researchers in drug discovery and development, this document outlines a logical progression from broad in vitro screening to more focused mechanistic and preliminary in vivo studies. The protocols herein are designed to be robust and self-validating, providing a solid foundation for assessing the compound's potential as a new drug candidate.[8]
Section 1: Compound Preparation and Characterization
Prior to any biological testing, the purity, solubility, and stability of the test compound must be rigorously established. This foundational step is critical for data reproducibility and accurate interpretation.
Purity Assessment: Verify the purity of 2-Methylcyclopropane-1-carbohydrazide using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is recommended for initial screening.
Structural Confirmation: Confirm the chemical structure using ¹H NMR and ¹³C NMR spectroscopy.
Solubility Determination: Determine the compound's solubility in common biological buffers (e.g., Phosphate-Buffered Saline - PBS) and organic solvents (e.g., Dimethyl Sulfoxide - DMSO). Most in vitro assays utilize DMSO for initial stock solutions. The final concentration of DMSO in the assay medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.
Section 2: Tier 1 - Broad In Vitro Biological Screening
The initial screening phase is designed to efficiently identify potential biological activities across different therapeutic areas.[9][10][11] This is a cost-effective approach to generate initial "hits" that can guide further investigation.
Anticancer Cytotoxicity Profiling
Rationale: The carbohydrazide scaffold is present in numerous compounds with demonstrated anticancer activity.[3][4] Therefore, an initial screen against a panel of human cancer cell lines is a logical starting point. The XTT assay is chosen over the traditional MTT assay because it measures the metabolic activity of viable cells to produce a water-soluble formazan product, eliminating the need for a separate solubilization step and thereby reducing variability.[12][13]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the IC50 of a test compound.
Cell Seeding: Plate cells from a representative cancer panel (e.g., NCI-60) in a 96-well microplate at a pre-determined optimal density (e.g., 5x10³ to 1x10⁴ cells/well) in 100 µL of complete culture medium.
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
Compound Treatment: Prepare a 2-fold serial dilution of 2-Methylcyclopropane-1-carbohydrazide in culture medium from the DMSO stock. Final concentrations might range from 0.1 µM to 100 µM.
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include wells for "vehicle control" (medium with DMSO only) and a "positive control" (a known cytotoxic agent like Doxorubicin).
Incubation: Incubate the plate for 48 to 72 hours.
Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the activated XTT solution to each well.[12]
Final Incubation: Incubate the plate for 2-4 hours at 37°C.
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm, with a reference wavelength between 630-690 nm.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Hypothetical IC50 Values
Cell Line
Tissue of Origin
IC50 (µM) of 2-Methylcyclopropane-1-carbohydrazide
MCF-7
Breast Cancer
> 100
A549
Lung Cancer
45.2
HCT116
Colon Cancer
22.8
| U87-MG | Glioblastoma | 78.1 |
Antimicrobial Susceptibility Testing
Rationale: Hydrazide derivatives, most notably the anti-tubercular drug Isoniazid, are well-known for their antimicrobial properties.[1][2] A primary screen for antibacterial and antifungal activity is therefore essential. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16][17]
Protocol: Broth Microdilution for MIC Determination [15][16]
Microorganism Panel: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Inoculum Preparation: Grow microorganisms to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of 2-Methylcyclopropane-1-carbohydrazide in the broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.
Inoculation: Add the standardized microbial inoculum to each well.
Controls: Include a "growth control" well (inoculum without compound) and a "sterility control" well (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a positive control.
Incubation: Incubate the plates at the optimal temperature (e.g., 37°C for bacteria) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance.
Data Presentation: Hypothetical MIC Values
Microorganism
Type
MIC (µg/mL)
Staphylococcus aureus
Gram-positive Bacteria
16
Escherichia coli
Gram-negative Bacteria
64
Pseudomonas aeruginosa
Gram-negative Bacteria
> 128
| Candida albicans | Fungus (Yeast) | 32 |
General Enzyme Inhibition Screening
Rationale: The functional groups within the test molecule may interact with the active or allosteric sites of enzymes. A general inhibition assay against a commercially available, well-characterized enzyme can reveal a potential mechanism of action.[18] For this protocol, we will use a generic serine protease as an example.
Protocol: IC50 Determination for Enzyme Inhibition [19][20]
Reagent Preparation: Prepare assay buffer, a solution of the target enzyme (e.g., Trypsin), and a chromogenic or fluorogenic substrate specific to that enzyme.
Compound Dilution: Prepare serial dilutions of 2-Methylcyclopropane-1-carbohydrazide in the assay buffer.
Assay Setup (96-well plate):
Add the test compound dilutions to the wells.
Add the enzyme solution to all wells except the "no-enzyme" control.
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time.
Data Analysis:
Calculate the initial reaction rate (V₀) for each inhibitor concentration.
Calculate the percentage of inhibition relative to the "no-inhibitor" control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[21]
Mechanism of Inhibition (MoI) Follow-up
If significant inhibition (IC50 < 10 µM) is observed, the mechanism can be elucidated by measuring enzyme kinetics at various substrate concentrations in the presence and absence of the inhibitor.[19][22]
Diagram: Types of Reversible Enzyme Inhibition
Caption: Competitive vs. Non-competitive enzyme inhibition.
Section 3: Tier 2 - Preliminary In Vivo Evaluation
Rationale: Should a promising "hit" emerge from in vitro screening (e.g., potent and selective activity), a preliminary in vivo study is the next logical step to assess efficacy and tolerability in a complex biological system.[23][24] The choice of model depends entirely on the in vitro results. For instance, if the compound showed effects on metabolic pathways or cell lines related to metabolic disorders, a diet-induced obesity (DIO) mouse model would be appropriate.[25][26][27]
Experimental Workflow: General In Vivo Efficacy Study
Caption: Workflow for a preclinical in vivo efficacy study.
Protocol: General Tolerability and Efficacy in a DIO Mouse Model [25][28]
Model Induction: Induce obesity and insulin resistance in mice (e.g., C57BL/6J) by feeding them a high-fat diet (HFD) for 8-12 weeks.
Group Allocation: After disease induction, measure baseline body weight and blood glucose. Randomize animals into treatment groups (n=8-10 per group):
Group 1: Vehicle Control (e.g., saline or appropriate vehicle).
Group 2: Test Compound (e.g., 10 mg/kg, administered daily via oral gavage).
Group 3: Positive Control (e.g., a known anti-diabetic drug).
Blinding: The study should be conducted in a blinded fashion, where the personnel administering doses and collecting data are unaware of the treatment allocations to minimize bias.[29]
Dosing and Monitoring: Administer the compound daily for a set period (e.g., 4 weeks). Monitor body weight, food intake, and general animal welfare regularly.
Efficacy Endpoints: At the end of the study, perform relevant functional tests. For a metabolic study, an Oral Glucose Tolerance Test (OGTT) is a standard endpoint to assess improvements in glucose homeostasis.[26]
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if the compound had a significant effect compared to the vehicle control.
Data Presentation: Hypothetical In Vivo Endpoints
Treatment Group
Change in Body Weight (g)
Fasting Blood Glucose (mg/dL)
Vehicle Control
+4.5 ± 0.8
185 ± 12
Test Compound (10 mg/kg)
+1.2 ± 0.5*
142 ± 9*
Positive Control
+0.8 ± 0.4*
135 ± 7*
*Note: Data are presented as mean ± SEM. p < 0.05 vs. Vehicle Control.
References
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
Biotech Spain. (2025). XTT Assays vs MTT. Biotech Spain. [Link]
QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences. [Link]
AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs. AXXAM. [Link]
ResearchGate. (n.d.). Different mechanisms of action of quinoline hydrazide/hydrazone... ResearchGate. [Link]
Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Charles River Laboratories. [Link]
ResearchGate. (2024). Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. ResearchGate. [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. JOCPR. [Link]
PPD. (n.d.). Preclinical Studies in Drug Development. PPD. [Link]
BioDuro. (n.d.). In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science. BioDuro. [Link]
National Institutes of Health. (n.d.). General Principles of Preclinical Study Design. PMC - NIH. [Link]
Berry, D. A. (1991). Experimental design for drug development: a bayesian approach. Journal of Biopharmaceutical Statistics, 1(1), 81-101. [Link]
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
Physiogenex. (n.d.). in vivo metabolic studies for drug efficacy. Physiogenex. [Link]
The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Jax.org. [Link]
Pharmaron. (n.d.). Cardiovascular and Metabolic Diseases Animal Models. Pharmaron. [Link]
Selvita. (n.d.). In Vivo Metabolic Models. Selvita. [Link]
MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
Charles River Laboratories. (n.d.). Cardiovascular/Metabolic Disease Studies. Charles River Laboratories. [Link]
Taylor & Francis Online. (n.d.). Synthesis and biological activities of new hydrazide derivatives. Taylor & Francis Online. [Link]
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]
ResearchGate. (2016). Synthesis and Biological Significance of Fluorinated Cyclopropane-carbohydrazide based Benzylidene Derivatives. ResearchGate. [Link]
MDPI. (n.d.). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. MDPI. [Link]
Hygeia. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia. [Link]
Hygeia. (n.d.). A systematic review on the synthesis and biological activity of hydrazide derivatives. Hygeia. [Link]
ResearchGate. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]
Technical Support Center: Troubleshooting Low Yields in 2-Methylcyclopropane-1-carbohydrazide Synthesis
Welcome to the technical support center for the synthesis of 2-Methylcyclopropane-1-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, pa...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2-Methylcyclopropane-1-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and an optimized experimental protocol grounded in established chemical principles.
Troubleshooting Guide: Diagnosis and Resolution of Low Yields
The conversion of a methyl or ethyl ester, such as methyl 2-methylcyclopropane-1-carboxylate, to its corresponding hydrazide via reaction with hydrazine is a fundamental process known as hydrazinolysis. While seemingly straightforward, several factors can lead to disappointing yields. This section addresses the most common issues in a question-and-answer format.
Question 1: My reaction yield is consistently low (<40%), and TLC/LCMS analysis shows a significant amount of unreacted starting ester. What are the primary causes and how can I fix this?
This is the most frequent issue and typically points to incomplete or sluggish reaction kinetics. The nucleophilic attack of hydrazine on the ester's carbonyl carbon is the key step, and its efficiency is paramount.
Causality & Solution:
Insufficient Hydrazine Equivalents: Hydrazine is not only a reactant but can also be consumed by side reactions or degrade, especially at elevated temperatures. A small excess is often insufficient.
Action: Increase the molar equivalents of hydrazine hydrate. While a 1.5 to 3-fold excess is a common starting point, using a 5 to 10-fold excess can significantly drive the reaction to completion.[1][2]
Sub-optimal Temperature and Reaction Time: The hydrazinolysis of sterically unhindered esters can often proceed at room temperature, but cyclopropane rings can introduce subtle electronic effects. The reaction may require thermal energy to overcome the activation barrier.
Action: If running at room temperature, begin by heating the reaction to a gentle reflux (typically 60-80°C in a solvent like ethanol).[3][4] Monitor the reaction's progress every 2-4 hours using an appropriate analytical method (e.g., TLC, LCMS) to determine the optimal reaction time. Extending the reaction time, even up to 24 hours, may be necessary for full conversion.[5]
Poor Solvent Choice: The solvent must fully dissolve the starting ester to ensure a homogeneous reaction mixture.
Action: Ethanol is the most common and effective solvent for this reaction.[4] If your starting ester has poor solubility in ethanol, consider methanol or tetrahydrofuran (THF).[4] Ensure enough solvent is used to maintain a clear solution (typically 10-20 mL per gram of ester).[2]
Question 2: My reaction appears to go to completion, but the isolated yield is still low and I obtain an oily or gummy product that is difficult to purify. What's happening?
This issue suggests problems with the work-up and product isolation rather than the reaction itself. The product, 2-Methylcyclopropane-1-carbohydrazide, is a polar molecule and may have some solubility in the reaction medium or form non-crystalline solids.
Causality & Solution:
Product Solubility: The product might be partially soluble in the ethanol/water mixture that often results from using hydrazine hydrate.
Action 1 (Precipitation): After cooling the reaction mixture, try removing the solvent under reduced pressure (rotary evaporation). The resulting residue can be triturated (stirred vigorously) with a non-polar solvent like diethyl ether or hexane to induce precipitation of the solid hydrazide.[1]
Action 2 (Cooling): If the product is expected to be crystalline, cooling the reaction mixture in an ice bath or refrigerating it for several hours can promote crystallization.[6]
Excess Hydrazine: Residual hydrazine can interfere with crystallization and make the product oily.
Action: After the reaction, excess hydrazine can sometimes be removed by co-evaporation with a high-boiling point solvent like toluene under reduced pressure. Alternatively, a careful workup involving extraction can be employed. Dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine to remove residual hydrazine and water.[4]
Purification Strategy: If direct precipitation or crystallization fails, purification is necessary.
Action: Column chromatography is a viable option for purifying hydrazides. Use a polar stationary phase like silica gel and a gradient elution system, starting with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity (e.g., by adding methanol).[1][4]
Question 3: I'm observing a significant byproduct in my reaction mixture that has a different mass in the LCMS analysis. What could this be?
Side reactions can compete with the desired hydrazinolysis, consuming starting material and complicating purification.
Causality & Solution:
Diacylhydrazide Formation: This is a common byproduct where a molecule of hydrazine reacts with two molecules of the ester, forming an N,N'-di(2-methylcyclopropanecarbonyl)hydrazine. This is more likely if the concentration of the product hydrazide becomes high relative to the remaining hydrazine.
Action: Ensure a sufficient excess of hydrazine is present throughout the reaction. Adding the ester solution dropwise to the heated hydrazine solution (inverse addition) rather than the other way around can maintain a high hydrazine-to-ester ratio and minimize this side reaction.
Ring Opening: While cyclopropane rings are generally stable under these conditions, highly strained systems or the presence of certain functional groups could potentially lead to ring-opening side reactions, although this is less common.
Action: Keep reaction temperatures moderate (avoiding excessive heat) and ensure the reaction medium is not strongly acidic or basic, unless required by a specific protocol.
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for hydrazinolysis of an ester?
The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the alcohol (e.g., methanol or ethanol) to form the stable carbohydrazide product.
Q2: Does the quality of hydrazine hydrate matter?
Absolutely. Hydrazine hydrate can decompose over time. Use a fresh bottle or one that has been stored properly under an inert atmosphere. Poor quality hydrazine will lead to lower effective concentrations and poor yields.[1]
Q3: Can I use anhydrous hydrazine instead of hydrazine hydrate?
Yes, anhydrous hydrazine can be used and may even be preferable in cases where the starting material is sensitive to water. However, anhydrous hydrazine is more hazardous and requires more stringent handling precautions. For most standard ester-to-hydrazide conversions, hydrazine hydrate is sufficient and safer.
Q4: My starting material is a carboxylic acid, not an ester. Can I convert it to the hydrazide directly?
Direct conversion of a carboxylic acid to a hydrazide is possible but requires coupling agents (like DCC, EDC, or HATU) to activate the acid, similar to amide bond formation. A more common and often higher-yielding two-step approach is to first convert the carboxylic acid to a simple methyl or ethyl ester and then perform the hydrazinolysis as described.[3][4]
Optimized Experimental Protocol
This protocol provides a robust method for the synthesis of 2-Methylcyclopropane-1-carbohydrazide from its corresponding methyl ester.
Materials:
Methyl 2-methylcyclopropane-1-carboxylate
Hydrazine hydrate (85% or higher)
Ethanol (96% or absolute)
Diethyl ether (for washing/trituration)
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-methylcyclopropane-1-carboxylate (1.0 equivalent) in ethanol (15 mL per 1 gram of ester).
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5.0 equivalents) dropwise at room temperature. An exotherm may be observed.
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase, visualizing with potassium permanganate stain). The product hydrazide should have a much lower Rf value than the starting ester.
Work-up:
Allow the reaction mixture to cool to room temperature.
Remove the ethanol and excess hydrazine under reduced pressure using a rotary evaporator.
To the resulting residue, add diethyl ether (20 mL) and stir vigorously for 30 minutes. The product should precipitate as a white solid.
Isolation:
Filter the solid product using a Büchner funnel.
Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities.
Dry the product under vacuum to yield 2-Methylcyclopropane-1-carbohydrazide.
Reaction and Parameter Summary
Parameter
Recommendation
Rationale
Starting Material
Methyl or Ethyl Ester
More reactive than the parent carboxylic acid and readily synthesized.
Hydrazine (N₂H₄·H₂O)
5-10 equivalents
Ensures the reaction goes to completion and minimizes diacylhydrazide byproduct formation.[1][2]
Solvent
Ethanol
Excellent solvent for both reactants and facilitates product precipitation upon cooling or solvent removal.[4]
Temperature
60-80°C (Reflux)
Provides sufficient energy to overcome the activation barrier without significant reagent decomposition.[3]
Reaction Time
4-24 hours
Must be optimized by monitoring; longer times may be needed for complete conversion.[5]
Work-up
Solvent removal followed by trituration
Effective method for isolating polar, solid products from the reaction mixture.[1]
Reaction Mechanism Visualization
The following diagram illustrates the primary reaction pathway and a key potential side reaction.
Caption: Mechanism of hydrazide formation and a common side reaction.
Technical Support Center: 2-Methylcyclopropane-1-carbohydrazide Purification
Welcome to the technical support guide for the purification of 2-Methylcyclopropane-1-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals to navigate the common and c...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the purification of 2-Methylcyclopropane-1-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this valuable synthetic intermediate. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
This section directly addresses specific issues you may encounter during the purification of 2-Methylcyclopropane-1-carbohydrazide.
Category 1: Purity & Contamination Issues
Question: My post-reaction crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate and several peaks in my HPLC/LC-MS analysis. What are these impurities?
Answer: This is a very common scenario. The impurities in a typical synthesis of 2-Methylcyclopropane-1-carbohydrazide, which is often prepared from the corresponding ester (e.g., methyl or ethyl 2-methylcyclopropane-1-carboxylate) and hydrazine hydrate, can be categorized as follows.[1]
Potential Impurity
Source / Cause
Identification & Mitigation Strategy
Unreacted Starting Ester
Incomplete reaction due to insufficient time, temperature, or molar excess of hydrazine.
Identification: Compare TLC/HPLC retention time with a standard of the starting material. Mitigation: Increase reaction time, temperature, or the molar equivalents of hydrazine hydrate. Monitor the reaction to completion using TLC.
Excess Hydrazine Hydrate
A necessary excess is often used to drive the reaction to completion. Hydrazine is a volatile and reactive small molecule.[2]
Identification: Difficult to see on TLC. Can sometimes be detected by LC-MS. Mitigation: Hydrazine is highly soluble in water and can often be removed with an aqueous wash during work-up. For stubborn cases, co-evaporation with a high-boiling solvent or vacuum drying can be effective.[3]
Side-Reaction Products
Hydrazides can undergo side reactions. For instance, the formation of hydrazones if any ketone/aldehyde impurities are present.[4]
Identification: Characterization by LC-MS and NMR is often required. Mitigation: Ensure all reagents and solvents are pure and free from carbonyl contaminants. Running the reaction under an inert atmosphere (e.g., Nitrogen) can prevent oxidative side reactions.[5]
Diacyl Hydrazine
Reaction of a second molecule of the starting ester with the newly formed hydrazide product.
Identification: This impurity will have a significantly higher molecular weight. Mitigation: This is more likely if the hydrazine is added too slowly or if there is a localized high concentration of the ester. Ensure good mixing and a sufficient excess of hydrazine.
Question: I have a persistent impurity that co-elutes with my product during column chromatography. How can I improve the separation?
Answer: Co-elution is a frequent challenge in chromatography. The cause is that the impurity and your product have very similar polarities and affinities for the stationary phase. Here is a logical workflow to address this:
Caption: Troubleshooting workflow for co-eluting impurities.
The most effective first step is to alter the mobile phase composition. Small changes in the solvent ratio or adding a third solvent (like 1-2% methanol or triethylamine in an ethyl acetate/hexane system) can significantly alter selectivity. If this fails, alternative purification methods such as recrystallization should be explored, as they separate compounds based on different physical properties (solubility) rather than polarity alone.[6]
Category 2: Yield & Recovery Issues
Question: My final yield of 2-Methylcyclopropane-1-carbohydrazide after purification is consistently low. Where am I losing my product?
Answer: Product loss can occur at multiple stages. A systematic evaluation is key to identifying the cause.
Incomplete Reaction: As mentioned earlier, ensure the initial reaction goes to completion. Any unreacted starting material is a direct loss of theoretical yield.
Work-up Losses: During aqueous extractions, your product might have some solubility in the aqueous layer, especially if the pH is not optimal. Perform a small-scale test to see if back-extracting the aqueous layers with fresh organic solvent recovers more product.
Premature Crystallization: The product may crystallize out during transfers or concentration steps if the solution becomes too saturated. Ensure you are using sufficient solvent volumes and rinse all glassware thoroughly.
Loss on Silica Gel: Hydrazides can be somewhat polar and may bind strongly to silica gel. If you are running a column, ensure you flush it with a highly polar solvent (e.g., 10-20% Methanol in DCM) after your product has eluted to see if any material was retained on the column.
Degradation: Hydrazides can be sensitive to strongly acidic or basic conditions and high temperatures.[2] Ensure your purification conditions are mild. If using chromatography, don't let the product sit on the silica gel for an extended period.
Category 3: Physical State & Crystallization Problems
Question: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the product separates from the solution as a liquid phase instead of a solid crystalline lattice.[7] This typically happens for one of two reasons:
High Supersaturation: The solution is too concentrated, and the product comes out of solution above its melting point.
Rapid Cooling: Cooling the solution too quickly doesn't give the molecules enough time to arrange themselves into an ordered crystal lattice.
Solutions to Oiling Out:
Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation.[7]
Slow Cooling: Allow the flask to cool very slowly to room temperature, perhaps by insulating it with glass wool or placing it in a warm water bath that is allowed to cool. Do not move it directly to an ice bath.
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal (a "seed crystal") to the solution as it cools. This provides a template for proper crystal growth.[7]
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal formation.
Caption: Decision tree for inducing crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for recrystallizing 2-Methylcyclopropane-1-carbohydrazide?
Based on the structure (a small, somewhat polar molecule), good starting points for solvent screening would be ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/heptane or ethanol/water.[7][8]
Q2: How can I best assess the purity of my final product?
A combination of techniques is ideal.
HPLC: Provides quantitative data on purity.
LC-MS: Confirms the mass of the main component and helps identify impurities.
NMR (¹H and ¹³C): Confirms the structure and can detect impurities if they are present in sufficient quantity (>1-2%).
Melting Point: A sharp melting point range is a good indicator of high purity.
Q3: What are the best practices for storing the purified 2-Methylcyclopropane-1-carbohydrazide?
Store the compound in a tightly sealed container in a cool, dry, dark place. A desiccator or a freezer is ideal. This minimizes degradation from atmospheric moisture and light.
Q4: What are the critical safety precautions when working with hydrazine hydrate?
Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid contact with metal oxides and oxidizing agents, as they can cause it to decompose, sometimes vigorously.[2]
Key Experimental Protocols
Protocol 1: Optimized Recrystallization
Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. Then, add a few drops of an "anti-solvent" (e.g., water or hexane) until the solution becomes cloudy. This indicates a good solvent/anti-solvent pair.
Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen primary solvent (e.g., ethanol) needed to dissolve it at reflux temperature.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
Crystallization: Once at room temperature, you may place the flask in an ice bath or refrigerator for 30-60 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
Drying: Dry the purified crystals under vacuum to a constant weight.[3]
Protocol 2: Flash Column Chromatography
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will give your product an Rf value of ~0.3 and show good separation from all impurities.
Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure there are no cracks or air bubbles.
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM). If it's not very soluble, you can adsorb it onto a small amount of silica gel (dry loading). Place the sample at the top of the packed column.
Elution: Carefully add the eluent to the top of the column and apply pressure (air or nitrogen) to begin flowing the solvent through the silica. Collect fractions in test tubes.
Fraction Analysis: Monitor the fractions being collected using TLC to determine which ones contain your pure product.
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Methylcyclopropane-1-carbohydrazide.
References
Preparation of carbohydrazide. PrepChem.com. Available from: [Link]
Process for making carbohydrazide. (EP0103400B1). Google Patents.
Process for making carbohydrazide. (US4496761A). Google Patents.
Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. RSC Medicinal Chemistry. Available from: [Link]
Small Molecule Purification. Hanbon. Available from: [Link]
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(1), 343. National Center for Biotechnology Information. Available from: [Link]
Technical Support Center: Optimizing Reaction Conditions for 2-Methylcyclopropane-1-carbohydrazide Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-methylcyclopropane-1-carbohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis and optimization of 2-methylcyclopropane-1-carbohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique chemical scaffold. The inherent strain of the cyclopropane ring presents specific challenges and opportunities in synthesis. This document provides in-depth, field-tested insights and troubleshooting protocols to help you navigate these complexities and achieve optimal reaction outcomes.
Introduction: The Chemistry of a Strained Scaffold
2-Methylcyclopropane-1-carbohydrazide derivatives are valuable building blocks in medicinal chemistry and materials science. The cyclopropane ring imparts conformational rigidity and unique metabolic profiles to parent molecules. However, the high ring strain (approximately 27 kcal/mol) that makes this moiety attractive also renders it susceptible to specific side reactions, primarily ring-opening.[1] Understanding the delicate balance between desired reactivity and potential degradation pathways is paramount for success.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our application scientists commonly encounter. We will address the entire workflow, from precursor synthesis to final product purification.
Part 1: Synthesis of Key Precursors
A robust synthesis begins with high-quality starting materials. The most common precursor for the target carbohydrazide is the corresponding acid chloride or ester.
FAQ 1: What is the best method to prepare 2-methylcyclopropane-1-carbonyl chloride?
Answer: The most direct and reliable method is the reaction of 2-methylcyclopropanecarboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the most common and effective choice.
Underlying Principle: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide and hydrogen chloride gas, to yield the desired acid chloride. The gaseous nature of the byproducts makes this reaction easy to drive to completion and simplifies purification.
Experimental Protocol: Synthesis of 2-methylcyclopropane-1-carbonyl chloride[2]
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with a dilute NaOH solution to neutralize HCl and SO₂).
Reaction: Charge the flask with 2-methylcyclopropanecarboxylic acid (1.0 eq). Add thionyl chloride (SOCl₂, ~1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.
Heating: After the initial effervescence subsides, gently heat the mixture to reflux (typically around 70-80°C) for 1-2 hours.
Monitoring: The reaction can be monitored by the cessation of gas evolution.
Work-up: Carefully remove the excess thionyl chloride by distillation under atmospheric pressure. The final product, 2-methylcyclopropane-1-carbonyl chloride, can then be purified by vacuum distillation.
Critical Note on Stability: Acyl chlorides, particularly those derived from small rings, can be moisture-sensitive and may not have a long shelf life. It is often best to prepare this reagent fresh and use it immediately in the subsequent hydrazinolysis step.[2]
Part 2: The Core Reaction - Forming the Carbohydrazide
This section focuses on the primary coupling step to form the C-N bond of the hydrazide.
Workflow for Carbohydrazide Synthesis
Caption: General workflow for synthesizing 2-methylcyclopropane-1-carbohydrazide.
Troubleshooting Guide: The Coupling Reaction
Question 1: My reaction yield is consistently low or zero. What are the likely causes?
This is the most common issue. A systematic approach is required to diagnose the problem.
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree for diagnosing the root cause of low reaction yields.
Detailed Breakdown of Causes and Solutions:
Cause 1: Poor Reagent Quality
The Problem: Hydrazine is a strong reducing agent and can be oxidized by atmospheric oxygen over time, reducing its effective concentration. Similarly, the acid chloride precursor is highly susceptible to hydrolysis by ambient moisture.[3][4]
Solution:
Use a fresh bottle of hydrazine hydrate or anhydrous hydrazine.
If possible, titrate the hydrazine to determine its exact concentration before use.
As recommended, prepare the 2-methylcyclopropane-1-carbonyl chloride immediately before the coupling reaction.[2]
Cause 2: Sub-optimal Reaction Temperature
The Problem: The reaction of an acid chloride with hydrazine is typically very fast and exothermic. If the temperature is too high, it can promote side reactions. If it's too low, the reaction may be too slow or stall.
Solution:
Begin the reaction at 0°C by adding the acid chloride solution dropwise to the hydrazine solution.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
Cause 3: Incorrect Solvent or pH
The Problem: The choice of solvent is critical. While the reaction from an ester is often performed in refluxing ethanol, the acid chloride route requires an aprotic solvent to avoid side reactions.[5][6] The reaction also generates HCl, which can protonate the hydrazine, rendering it non-nucleophilic, or catalyze ring-opening of the product.[3][7]
Solution:
Use an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Include a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (at least 1.1 equivalents), to scavenge the HCl byproduct. This is crucial for maintaining the nucleophilicity of the hydrazine and protecting the cyclopropane ring.
Parameter
Recommendation for Acid Chloride Route
Recommendation for Ester Route
Rationale
Solvent
Dichloromethane (DCM), THF, Acetonitrile
Ethanol, Methanol
Aprotic solvents prevent reaction with the acid chloride. Alcohols are suitable for the less reactive ester.
Temperature
0°C to Room Temperature
Reflux (e.g., ~78°C for EtOH)
Controls exothermicity for acid chloride; requires heat to drive the less favorable ester reaction.
Base
Triethylamine, Pyridine (1.1 eq)
Not typically required
Scavenges HCl byproduct from the acid chloride route, preventing ring-opening and hydrazine protonation.[3]
Hydrazine
Hydrazine Hydrate (1.5 - 2.0 eq)
Hydrazine Hydrate (excess, can be used as solvent)
A slight excess ensures complete conversion of the limiting electrophile.
Question 2: I'm observing unexpected byproducts. How do I identify and prevent them?
Answer: The most likely byproduct arises from the instability of the cyclopropane ring.
Potential Side Reactions
Caption: Desired reaction pathway versus common side reactions.
Side Reaction 1: Cyclopropane Ring Opening
Mechanism: The strained C-C bonds of the cyclopropane ring have significant p-character, making them susceptible to attack by both electrophiles and nucleophiles under certain conditions.[8] In the context of this synthesis, acid (HCl byproduct) is the primary culprit. It can protonate the carbonyl, making the cyclopropane ring more electrophilic and prone to nucleophilic attack (e.g., by Cl⁻), leading to a linear, ring-opened product.[1][9]
Identification: Look for masses in your LC-MS corresponding to the addition of HCl (M+36) or other solvent adducts to your product. The ¹H NMR spectrum would show a loss of the characteristic high-field cyclopropyl protons and the appearance of signals in the standard alkyl region.
Prevention:
Strict Base Control: The most effective method is to use a non-nucleophilic base like triethylamine or pyridine to neutralize HCl as it forms.
Temperature Management: Avoid excessive heating, which provides the activation energy for ring-opening.[10]
Anhydrous Conditions: Prevent the formation of strong acids by ensuring all reagents and solvents are dry.
Side Reaction 2: Azine Formation
Mechanism: If acetone is present (e.g., from glassware cleaning or as a solvent), the product carbohydrazide can react with it to form the corresponding hydrazone. A more common issue is the disproportionation of hydrazine itself, which can be catalyzed by moisture, to form azines.[4][7]
Identification: Azines will have a distinct mass spectrum and will show a characteristic C=N bond in the IR spectrum.
Prevention:
Ensure all glassware is meticulously dried and free of acetone residue.
Use fresh hydrazine and store it properly under an inert atmosphere.[4]
Part 3: Product Purification and Handling
Question 3: What is the best way to purify my final product?
Answer: The purification strategy depends on the physical properties of your specific derivative.
Crystallization: Many simple carbohydrazides are crystalline solids and are often insoluble in common organic solvents once formed.[11]
Protocol: After the reaction is complete, try cooling the reaction mixture. If a precipitate forms, it can be isolated by simple filtration.
Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Liquid-Liquid Extraction:
Protocol: Quench the reaction carefully with water. Extract the aqueous layer with a solvent like ethyl acetate or DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Column Chromatography:
Protocol: If the product is an oil or contaminated with soluble impurities, purification by flash column chromatography on silica gel is the standard method. A gradient of ethyl acetate in hexanes or methanol in DCM is a common starting point for elution.
Final Note on Handling: While the target carbohydrazide is generally more stable than its acid chloride precursor, it is still advisable to store it in a cool, dry, and dark place to prevent slow degradation over time.
References
Two-Component Coupling of Carbodiimides and Hydrazides Provides Convergent Access to Biologically Active Compounds.PubMed.
Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.Benchchem.
A Review on Synthesis of Carbohydrazide Derivatives.Asian Journal of Green Chemistry.
A Review on Synthesis of Carbohydrazide Derivatives.Asian Journal of Green Chemistry.
Reactions of Cyclopropane and Cyclobutane.Pharmaguideline.
Optimization of the Reaction Conditions.ResearchGate.
Michael Reaction and Addition to Cyclopropane ring (CHE).YouTube.
Common pitfalls in the synthesis of hydrazones.Benchchem.
improving the stability of 2-Methylcyclopropane-1-carbohydrazide in solution
Document ID: TSC-MCCH-2026-01A Last Updated: January 16, 2026 Introduction Welcome to the technical support guide for 2-Methylcyclopropane-1-carbohydrazide. This document is intended for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: January 2026
Document ID: TSC-MCCH-2026-01A
Last Updated: January 16, 2026
Introduction
Welcome to the technical support guide for 2-Methylcyclopropane-1-carbohydrazide. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a Senior Application Scientist, I have compiled this guide to address common challenges related to the stability of 2-Methylcyclopropane-1-carbohydrazide in solution. Our goal is to provide you with the foundational knowledge and practical tools to ensure the integrity of your experiments. This guide is structured to provide direct answers to potential issues through a series of frequently asked questions and in-depth troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 2-Methylcyclopropane-1-carbohydrazide in aqueous solutions?
A1: The stability of 2-Methylcyclopropane-1-carbohydrazide, like other carbohydrazide derivatives, is primarily influenced by three main factors: pH, presence of oxidizing agents, and temperature.[1][2]
pH: Carbohydrazides can undergo hydrolysis in both acidic and alkaline conditions.[1] Generally, they exhibit the greatest stability in neutral or near-neutral pH environments.
Oxidizing Agents: The hydrazide moiety is susceptible to oxidation.[3][4] The presence of dissolved oxygen or other oxidizing species in your solution can lead to degradation of the molecule.
Temperature: Elevated temperatures can accelerate the rate of degradation, including hydrolysis and thermal decomposition.[5][6] At very high temperatures, carbohydrazide can break down to form hydrazine and other byproducts.[5][7]
Q2: I'm observing a rapid loss of my compound after preparing a stock solution. What is the most likely cause?
A2: Rapid degradation upon dissolution is often due to the solution's pH or the presence of dissolved oxygen. Many organic solvents, if not properly de-gassed, contain enough dissolved oxygen to initiate oxidative degradation. Similarly, if you are dissolving the compound in an unbuffered aqueous solution, the resulting pH may be in a range that promotes rapid hydrolysis.
Q3: Are there any recommended storage conditions for solutions of 2-Methylcyclopropane-1-carbohydrazide?
A3: Yes, for optimal stability, solutions should be prepared in a de-gassed, neutral-buffered aqueous system or a suitable organic solvent. We recommend storage at low temperatures (2-8°C or frozen at -20°C or -80°C) in tightly sealed containers to minimize exposure to air. The containers should be filled as much as possible to reduce the headspace containing oxygen. For long-term storage, flash-freezing aliquots in an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q4: Can I use antioxidants to improve the stability of my 2-Methylcyclopropane-1-carbohydrazide solution?
A4: The use of antioxidants can be a viable strategy to mitigate oxidative degradation. Compounds like ascorbic acid or erythorbic acid have been used to stabilize carbohydrazide-containing compositions.[8] However, it is crucial to first verify the compatibility of any antioxidant with your specific experimental system to avoid unintended interactions.
Troubleshooting Guide
This section provides a systematic approach to resolving common stability issues you may encounter during your experiments.
Issue 1: Inconsistent results from day to day using the same stock solution.
Potential Cause 1: Ongoing Degradation in Solution.
Explanation: The compound may be slowly degrading even under recommended storage conditions. This is especially true if the solution is subjected to repeated freeze-thaw cycles or frequent opening of the container, which introduces oxygen.
Troubleshooting Steps:
Prepare a fresh stock solution and compare its performance against the older stock.
Aliquot your stock solution into single-use volumes upon preparation to avoid repeated handling of the main stock.
Perform a time-course analysis on your stock solution. Quantify the concentration of 2-Methylcyclopropane-1-carbohydrazide at regular intervals (e.g., 0, 24, 48, and 72 hours) under your typical storage conditions.
Potential Cause 2: Inconsistent Handling Procedures.
Explanation: Minor variations in how the solution is handled each day (e.g., time left at room temperature, exposure to light) can lead to different levels of degradation.
Troubleshooting Steps:
Standardize your experimental workflow with precise timings for each step.
Protect the solution from light by using amber vials or wrapping containers in aluminum foil, as light can sometimes catalyze degradation.[4]
Issue 2: Precipitate formation in the solution upon storage.
Potential Cause 1: Poor Solubility.
Explanation: The concentration of your solution may exceed the solubility limit of 2-Methylcyclopropane-1-carbohydrazide in the chosen solvent, especially at lower storage temperatures.
Troubleshooting Steps:
Gently warm the solution to see if the precipitate redissolves. If it does, this indicates a solubility issue.
Consider preparing a slightly more dilute stock solution or incorporating a co-solvent if compatible with your experimental design.
Potential Cause 2: Degradation Products Precipitating.
Explanation: One or more of the degradation products may be insoluble in your solvent system.
Troubleshooting Steps:
Analyze the precipitate if possible. Collect the solid by centrifugation, wash with a solvent in which the parent compound is soluble, and attempt to characterize it (e.g., by mass spectrometry).
Review your solution preparation and storage conditions to minimize degradation, as outlined in the FAQs.
Experimental Protocols
Here we provide detailed protocols for assessing the stability of 2-Methylcyclopropane-1-carbohydrazide in your own laboratory setting.
Protocol 1: pH-Dependent Stability Assessment
This protocol will help you determine the optimal pH for the stability of your compound in an aqueous solution.
Materials:
2-Methylcyclopropane-1-carbohydrazide
A series of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10) at a concentration of 50 mM.
HPLC system with UV detector
Volumetric flasks and pipettes
Procedure:
Prepare a concentrated stock solution of 2-Methylcyclopropane-1-carbohydrazide in a suitable organic solvent (e.g., DMSO or ethanol).
In separate volumetric flasks, add a small aliquot of the stock solution to each of the different pH buffers to achieve the desired final concentration (e.g., 100 µM). Ensure the volume of the organic solvent is minimal (e.g., <1%) to not significantly alter the buffer's properties.
Immediately after preparation, take a sample from each solution for HPLC analysis. This will serve as your time-zero (T=0) measurement.
Store the remaining solutions at your desired temperature (e.g., room temperature or 37°C).
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution for HPLC analysis.
Quantify the peak area of 2-Methylcyclopropane-1-carbohydrazide at each time point.
Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics and identify the most stable pH.
Protocol 2: Generic HPLC Method for Quantification
This method can be used as a starting point for quantifying 2-Methylcyclopropane-1-carbohydrazide. Optimization may be required.
Instrumentation and Conditions:
HPLC System: Standard system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) may be a good starting point.
Example Gradient: Start with 5% acetonitrile, ramp to 95% over 15 minutes, hold for 2 minutes, and then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan). If absorbance is low, derivatization may be necessary.
Injection Volume: 10 µL.
Derivatization (Optional, if sensitivity is low):
Hydrazides can be derivatized with aldehydes, such as p-dimethylaminobenzaldehyde, to form a chromophoric hydrazone that can be detected at a higher wavelength (e.g., around 458 nm).[9][10][11]
Procedure:
Prepare a calibration curve by injecting known concentrations of 2-Methylcyclopropane-1-carbohydrazide.
Inject your unknown samples.
Integrate the peak corresponding to your compound and determine its concentration using the calibration curve.
Visualizations
To further aid in understanding the principles discussed, the following diagrams illustrate key concepts and workflows.
Caption: A decision tree for troubleshooting stability issues.
Caption: Workflow for a pH-dependent stability study.
References
ACURO ORGANICS LIMITED. (2018, July 17). CARBOHYDRAZIDE – Oxygen Scavenger for High Pressure Boilers. Retrieved from [Link]
Ataman Kimya. CARBOHYDRAZIDE. Retrieved from [Link]
Datta, P. K. (n.d.). Chemistry of carbohydrazide and thiocarbohydrazide. Datapdf.com. Retrieved from [Link]
Fedoseev, A. M., & Tananaev, I. G. (2012). Oxidation of carbohydrazide with nitric acid. Radiochemistry, 54(3), 260–264.
G, A., & N, P. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-137.
Georgiou, C. D., Zisimopoulos, D., & Argyropoulou, V. (2005). Protein and cell wall polysaccharide carbonyl determination by a neutral pH 2,4-dinitrophenylhydrazine-based photometric assay. Analytical Biochemistry, 347(1), 130-136.
JP6457135B1 - Carbohydrazide-containing composition and method for stabilizing... - Google Patents. (n.d.).
METTLER TOLEDO. (n.d.). Hydrazine in Wastewater | UV/Vis Spectroscopy | ASTM D1385-07. Retrieved from [Link]
NASA Technical Reports Server (NTRS). (1961, January 1). THERMAL DECOMPOSITION OF HYDRAZINE. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Analytical methods. In Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]
Oxidation Technologies. (n.d.). Carbohydrazide Information. Retrieved from [Link]
P, G., & K, S. (2018). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Der Pharma Chemica, 10(5), 114-121.
Qi, X. Y., Keyhani, N. O., & Lee, Y. C. (1988). Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. Analytical Biochemistry, 175(1), 139–144.
ResearchGate. (2019, September 18). (PDF) Carbohydrazide vs Hydrazine: A Comparative Study. Retrieved from [Link]
ResearchGate. (2025, August 6). (PDF) Spectrophotometric Determination of Hydrazine. Retrieved from [Link]
ResearchGate. (2025, August 6). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. Retrieved from [Link]
Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics by Science.gov. Retrieved from [Link]
Shandong Taihe Water Treatment Co., Ltd. (n.d.). Carbohydrazide. Retrieved from [Link]
Singh, O. V., & Gaikwad, S. (2016). HPLC for Carbohydrate Analysis. In High-Performance Liquid Chromatography in Food Analysis (pp. 317-348).
Thermo Fisher Scientific. (2014, June 5). Novel HPLC Approaches for Carbohydrate Analysis in Beverages and Foods. YouTube. Retrieved from [Link]
U.S. Environmental Protection Agency. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
U.S. Occupational Safety and Health Administration. (n.d.). HYDRAZINE (Method no. 20). Retrieved from [Link]
Vaddeswaram, G. (n.d.). The Determination of Hydrazino–Hydrazide Groups.
Wild, J. R., & McNeil, M. R. (2009). Stress testing of the substance was performed to induce force degradation and determine degradation pathways and help evaluate the stability of the compound and also validate specificity of the analytical procedures. Journal of Pharmaceutical and Biomedical Analysis, 50(4), 549-557.
Wild, J. R., & McNeil, M. R. (2016). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 33(11), 2681-2693.
Wild, J. R., & McNeil, M. R. (2025, August 7). (PDF) Determination of carbohydrazide by high performance liquid chromatography with precolumn derivatization. ResearchGate. Retrieved from [Link]
Wild, J. R., & McNeil, M. R. (2025, August 9). (PDF) Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. ResearchGate. Retrieved from [Link]
Wollenweber, M., & Kaca, W. (2013). Method for investigation of oligosaccharides using phenylhydrazine derivatization. Postepy higieny i medycyny doswiadczalnej (Online), 67, 918–928.
Yole, Inc. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]
Technical Support Center: Scale-Up Synthesis of 2-Methylcyclopropane-1-carbohydrazide
Welcome to the technical support center for the synthesis of 2-Methylcyclopropane-1-carbohydrazide. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2-Methylcyclopropane-1-carbohydrazide. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the bench to production. We will address common challenges, provide in-depth troubleshooting protocols, and explain the scientific rationale behind our recommendations to ensure a robust and reproducible process.
The synthesis of 2-Methylcyclopropane-1-carbohydrazide is a multi-step process, each with unique challenges that become more pronounced during scale-up. The core of the synthesis can be visualized as a two-part strategy: first, the construction of the strained 2-methylcyclopropane ring to form a suitable carboxylic acid or ester precursor, followed by the conversion of this precursor into the final carbohydrazide.
Caption: General synthetic pathways to 2-Methylcyclopropane-1-carbohydrazide.
Part 1: Scale-Up Synthesis of the Precursor (2-Methylcyclopropanecarboxylic Acid)
The formation of the 2-methylcyclopropane core is the foundational challenge. The choice of method impacts yield, stereochemical purity, and scalability.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for 2-methylcyclopropanecarboxylic acid at an industrial scale?
The two most common approaches are the Simmons-Smith reaction and cyclopropanation using sulfonium ylides (the Corey-Chaykovsky reaction).[1] For electron-poor olefins like ethyl crotonate (a common starting material for the trans isomer), the Corey-Chaykovsky reaction is often preferred.[1] While historically challenging to scale up due to highly reactive reagents, recent process development studies have defined optimal operating conditions to improve yield and safety.[1]
Q2: How can I control the cis/trans stereochemistry of the product?
Stereocontrol is primarily dictated by the geometry of the starting alkene. For example, using trans-ethyl crotonate in a Corey-Chaykovsky reaction stereoselectively yields trans-2-methylcyclopropanecarboxylate.[1] Maintaining rigorous control over reaction parameters such as temperature and addition rates is critical to prevent isomerization or side reactions that could erode diastereoselectivity.
Q3: What are the primary safety hazards associated with using Corey's ylide (dimethylsulfoxonium methylide) at scale?
The generation and use of Corey's ylide are highly energetic processes. Key concerns include:
Thermal Runaway: The reaction is exothermic. Inadequate temperature control can lead to a runaway reaction.
Reagent Instability: The ylide is highly reactive and moisture-sensitive.
To mitigate these risks, a Design of Experiment (DoE) approach to define optimal temperature ranges and slow addition of a pre-formed, cold, anhydrous ylide solution are recommended for large-scale operations.[1]
Troubleshooting Guide: Precursor Synthesis
This guide focuses on the cyclopropanation of trans-ethyl crotonate using dimethylsulfoxonium methylide.
1. Ensure strictly anhydrous conditions during ylide preparation. 2. Use the ylide immediately after formation or store as a cold, anhydrous solution. 3. Add the cold ylide solution slowly to the olefin in DMSO at an elevated temperature (e.g., 80–95 °C).[1]
1. Water rapidly quenches the highly basic ylide. 2. The ylide has limited thermal stability. 3. While counterintuitive, adding the ylide to the hot olefin solution can significantly increase yield by ensuring the ylide reacts with the olefin faster than it decomposes.[1]
Poor Diastereoselectivity
1. Isomerization of the starting alkene. 2. Reaction conditions favoring non-stereospecific pathways.
1. Verify the purity and isomeric ratio of the starting ethyl crotonate. 2. Maintain strict temperature control as defined by process development studies.
The stereochemistry of the alkene is directly transferred to the cyclopropane product in this concerted reaction. Any deviation suggests an issue with starting material integrity or competing reaction mechanisms.
Difficult Product Isolation/Purification
1. Emulsion formation during aqueous workup. 2. Co-distillation with solvent or byproducts.
1. Use brine washes to break emulsions. 2. After hydrolysis, perform a careful fractional distillation under reduced pressure to isolate the carboxylic acid.[2]
The carboxylic acid has moderate water solubility and can act as a surfactant. High-purity isolation often requires physical methods like distillation, which separates components based on boiling point differences.
Experimental Protocol: Scalable Synthesis of trans-2-Methylcyclopropanecarboxylic Acid
This protocol is adapted from a scalable process and should be optimized for specific laboratory and pilot-plant conditions.[1]
Ylide Preparation (Anhydrous Conditions): In a suitable reactor under an inert atmosphere (N₂), suspend sodium hydride in anhydrous DMSO. Cool the mixture and slowly add trimethylsulfoxonium iodide. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of dimethylsulfoxonium methylide (Corey's ylide). Cool the resulting ylide solution.
Cyclopropanation: In a separate reactor, heat a solution of trans-ethyl crotonate in anhydrous DMSO to 80-95 °C.[1]
Controlled Addition: Slowly add the cold, pre-formed ylide solution to the hot ethyl crotonate solution. Monitor the internal temperature closely to control the exotherm.
Quench and Workup: After the reaction is complete (monitored by GC or LC-MS), cool the mixture and quench by carefully adding it to a mixture of ice and water. Extract the aqueous phase with a suitable organic solvent (e.g., MTBE).
Hydrolysis: Combine the organic extracts and concentrate them. Add an aqueous solution of sodium hydroxide and heat to reflux to hydrolyze the ester to the carboxylate salt.
Isolation: Cool the reaction mixture, wash with a non-polar solvent to remove organic impurities, and then acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 2-methylcyclopropanecarboxylic acid. Extract the acid into an organic solvent, dry, and purify by vacuum distillation.[2]
Part 2: Conversion to 2-Methylcyclopropane-1-carbohydrazide
This final step involves the reaction of the carboxylic acid precursor with hydrazine. The stability of the cyclopropane ring is a key consideration during this transformation.
Frequently Asked Questions (FAQs)
Q1: Is it better to convert the carboxylic acid to the hydrazide directly or via an ester intermediate?
While direct conversion of a carboxylic acid to a hydrazide is possible, it often requires coupling agents or harsh conditions that can be costly and difficult to scale.[3] A more common and robust method is a two-step process: (1) esterify the carboxylic acid (if not already in ester form from the cyclopropanation) and (2) react the ester with hydrazine hydrate.[4][5] This sequence, known as hydrazinolysis, is typically high-yielding and avoids problematic reagents.
Q2: What is the risk of cyclopropane ring-opening during this stage?
The cyclopropane ring is susceptible to ring-opening, particularly under acidic conditions which can promote the formation of a stabilized cyclopropylmethyl carbocation intermediate.[6][7] Lewis acid-catalyzed ring-opening is also a known reaction pathway.[8][9][10] Therefore, acid-catalyzed esterification of the precursor must be conducted under carefully controlled, mild conditions. The subsequent hydrazinolysis step is typically performed under neutral to basic conditions, which significantly lowers the risk of ring cleavage.[5]
Q3: How should the exothermic reaction with hydrazine hydrate be managed on a large scale?
The reaction of esters with hydrazine is exothermic. For safe scale-up, the following controls are essential:
Controlled Addition: Add hydrazine hydrate dropwise or via a pump at a controlled rate.
Dilution: Use a suitable solvent (e.g., ethanol) to increase the reaction volume and help dissipate heat.[5]
Temperature Monitoring & Cooling: Use a reactor with an external cooling jacket and maintain the reaction temperature within a pre-determined range (e.g., gentle reflux).
Troubleshooting Guide: Hydrazide Formation
Caption: Troubleshooting workflow for identifying and addressing impurities.
Experimental Protocol: Hydrazinolysis of Methyl 2-Methylcyclopropanecarboxylate
This protocol provides a general guideline for the conversion of the ester to the final hydrazide.
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge a solution of methyl 2-methylcyclopropanecarboxylate (1 equivalent) in a suitable alcohol solvent like ethanol.[5]
Hydrazine Addition: While stirring, add hydrazine hydrate (a significant excess, e.g., 5-10 equivalents) dropwise via the addition funnel.[5] Monitor the internal temperature and apply cooling if necessary to control the initial exotherm.
Reflux: Once the addition is complete, heat the reaction mixture to a gentle reflux. Monitor the reaction progress by TLC or LC-MS until the starting ester is consumed (typically 4-12 hours).
Product Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold solvent.
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture in vacuo to remove the solvent and excess hydrazine. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol/hexanes).[3]
By carefully considering the distinct challenges of forming the cyclopropane ring and subsequently converting it to the hydrazide, a robust and scalable process for the synthesis of 2-Methylcyclopropane-1-carbohydrazide can be successfully developed.
References
De Cardenas, L. N., et al. (2015). Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. Organic Process Research & Development. Available at: [Link]
Rademacher, P., & Reichelt, A. (2022). Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic γ-Lactams. Chemistry – An Asian Journal. Available at: [Link]
Fallis, A. G., et al. (2011). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry. Available at: [Link]
Li, X., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Catalysis. Available at: [Link]
Richmond, E., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. Available at: [Link]
ResearchGate. (2011). Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. Available at: [Link]
Bole, L. J., et al. (2017). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov. Available at: [Link]
Wyzant. (2019). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Available at: [Link]
Quora. (2015). Why is tri cyclo propyl methyl cation so stable? Available at: [Link]
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Available at: [Link]
Stack Exchange. (n.d.). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Available at: [Link]
ACS Publications. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. Available at: [Link]
Smith, R. F., et al. (1973). Reactions of hydrazines with esters and carboxylic acids. The Journal of Organic Chemistry. Available at: [Link]
ResearchGate. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available at: [Link]
Sciencemadness.org. (2002). Reaction of esters with hydrazine? Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
Stack Exchange. (2017). Reaction of hydrazine and hydroxylamines with carboxylic acids. Available at: [Link]
PubMed. (2002). A new procedure for preparation of carboxylic acid hydrazides. The Journal of Organic Chemistry. Available at: [Link]
Google Patents. (n.d.). Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
Google Patents. (n.d.). Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production.
Google Patents. (n.d.). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Available at: [Link]
Wikipedia. (n.d.). Cyclopropane carboxylic acid. Available at: [Link]
PubChemLite. (n.d.). 2-methylcyclopropane-1-carbohydrazide. Available at: [Link]
ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? Available at: [Link]
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
MolPort. (n.d.). Compound 2,2-diphenyl-N'-[(pyridin-2-yl)methylidene]cyclopropane-1-carbohydrazide. Available at: [Link]
ResearchGate. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Available at: [Link]
MDPI. (2000). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Available at: [Link]
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
ResearchGate. (2015). Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Available at: [Link]
Technical Support Center: Quantification of 2-Methylcyclopropane-1-carbohydrazide
Welcome to the technical support guide for the quantitative analysis of 2-Methylcyclopropane-1-carbohydrazide. This resource is designed for researchers, analytical scientists, and drug development professionals who are...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the quantitative analysis of 2-Methylcyclopropane-1-carbohydrazide. This resource is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting methods for this unique molecule. Given its chemical properties—a small, polar carbohydrazide—its quantification in complex biological matrices presents distinct challenges. This guide provides a structured, problem-oriented approach to method refinement, grounded in established analytical principles.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analytical strategy for 2-Methylcyclopropane-1-carbohydrazide.
Q1: What is the most suitable analytical technique for quantifying 2-Methylcyclopropane-1-carbohydrazide in biological samples like plasma or urine?
Answer: For sensitive and selective quantification of 2-Methylcyclopropane-1-carbohydrazide in complex biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[1]
Expertise & Rationale:
Specificity: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. It monitors a specific precursor-to-product ion transition (e.g., m/z 115.1 → [fragment ion]), minimizing interference from other matrix components.[1]
Sensitivity: LC-MS/MS is capable of achieving low limits of quantification (LOQ), often in the low ng/mL or even pg/mL range, which is critical for pharmacokinetic studies where drug concentrations can be very low.[2]
Versatility: While the molecule itself presents challenges, the LC-MS/MS platform is adaptable. Chromatographic conditions and sample preparation can be optimized to overcome issues like poor retention and matrix effects.
Q2: My analyte shows poor retention and an early, broad peak on a standard C18 reversed-phase column. How can I improve the chromatography?
Answer: This is a common issue for small, polar molecules like 2-Methylcyclopropane-1-carbohydrazide. A standard C18 column offers limited retention for such compounds, causing them to elute near the void volume where matrix interferences are most significant.[3]
Expertise & Rationale: You have several strategic options to improve retention:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for polar compounds. They use a polar stationary phase (e.g., bare silica, amide, diol) with a high organic content mobile phase. This promotes retention of polar analytes that are poorly retained in reversed-phase.
"Aqueous" C18 Columns: Some vendors offer specialized reversed-phase columns (e.g., AQ-type, Polar-Embedded) that are engineered to prevent phase collapse in highly aqueous mobile phases, allowing for better retention of polar compounds.
Chemical Derivatization: By reacting the carbohydrazide functional group with a hydrophobic reagent, you can significantly increase its retention on a standard C18 column. This strategy simultaneously addresses retention and, potentially, ionization efficiency (see Q3).
Q3: The MS signal for 2-Methylcyclopropane-1-carbohydrazide is very low, leading to poor sensitivity. What strategies can enhance the signal?
Answer: Low signal intensity is often due to poor ionization efficiency in the mass spectrometer source (e.g., Electrospray Ionization - ESI). The carbohydrazide moiety, while polar, may not be readily protonated or deprotonated.
Expertise & Rationale: The most effective strategy is chemical derivatization to introduce a functional group that is easily ionized.
Mechanism: The terminal -NH2 of the hydrazide group is a strong nucleophile that can react with carbonyl compounds (aldehydes and ketones) to form a stable hydrazone.[4] By choosing a derivatization reagent with a feature that enhances ionization, you can dramatically boost the signal.
Recommended Reagent Class: Consider reagents containing a permanently charged quaternary amine or a pyridine group, which is readily protonated. For example, reagents like 2-hydrazino-1-methylpyridine (HMP) have been shown to increase sensitivity for carbonyl-containing compounds by over 1000-fold.[5][6] A similar strategy, reacting the analyte with a carbonyl-containing reagent that has an easily ionizable tag, would be a logical approach.
Benefit: This not only improves sensitivity but can also improve chromatographic performance (see Q2) and move the analyte's mass to a higher, less crowded region of the mass spectrum.
Troubleshooting Guide
This section provides a deeper dive into specific experimental problems and their solutions.
Problem: High Variability in Results and Poor Reproducibility
You observe inconsistent signal intensity for your analyte between injections, especially between calibration standards and actual samples. The precision (%CV) for your quality control (QC) samples is unacceptably high.
Primary Suspect: Matrix Effects
What It Is: Matrix effects are the alteration (suppression or enhancement) of analyte ionization due to co-eluting components from the biological sample matrix (e.g., salts, phospholipids, metabolites).[7] This is a major challenge in LC-MS/MS bioanalysis and can severely compromise data accuracy and precision.[3] Endogenous phospholipids from plasma are a very common cause of matrix effects.[8]
How to Diagnose:
Post-Column Infusion: Infuse a constant flow of the analyte solution directly into the MS source while injecting a prepared blank matrix sample onto the LC column. A dip or spike in the baseline signal at the analyte's retention time indicates ion suppression or enhancement, respectively.
Quantitative Assessment (Matrix Factor): The matrix factor (MF) is calculated by comparing the peak response of the analyte in a post-extraction spiked matrix sample to the response in a clean solvent.[3]
MF = 1: No matrix effect.
MF < 1: Ion suppression.
MF > 1: Ion enhancement.
Solutions for Mitigating Matrix Effects:
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.
Protein Precipitation (PPT): Fast and simple, but often results in the "dirtiest" extract, with significant remaining phospholipids and potential for matrix effects.
Liquid-Liquid Extraction (LLE): More selective than PPT. Optimizing the organic solvent can effectively separate the analyte from interferences.
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing salts and phospholipids.[8] This is often the best choice for mitigating severe matrix effects.
Sample Preparation Technique
Pros
Cons
Best For
Protein Precipitation (PPT)
Fast, inexpensive, generic
Low recovery for some analytes, high potential for matrix effects
Early discovery, high-throughput screening
Liquid-Liquid Extraction (LLE)
Good for removing salts and some phospholipids, high recovery
More labor-intensive, requires solvent optimization
Removing highly polar or non-polar interferences
Solid-Phase Extraction (SPE)
Provides the cleanest extract, high recovery and concentration factor[8]
More expensive, requires method development
Regulated bioanalysis, when matrix effects are severe
Secondary Suspect: Analyte Instability
What It Is: Carbohydrazide compounds can be susceptible to hydrolysis or degradation, especially at non-neutral pH or elevated temperatures.[9] Studies on similar hydrazide structures show that stability is highly pH-dependent.[9]
How to Diagnose: Perform stability tests on your QC samples under various conditions (e.g., bench-top at room temp, freeze-thaw cycles, long-term storage).
Solutions:
pH Control: Keep samples in a buffered solution at a pH where the analyte is most stable (often near neutral).
Temperature Control: Process samples on ice and store them at -70°C or lower. Avoid repeated freeze-thaw cycles.
Antioxidants: If oxidative degradation is suspected, consider adding antioxidants to the sample collection tubes.
Experimental Protocols & Workflows
Workflow for Method Development
The following diagram outlines a logical workflow for developing a robust quantification method for 2-Methylcyclopropane-1-carbohydrazide.
Caption: A logical workflow for LC-MS/MS method development.
Troubleshooting Matrix Effects: A Decision Tree
This diagram provides a step-by-step guide for addressing issues related to matrix effects.
Caption: A decision tree for troubleshooting matrix effects.
References
BLD Pharm. 2-Methylcyclopropane-1-carbohydrazide.
Bioanalysis Zone.
International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development.
Chromatography Today.
International Journal of Chemical and Biological Sciences.
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview.
PubMed.
MDPI. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.
ResearchGate.
New Journal of Chemistry (RSC Publishing).
Journal of Analytical Science and Technology. A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib.
Technical Support Center: Chiral HPLC Method for 2-Methylcyclopropane-1-carbohydrazide
As a Senior Application Scientist, I've designed this technical support center to provide you with both foundational strategies and advanced troubleshooting for the chiral separation of 2-Methylcyclopropane-1-carbohydraz...
Author: BenchChem Technical Support Team. Date: January 2026
As a Senior Application Scientist, I've designed this technical support center to provide you with both foundational strategies and advanced troubleshooting for the chiral separation of 2-Methylcyclopropane-1-carbohydrazide. This molecule, with its rigid cyclopropane ring and polar, basic hydrazide group, presents a unique and interesting challenge. This guide moves beyond simple protocols to explain the underlying chromatographic principles, empowering you to make informed decisions during method development and optimization.
This guide is structured into two main sections:
Frequently Asked Questions (FAQs): Addressing high-level strategic questions for starting your method development.
Troubleshooting Guide: A problem-and-solution-oriented section for resolving specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm starting from scratch. Which type of Chiral Stationary Phase (CSP) should I screen first for 2-Methylcyclopropane-1-carbohydrazide?
For a novel compound like 2-Methylcyclopropane-1-carbohydrazide, a broad screening approach is most effective.[1] The most successful and versatile CSPs fall into two main categories: polysaccharide-based and macrocyclic glycopeptide-based phases.[2]
Polysaccharide-Based CSPs (e.g., Cellulose or Amylose derivatives): These are the primary recommendation and should be your starting point. Their chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric inclusion into chiral cavities or grooves formed by the polymer structure.[3][4] The hydrazide group (-CONHNH₂) of your analyte is rich in hydrogen bond donors and acceptors, making it an ideal candidate for interaction with the carbamate derivatives on these phases.
Macrocyclic Glycopeptide CSPs (e.g., Vancomycin or Teicoplanin-based): These are an excellent secondary screening option. They offer a complex array of potential interactions, including ionic interactions, hydrogen bonding, and inclusion complexation within their basket-like structures.[5] The basic nature of the hydrazide moiety can form strong ionic bonds with the acidic sites on the glycopeptide selector, providing a powerful mechanism for chiral recognition.[5]
It is generally less productive to start with Pirkle-type or cyclodextrin phases for this specific analyte. Pirkle phases require specific π-π interactions which are absent here[6], and the small size of the analyte may not allow for optimal inclusion in standard cyclodextrin cavities.[2]
Q2: What are the recommended initial screening conditions across different chromatographic modes?
A systematic screening of different mobile phase modes is crucial.[3] The polarity of the hydrazide group makes it amenable to Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) modes. Below are recommended starting conditions.
0.1% Trifluoroacetic Acid (TFA) or 10-20mM Ammonium Bicarbonate Buffer
Flow Rate (4.6mm ID)
1.0 mL/min
1.0 mL/min
1.0 mL/min
Temperature
25°C
25°C
25°C
Causality Note: The choice of additive is critical. 2-Methylcyclopropane-1-carbohydrazide contains basic nitrogens. In NP and PO modes, a basic additive like DEA is required to compete with the analyte for acidic silanol sites on the silica support, preventing severe peak tailing.[7] In RP mode, an acidic modifier or buffer is used to ensure a consistent ionization state of the analyte.[8]
Q3: How does the hydrazide functional group specifically influence the separation strategy?
The hydrazide group is the dominant functional group governing the chromatographic behavior of this molecule. Its properties demand specific strategic considerations:
High Polarity: This makes the analyte highly soluble in polar solvents. This is advantageous for Polar Organic and Reversed-Phase modes. In Normal Phase, you may need a higher percentage of the alcohol modifier than typical for less polar compounds to ensure adequate solubility and elution.
Basicity (pKa): The terminal -NH₂ group is basic. This leads to a high probability of strong, undesirable interactions with residual acidic silanols on the silica surface of the CSP.[7] This interaction is a primary cause of peak tailing. Therefore, a mobile phase additive is not optional; it is a mandatory starting point for good chromatography.[9]
Hydrogen Bonding Capability: The group has multiple sites for hydrogen bonding (-NH, -NH₂, C=O). This is the primary interaction you will exploit for chiral recognition on polysaccharide and macrocyclic glycopeptide CSPs. Your method development should focus on mobile phases and temperatures that enhance these specific interactions.[8][10]
Method Development & Troubleshooting Workflow
The following diagram outlines a systematic approach to developing a chiral method for your analyte.
Caption: A systematic workflow for chiral method development.
Troubleshooting Guide
Problem: Poor or No Resolution (Resolution, Rs < 1.5)
This is the most common challenge in chiral method development. It indicates that the chosen CSP and mobile phase combination does not provide sufficient enantioselective interactions.[7]
Probable Causes & Solutions
Inappropriate CSP/Mobile Phase Combination: The chosen system lacks the necessary chiral recognition mechanism.
Solution: If your initial screening yields no promising results, you must screen a different class of columns. If you started with polysaccharide CSPs, move to macrocyclic glycopeptide CSPs, or vice versa.[2]
Suboptimal Mobile Phase Composition: The mobile phase may be too strong, eluting the enantiomers before they can interact with the CSP, or the specific solvent may disrupt key interactions.
Solution A (NP/PO): Change Alcohol Modifier. The type of alcohol can significantly impact selectivity. If you are using Isopropanol (IPA), switch to Ethanol (EtOH), or vice-versa. EtOH is more polar and a better hydrogen bond donor/acceptor, which can alter the interaction with the CSP.
Solution B (RP): Change Organic Modifier. Switch between Acetonitrile (ACN) and Methanol (MeOH). These solvents have different properties and can change how the analyte interacts with both the mobile and stationary phases.
Solution C: Adjust Modifier Percentage. Systematically decrease the percentage of the polar modifier (alcohol in NP, organic in RP) in 2-5% increments. This increases retention time and allows more opportunity for interaction with the CSP, often improving resolution.[7]
Incorrect Temperature: Temperature directly affects the thermodynamics of the chiral recognition process.[8]
Solution: Temperature should be screened as a key parameter. Lower temperatures generally enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to higher selectivity (and thus better resolution).[10]
Protocol: Temperature Optimization Study
Start at your current temperature (e.g., 25°C).
Decrease the column temperature in 5°C increments (e.g., to 20°C, then 15°C, then 10°C), allowing the system to fully equilibrate at each step.
Inject the sample at each temperature and record the resolution.
If resolution does not improve, increase the temperature from the starting point in 5°C increments (e.g., to 30°C, then 35°C). Higher temperatures can sometimes improve peak efficiency, which may contribute to better overall resolution despite lower selectivity.[10]
Caption: Troubleshooting decision tree for poor resolution.
Problem: Severe Peak Tailing
Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge. For a basic compound like 2-Methylcyclopropane-1-carbohydrazide, this is almost certainly caused by secondary ionic interactions.[8]
Probable Causes & Solutions
Secondary Silanol Interactions: The primary cause. The basic hydrazide group interacts strongly with acidic silanol groups on the silica support of the CSP, leading to a secondary, undesirable retention mechanism.[7]
Solution (NP/PO): Optimize Basic Additive. Ensure a basic additive is present. If 0.1% DEA is insufficient, increase the concentration incrementally to 0.2% or 0.3%. You can also try a different base, such as butylamine.[9]
Solution (RP): Optimize pH/Buffer. Ensure the mobile phase pH is at least 2 pH units away from the pKa of your analyte to maintain a single ionic form. Using a buffer (e.g., 10-20 mM ammonium bicarbonate or formate) is more robust than using a simple acid additive like TFA.[8]
Column Overload: Injecting too much sample mass can saturate the active chiral sites on the CSP, causing excess molecules to interact with secondary sites, which leads to tailing.[11]
Protocol: Column Loadability Check
Prepare your sample at its current concentration.
Prepare serial dilutions of the sample: 1:5, 1:10, and 1:50 in the mobile phase.
Inject the most dilute sample first, followed by the others in increasing concentration.
Observe the peak shape (asymmetry factor). If the peak shape improves significantly at lower concentrations, your original sample was overloading the column.[12]
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[7]
Solution: Always dissolve your sample in the mobile phase itself whenever possible. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.
Problem: Unstable or Drifting Retention Times
Inconsistent retention times make quantification impossible and indicate a lack of system equilibrium or stability.
Probable Causes & Solutions
Insufficient Column Equilibration: This is the most common cause, especially when using mobile phase additives. Additives can adsorb to the stationary phase, and it takes a significant amount of time for this process to reach equilibrium.[13]
Solution: Always flush the column with at least 20 column volumes of the new mobile phase before starting analysis. For macrocyclic glycopeptide columns, equilibration can sometimes take longer.[10] Be aware of the "memory effect": a column previously used with a basic additive may require extensive flushing before being used with an acidic one.[13][14]
Mobile Phase Instability: Volatile components (like hexane or DEA) can evaporate over time, changing the mobile phase composition.
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped and ensure the solvent lines have appropriate filters. Always mix mobile phase components thoroughly and degas them before use.[7]
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and the thermodynamics of partitioning, leading to shifts in retention time.
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 25°C). Maintaining a consistent temperature is crucial for reproducible results.[10]
References
LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
PubMed. (2013). Chiral mobile phase additives in HPLC enantioseparations. Retrieved from [Link]
ResearchGate. (2005). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved from [Link]
Springer Nature Experiments. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]
I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
ACS Publications. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
PubMed Central (PMC). (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Retrieved from [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]
MavMatrix - Texas A&M University. (n.d.). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. Retrieved from [Link]
American Laboratory. (2012). Review of Chiral Stationary Phase Development and Chiral Applications. Retrieved from [Link]
Springer Protocols. (2004). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Retrieved from [Link]
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
PubChem. (n.d.). 2-(Hydroxymethyl)cyclopentane-1-carbohydrazide. Retrieved from [Link]
PubChem. (n.d.). 2-Methylcyclopropane-1-carboxamide. Retrieved from [Link]
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
MDPI. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Retrieved from [Link]
troubleshooting poor reproducibility in assays with 2-Methylcyclopropane-1-carbohydrazide
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals experiencing poor reproducibility in assays involving 2-Methylcyclopropane-1-carboh...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals experiencing poor reproducibility in assays involving 2-Methylcyclopropane-1-carbohydrazide. As a molecule combining a strained cyclopropane ring and a reactive carbohydrazide moiety, its handling and use in sensitive biological assays require careful consideration.[1] This document provides in-depth troubleshooting strategies, frequently asked questions, and validated protocols to help you identify and resolve sources of variability in your experiments.
Part 1: Troubleshooting Guide for Poor Reproducibility
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My dose-response curves are inconsistent between plates and on different days. Where should I start troubleshooting?
A1: Inconsistent dose-response curves are the most common symptom of underlying issues. The primary suspects are the stability of the compound in your stock solutions and assay buffer. The carbohydrazide functional group is nucleophilic and can be prone to degradation, while the strained cyclopropane ring can also present stability challenges.[1][2][3]
Initial Diagnostic Steps:
Stock Solution Integrity: Prepare a fresh stock solution of 2-Methylcyclopropane-1-carbohydrazide in anhydrous DMSO. Compare its performance against your existing, stored stock solution. Hydrazides can degrade even when stored in DMSO, especially if moisture has been introduced.
Aqueous Stability: The compound's stability can decrease dramatically once diluted into aqueous assay buffers.[4] Perform a time-course experiment by incubating the compound in your final assay buffer at the relevant temperature. Analyze samples by LC-MS at T=0, 1, 2, 4, and 8 hours to quantify the percentage of the parent compound remaining. (See Protocol 1 for a detailed methodology).
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solutions.[5] Aliquot your stock solution into single-use volumes to minimize degradation.
Below is a workflow to guide your initial troubleshooting efforts.
Caption: Potential degradation pathways for 2-Methylcyclopropane-1-carbohydrazide.
Q3: How can I confirm the purity and identity of my starting material?
A3: Always verify the quality of a new batch of any reactive compound. The recommended methods are:
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most effective method. It will confirm the molecular weight of the parent compound and reveal the presence of any impurities or degradants.
[4]* ¹H NMR (Proton Nuclear Magnetic Resonance): NMR spectroscopy can confirm the chemical structure. The characteristic signals for the cyclopropane protons typically appear in the upfield region (around 0.5-1.5 ppm).
[6]
Part 3: Experimental Protocols
Protocol 1: Assessing Compound Stability in Assay Buffer via LC-MS
This protocol quantifies the degradation of the compound over time under your specific assay conditions.
[4][7]
Preparation:
Prepare your complete assay buffer and equilibrate it to the assay's running temperature (e.g., 37°C).
Prepare a 10 mM stock of 2-Methylcyclopropane-1-carbohydrazide in 100% DMSO.
Incubation:
Spike the compound from the DMSO stock into the pre-warmed assay buffer to reach the final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your assay conditions (e.g., 0.1%). Vortex gently.
Immediately withdraw a 50 µL aliquot for the T=0 time point. Quench the reaction by adding it to 100 µL of ice-cold acetonitrile containing an internal standard. Store at -20°C.
Incubate the remaining solution at the assay temperature, protected from light.
Withdraw and quench additional 50 µL aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).
Analysis:
Analyze all quenched samples by a validated LC-MS method.
Calculate the peak area ratio of the parent compound to the internal standard for each time point.
Data Interpretation:
Normalize the data by setting the peak area ratio at T=0 to 100%.
Plot the "% Remaining" versus time. A loss of >10-15% over the course of your assay duration indicates that compound instability is a significant contributor to irreproducibility.
Example Data Table:
Time Point (Hours)
Peak Area Ratio (Compound/IS)
% Remaining
0
1.54
100%
1
1.48
96%
2
1.35
88%
4
1.12
73%
8
0.81
53%
24
0.25
16%
Protocol 2: Kinetic Aqueous Solubility Assessment
This protocol determines the solubility of your compound in the assay buffer. Poor solubility can lead to compound precipitation and highly variable results.
Preparation:
Prepare a 10 mM stock solution in 100% DMSO.
Create a serial dilution of this stock in DMSO (e.g., 10, 5, 2, 1, 0.5, 0.1 mM).
Procedure:
Add 2 µL of each DMSO concentration to 98 µL of your assay buffer in a 96-well clear plate (final DMSO concentration is 2%). This creates final compound concentrations of 200, 100, 40, 20, 10, and 2 µM.
Seal the plate and shake at room temperature for 2 hours.
Measure the turbidity by reading the absorbance at a wavelength like 620 nm or 750 nm.
Analysis:
The concentration at which a sharp increase in absorbance is observed indicates the limit of solubility. Wells should appear clear and free of precipitate below this concentration.
Protocol 3: Evaluating Non-Specific Binding (NSB) to Labware
This protocol measures the amount of compound lost to the surface of your microplates.
Preparation:
Prepare a solution of the compound in your assay buffer at the highest concentration used in your experiments.
Procedure:
Add this solution to the wells of the microplate type you are testing.
Immediately remove an aliquot from one set of wells (T=0 control).
Seal the plate and incubate for the duration of your assay at the appropriate temperature.
After incubation, transfer the supernatant from the incubated wells to a new set of "recovery" wells in a low-binding plate.
Analysis:
Quantify the concentration of the compound in the T=0 samples and the incubated supernatant samples using a sensitive analytical method (e.g., LC-MS).
Ceccon, A., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods.
Enamine. Chemical Stability Assay.
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
Asian Journal of Green Chemistry. (2023).
Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
de Boer, T., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
Technical Support Center: Strategies to Enhance the Biological Uptake of 2-Methylcyclopropane-1-carbohydrazide
Welcome to the technical support guide for 2-Methylcyclopropane-1-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies and t...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for 2-Methylcyclopropane-1-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies and troubleshooting advice for enhancing the cellular uptake of this compound. We will move beyond simple protocols to explain the underlying scientific principles, ensuring your experimental design is both effective and self-validating.
Introduction: The Challenge of Cellular Delivery
2-Methylcyclopropane-1-carbohydrazide is a small molecule with a unique structural composition, featuring a strained cyclopropane ring and a polar carbohydrazide functional group. While the cyclopropyl moiety can confer desirable properties like metabolic stability and conformational rigidity, the carbohydrazide group presents a significant challenge for efficient biological uptake.[1][2] Its polarity and hydrogen-bonding capacity can impede passive diffusion across the lipophilic cell membrane, limiting its access to intracellular targets.
This guide provides a comprehensive framework for diagnosing and overcoming poor cellular permeability through formulation-based strategies, chemical modifications, and robust experimental design.
Part 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during uptake experiments in a direct question-and-answer format.
Q1: My initial screens show very low intracellular concentrations of 2-Methylcyclopropane-1-carbohydrazide. What are the first troubleshooting steps?
A1: Before exploring complex enhancement strategies, it's crucial to validate your baseline experimental setup. Several factors can mimic or cause poor uptake[3]:
Compound Solubility & Stability: Confirm that the compound is fully dissolved in your cell culture medium at the working concentration. Precipitated compound is not available for uptake. Verify its stability over the course of your experiment; degradation will lead to lower measured concentrations.
Cell Health and Confluency: Ensure your cells are healthy and within an optimal confluency range (typically 70-90%). Stressed or overly confluent cells can exhibit altered membrane transport and metabolic activity.
Assay Sensitivity and Linearity: Validate that your analytical method (e.g., LC-MS/MS, fluorescence) is sensitive enough to detect low intracellular concentrations and is linear in the expected range. Run a standard curve with each experiment.
Insufficient Incubation Time: Uptake is a time-dependent process. Perform a time-course experiment (e.g., 5, 15, 30, 60, 120 minutes) to determine when uptake reaches a plateau.
Q2: How can I determine if the compound is entering cells but getting trapped in endosomes?
A2: This is a critical question, as endosomal entrapment prevents the compound from reaching cytosolic targets.[4] Total cellular uptake is not the same as cytosolic delivery. To investigate this:
Use Endocytosis Inhibitors: Treat cells with inhibitors of common endocytic pathways, such as chlorpromazine (clathrin-mediated), genistein (caveolae-mediated), or amiloride (macropinocytosis), alongside your compound. A significant reduction in uptake suggests an active, endocytic entry mechanism.
Low-Temperature Control: Run a parallel experiment at 4°C. At this temperature, active transport and endocytosis are largely inhibited. Uptake that still occurs is likely due to passive diffusion, while a large drop compared to 37°C points to an active process.[4]
Co-localization Imaging: If a fluorescently labeled version of the compound can be synthesized, you can use fluorescence microscopy to see if its signal co-localizes with endosomal/lysosomal markers (e.g., LysoTracker).
Q3: Could the choice of cell line be the reason for the poor uptake I'm observing?
A3: Absolutely. Cellular uptake mechanisms can vary significantly between cell types due to differences in membrane lipid composition, surface charge, and the expression of influx and efflux transporters.[3] If you suspect cell-line-specific issues, consider:
Testing in Multiple Cell Lines: Compare uptake in your primary cell line with uptake in a panel of others, including standard models like HeLa or HEK293.
Using Permeability Models: Employ cell monolayer assays like Caco-2 or MDCK. These models are industry standards for predicting intestinal absorption and can provide a standardized measure of a compound's ability to cross a cellular barrier.[4]
Part 2: Core Strategies for Enhancing Cellular Uptake
If initial troubleshooting confirms that the intrinsic permeability of the molecule is the limiting factor, the following strategies can be employed.
Strategy 1: Formulation-Based Approaches
This strategy involves encapsulating the compound in a carrier to facilitate its entry into the cell, bypassing the need for direct membrane diffusion.
Liposomes are vesicles composed of a lipid bilayer that can encapsulate hydrophilic compounds like 2-Methylcyclopropane-1-carbohydrazide in their aqueous core. They enhance uptake primarily by fusing with the cell membrane and releasing their contents directly into the cytoplasm.[5][6]
Carrier Type
Mechanism of Action
Advantages
Disadvantages
Liposomes
Encapsulates hydrophilic drug in aqueous core. Fuses with cell membrane to release payload.
High biocompatibility, versatile surface modification, can protect drug from degradation.[6]
Can have stability issues, potential for premature drug leakage.
Solid Lipid Nanoparticles (SLNs)
Drug is entrapped in a solid lipid matrix. Uptake via endocytosis.
Improved stability over liposomes, controlled release profiles possible.
Lower drug loading capacity for hydrophilic compounds compared to liposomes.
Diagram: Liposomal Delivery Workflow
Caption: Prodrug strategy to enhance cellular uptake.
Part 3: Key Experimental Protocols
Adherence to robust, validated protocols is essential for generating reproducible data.
Protocol 1: General Cellular Uptake Assay by LC-MS/MS
This label-free method is highly sensitive and directly measures the concentration of the unmodified parent compound inside the cells.
[7]
Materials:
Target cells (e.g., HeLa)
24-well cell culture plates
2-Methylcyclopropane-1-carbohydrazide stock solution (e.g., 10 mM in DMSO)
Complete cell culture medium
Ice-cold Phosphate-Buffered Saline (PBS)
Lysis Buffer (e.g., RIPA buffer or Methanol:Water solution)
Cell scraper
Microcentrifuge tubes
Methodology:
Cell Seeding: Seed cells in a 24-well plate at a density that will result in ~80-90% confluency on the day of the experiment. Incubate for 24 hours.
Preparation: On the day of the experiment, prepare your working solutions of the compound in pre-warmed (37°C) culture medium. A typical final concentration might be 1-10 µM.
Treatment: Aspirate the old medium from the cells. Add the compound-containing medium to the wells. For a time-course, you will add it to different wells at staggered times.
Control 1 (T=0): Add the compound and immediately proceed to the washing step (Step 4). This accounts for compound bound to the outside of the cell.
Control 2 (4°C): Pre-chill a plate of cells on ice for 30 minutes. Perform the entire incubation on ice to assess the contribution of active transport.
Incubation: Incubate the plate at 37°C, 5% CO₂ for the desired time points (e.g., 5, 15, 30, 60 minutes).
Washing: To terminate uptake, aspirate the medium and wash the cells rapidly 3 times with 1 mL of ice-cold PBS per well. This removes any extracellular compound. Perform this step quickly to prevent efflux.
Cell Lysis: After the final wash, add 200 µL of ice-cold Lysis Buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Sample Processing: Vortex the lysates and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.
Analysis: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis. Quantify the concentration of 2-Methylcyclopropane-1-carbohydrazide against a standard curve prepared in the same lysis buffer. Normalize the final concentration to the amount of protein in the lysate (determined by a BCA assay on a small aliquot).
Protocol 2: Formulation by Thin-Film Hydration for Liposomes
This is a standard method for preparing multilamellar vesicles (MLVs) that can encapsulate your compound.
[5]
Materials:
Lipids: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
Chloroform or a Chloroform:Methanol mixture
Round-bottom flask
Rotary evaporator
Aqueous buffer (e.g., HEPES or PBS) containing 2-Methylcyclopropane-1-carbohydrazide at a known concentration.
Bath sonicator or probe sonicator
Methodology:
Lipid Dissolution: Dissolve the lipids in chloroform in the round-bottom flask. A common molar ratio is 55:40:5 for DSPC:Cholesterol:DSPE-PEG2000.
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum in a water bath set above the lipid transition temperature (~60°C for DSPC) until a thin, uniform lipid film forms on the wall and all solvent is removed.
Film Hydration: Add the aqueous buffer containing your compound to the flask. The volume will depend on the desired final lipid and drug concentration.
Vesicle Formation: Agitate the flask by hand or on the rotary evaporator (with no vacuum) at a temperature above the lipid transition temperature for 1-2 hours. This will cause the lipid film to swell and form MLVs, encapsulating the drug solution.
Size Reduction (Optional but Recommended): To create smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated in a bath sonicator or with a probe sonicator until the solution clarifies.
Purification: Remove any unencapsulated drug by size exclusion chromatography or dialysis.
Characterization: Analyze the resulting liposomes for size, zeta potential, and encapsulation efficiency before use in cell-based assays.
Part 4: Decision-Making Workflow
The following diagram provides a logical path for selecting an appropriate uptake enhancement strategy.
Caption: Decision tree for selecting an uptake enhancement strategy.
References
Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987.
MarinBio. (n.d.). Cell-Based Drug Uptake Assays.
Lam, H. T., & Suga, H. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology, 1266, 1-16.
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 11-17.
Date, A. A., & Nagarsenker, M. S. (2007). Design and evaluation of self-nanoemulsifying drug delivery systems (SNEDDS) for cefpodoxime proxetil. International Journal of Pharmaceutics, 329(1-2), 166-172.
Sessa, G., & Weissmann, G. (1970). Phospholipid spherules (liposomes) as a model for biological membranes. Journal of Lipid Research, 11(4), 310-318.
Prausnitz, M. R., & Langer, R. (2008). Transdermal drug delivery.
Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature Reviews Drug Discovery, 4(2), 145-160.
Liu, Z., & Chen, X. (2010). Simple bioconjugate chemistry for sensitive biomedical imaging. Chemical Society Reviews, 39(7), 2746-2757.
Allen, T. M., & Cullis, P. R. (2013). Liposomal drug delivery systems: from concept to clinical applications. Advanced Drug Delivery Reviews, 65(1), 36-48.
Sawant, R. R., & Torchilin, V. P. (2012). Challenges in development of targeted liposomal therapeutics. The AAPS Journal, 14(2), 303-315.
Halder, A., & Chauhan, H. (2019). Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery. Current Pharmaceutical Design, 25(19), 2133-2143.
Huarte, J., & Helenius, A. (2019). Trapped!
Karande, P., & Mitragotri, S. (2009). Enhancement of transdermal drug delivery via synergistic action of chemicals. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(11), 2362-2373.
Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(20), 14897-14929.
Chou, L. Y., Ming, K., & Chan, W. C. (2011). Strategies for the intracellular delivery of nanoparticles. Chemical Society Reviews, 40(1), 233-245.
Wilkerson-Hill, S. (2022). Tiny molecules, big potential. UNC-Chapel Hill Endeavors.
Lokey, R. S. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry, 55(7), 3163-3169.
Wang, L., et al. (2022). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Acta Pharmaceutica Sinica B, 12(4), 2055-2064.
Deuschle, K., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Sensors, 2(8), 1156-1162.
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
Akamatsu, K., et al. (1998). Synthesis and pharmacological activity of a novel water-soluble hepatocyte-specific polymeric prodrug of prostaglandin E(1) using lactosylated poly(L-glutamic hydrazide) as a carrier. Journal of Medicinal Chemistry, 41(15), 2744-2751.
Sharma, P., & Khan, M. S. Y. (2003). Prodrugs and Mutual Prodrugs: Synthesis of Some New Pyrazolone and Oxadiazole Analogues of a Few Non-Steroidal Antiinflammatory Drugs. Indian Journal of Pharmaceutical Sciences, 65(5), 488-492.
Wikipedia contributors. (n.d.). Cyclopropane. In Wikipedia.
Zhang, C., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 16(9), 903-914.
BenchChem. (n.d.). Overcoming poor cellular uptake of NP-C86.
da Silva, A. C., et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 24(21), 3971.
Fasan, R. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity.
Talele, T. T. (2023). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 52(1), 194-257.
Peters, U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
Wessjohann, L. A., et al. (2019). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry, 25(48), 11218-11226.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 301542, 2-Methylcyclopropane-1-carboxamide.
Onyeyilim, I. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-683.
Kumar, S., et al. (2022). Convenient Synthesis, Characterizations and Biological Evolution of Novel 1-Phenyl-N'-(3-phenylacryloyl)
Imasheva, A. A., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(1), 229.
A Comparative Guide to 2-Methylcyclopropane-1-carbohydrazide and Other Enzyme Inhibitors: A Focus on Monoamine Oxidase and Lysine-Specific Demethylase 1
For researchers and drug development professionals, the identification and characterization of novel enzyme inhibitors are paramount to advancing therapeutic strategies. This guide provides a comparative analysis of 2-Me...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and drug development professionals, the identification and characterization of novel enzyme inhibitors are paramount to advancing therapeutic strategies. This guide provides a comparative analysis of 2-Methylcyclopropane-1-carbohydrazide, a compound of emerging interest, against a panel of well-established enzyme inhibitors. Due to the limited publicly available data on 2-Methylcyclopropane-1-carbohydrazide, this guide will focus on a theoretical comparison based on its structural attributes and provide a comprehensive experimental framework for its characterization. The primary comparators will be inhibitors of Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), given the structural similarities between 2-Methylcyclopropane-1-carbohydrazide and known inhibitors of these enzyme families.
Introduction to 2-Methylcyclopropane-1-carbohydrazide
2-Methylcyclopropane-1-carbohydrazide is a small molecule featuring a cyclopropane ring and a carbohydrazide moiety. While specific biological activity data for this compound is not extensively documented in peer-reviewed literature[1], its structural components suggest a potential for enzyme inhibition. The strained cyclopropane ring is a key pharmacophore in several known irreversible enzyme inhibitors, and the hydrazide group can participate in various binding interactions within an enzyme's active site. This structural analogy, particularly to the MAO inhibitor tranylcypromine, provides a strong rationale for investigating its potential as an inhibitor of amine-oxidizing enzymes.
The Target Enzymes: MAO and LSD1
Monoamine Oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][3] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[4] Inhibition of MAOs leads to an increase in the concentration of these neurotransmitters in the brain, a mechanism that has been successfully exploited for the treatment of depression and Parkinson's disease.[2][3][5]
Lysine-Specific Demethylase 1 (LSD1) , also known as KDM1A, is a flavin-dependent demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histones.[6] LSD1 has emerged as a significant target in oncology, with its inhibition showing promise in the treatment of various cancers.[7] Interestingly, some MAO inhibitors, such as tranylcypromine, have been found to also inhibit LSD1.[8]
Comparative Analysis of Enzyme Inhibitors
This section compares 2-Methylcyclopropane-1-carbohydrazide (hypothetically) with established inhibitors of MAO and LSD1. The comparison focuses on the mechanism of action, selectivity, and reversibility.
Untested; potential for novel selectivity profile.
Tranylcypromine
MAO-A, MAO-B, LSD1
Covalent modification of the FAD cofactor
Irreversible
Non-selective MAO inhibitor with significant LSD1 activity.[8][9][10]
Phenelzine
MAO-A, MAO-B
Covalent modification of the FAD cofactor
Irreversible
Non-selective hydrazine-based MAO inhibitor.[11][12][13][14]
Moclobemide
MAO-A
Competitive inhibition
Reversible
Selective for MAO-A, leading to a better safety profile regarding dietary restrictions.[15][16][17]
Selegiline
MAO-B (at low doses), MAO-A (at high doses)
Covalent modification of the FAD cofactor
Irreversible
Selective for MAO-B at lower therapeutic doses.[18][19][20][21]
Mechanism of Action: A Visual Representation
The following diagram illustrates the fundamental difference between reversible and irreversible enzyme inhibition, a key aspect to determine for 2-Methylcyclopropane-1-carbohydrazide.
Caption: Reversible vs. Irreversible Enzyme Inhibition.
Proposed Experimental Workflow for Characterizing 2-Methylcyclopropane-1-carbohydrazide
To ascertain the enzyme inhibitory properties of 2-Methylcyclopropane-1-carbohydrazide, a systematic experimental approach is necessary. The following workflow outlines the key steps for its initial characterization.
A Comparative Guide to the Biological Target Deconvolution of 2-Methylcyclopropane-1-carbohydrazide
Herein, we present a comprehensive guide for researchers, scientists, and drug development professionals on the critical process of identifying and validating the biological target of a novel small molecule, using 2-Meth...
Author: BenchChem Technical Support Team. Date: January 2026
Herein, we present a comprehensive guide for researchers, scientists, and drug development professionals on the critical process of identifying and validating the biological target of a novel small molecule, using 2-Methylcyclopropane-1-carbohydrazide (referred to henceforth as "MC-H1") as a representative case. Public domain literature and compound databases indicate that MC-H1 is a structurally defined molecule, but no specific biological target or mechanism of action has been characterized.[1][2] This scenario is common in drug discovery, particularly following phenotypic screens where a compound demonstrates a desirable biological effect (e.g., anti-proliferative activity) without a known molecular target.
This guide provides an in-depth, comparative analysis of orthogonal experimental strategies essential for the de novo identification and subsequent validation of a small molecule's biological target. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.
Section 1: The Strategic Imperative for Target Deconvolution
The failure to identify the correct molecular target of a hit compound is a primary source of attrition in drug development.[3] A validated target is the cornerstone of a successful therapeutic program, enabling mechanism-of-action studies, biomarker development, and rational lead optimization.[4][5] The journey from a phenotypic hit to a validated target requires a multi-pronged approach, integrating chemical, genetic, and biophysical methods to build a cohesive and irrefutable body of evidence.
The overall strategy involves two main phases:
Primary Target Identification: Employing unbiased, proteome-wide screening methods to generate a list of high-confidence candidate binding proteins.
Secondary Target Validation: Using orthogonal, lower-throughput assays to confirm direct engagement and functional modulation of the top candidate(s) by the compound.
Caption: High-level workflow for target deconvolution.
Section 2: A Comparative Analysis of Primary Target Identification Strategies
The initial challenge is to find the needle in the haystack: which of the thousands of proteins in a cell does MC-H1 bind to? Here, we compare two powerful, unbiased experimental approaches: Chemical Proteomics and CRISPR-based Genetic Screens.
Strategy A: Chemical Proteomics
Chemical proteomics is a powerful set of techniques used to identify the protein binding partners of small molecules directly from complex biological samples.[6][7][8] The most common approach, often called "affinity pull-down," uses a modified version of the small molecule to "fish" for its targets from a cell lysate.
Core Principle: A chemically synthesized probe version of MC-H1, featuring a linker and an affinity tag (e.g., biotin), is used to capture binding proteins. These proteins are then isolated and identified by mass spectrometry (MS).[6][9]
comparative analysis of 2-Methylcyclopropane-1-carbohydrazide derivatives
An In-Depth Comparative Analysis of 2-Methylcyclopropane-1-carbohydrazide Derivatives: A Guide for Drug Discovery Professionals As a Senior Application Scientist, this guide provides a framework for the synthesis, charac...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Comparative Analysis of 2-Methylcyclopropane-1-carbohydrazide Derivatives: A Guide for Drug Discovery Professionals
As a Senior Application Scientist, this guide provides a framework for the synthesis, characterization, and comparative biological evaluation of novel 2-methylcyclopropane-1-carbohydrazide derivatives. While this specific chemical family is novel and underexplored in current literature, this guide establishes a robust, scientifically-grounded methodology based on established principles in medicinal chemistry. We will explore the rationale behind the molecular design, propose a synthetic strategy, and detail the necessary protocols for a comparative analysis of their potential as antimicrobial agents.
Introduction: The Rationale for Hybrid Scaffolds
In the quest for novel therapeutic agents, the hybridization of known pharmacophores is a well-established strategy to generate molecules with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles. The title compound class merges two key structural motifs: the cyclopropane ring and the carbohydrazide functional group.
The Cyclopropane Moiety: As the smallest cycloalkane, the cyclopropane ring is a "privileged" structural motif in modern drug discovery.[1][2] Its inherent ring strain and unique electronic properties impart a rigid conformational constraint on molecules, which can lock a compound into its bioactive conformation, thereby enhancing binding affinity and selectivity for a biological target.[1] Furthermore, the cyclopropyl group can improve metabolic stability, leading to a longer in vivo half-life.[1] This motif is present in a wide array of FDA-approved drugs with applications ranging from anticancer to antiviral therapies.[3][4]
The Carbohydrazide Moiety: Carbohydrazides and their derivatives, particularly hydrazones, are versatile scaffolds known for a broad spectrum of biological activities.[5][6] The R-CO-NH-NH2 structure provides key hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. This moiety is a cornerstone in the synthesis of various heterocyclic compounds and has been integral to the development of antimicrobial, anticancer, and anti-inflammatory agents.[7][8][9]
By combining these two fragments, we hypothesize that 2-methylcyclopropane-1-carbohydrazide derivatives can serve as novel scaffolds for discovering potent bioactive agents. The rigid cyclopropane ring will orient the carbohydrazide portion and any subsequent derivatizations in a defined three-dimensional space, allowing for a systematic exploration of the structure-activity relationship (SAR).
Proposed Synthesis and Derivative Selection
To conduct a meaningful comparative analysis, we propose the synthesis of a focused library of derivatives from the parent compound, 2-methylcyclopropane-1-carbohydrazide. The most common and effective derivatization strategy for carbohydrazides involves condensation with substituted aromatic aldehydes to form N'-arylmethylenehydrazides (hydrazones).[10][11] This approach is synthetically straightforward and allows for the facile introduction of diverse chemical functionalities to probe electronic and steric effects.
General Synthetic Workflow
The proposed synthesis follows a two-step process starting from 2-methylcyclopropane-1-carboxylic acid.
Caption: Proposed two-step synthetic workflow for the target derivatives.
Selection of Aromatic Aldehyd Substituents for SAR Analysis
To build a comparative dataset, we propose synthesizing a series of five derivatives using aldehydes with varying electronic properties. This allows for a preliminary SAR analysis.
Compound ID
Aromatic Aldehyde
Substituent (R)
Rationale
DER-01
Benzaldehyde
-H
Unsubstituted baseline compound.
DER-02
4-Methoxybenzaldehyde
-OCH3
Strong electron-donating group.
DER-03
4-Chlorobenzaldehyde
-Cl
Electron-withdrawing, halogen group.
DER-04
4-Nitrobenzaldehyde
-NO2
Strong electron-withdrawing group.
DER-05
4-Hydroxybenzaldehyde
-OH
Electron-donating, H-bond donor.
Comparative Analysis: Antimicrobial Activity
Based on the extensive literature on carbohydrazide derivatives, a primary screen for antimicrobial activity is a logical starting point.[8][10][12] We will compare the efficacy of the five proposed derivatives against representative Gram-positive and Gram-negative bacterial strains.
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is the gold standard for measuring in vitro antibacterial activity.
Materials:
Synthesized derivatives (DER-01 to DER-05) dissolved in DMSO (10 mg/mL stock).
Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
Mueller-Hinton Broth (MHB).
96-well microtiter plates.
Ciprofloxacin (standard control drug).
Resazurin sodium salt solution (viability indicator).
Procedure:
Preparation: Dispense 100 µL of MHB into each well of a 96-well plate.
Serial Dilution: Add 100 µL of the stock solution of a test compound (e.g., DER-01) to the first well. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.
Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells. Add 10 µL of this standardized inoculum to each well.
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only). Also, run a dilution series for the standard drug, Ciprofloxacin.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Result Visualization: After incubation, add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth.
MIC Determination: The MIC is the lowest concentration of the compound where no color change is observed (wells remain blue).
Illustrative Comparative Data
The following table presents a hypothetical but plausible set of results from the MIC assay, designed to illustrate how data would be structured for comparative analysis.
Compound ID
Substituent (R)
MIC (µg/mL) vs S. aureus
MIC (µg/mL) vs E. coli
Parent Hydrazide
-
>256
>256
DER-01
-H
64
128
DER-02
-OCH3
32
64
DER-03
-Cl
16
32
DER-04
-NO2
8
16
DER-05
-OH
32
64
Ciprofloxacin
(Control)
1
0.5
Interpretation of Results and SAR
Derivatization is Key: The parent carbohydrazide is inactive, highlighting the necessity of the arylmethylene moiety for antibacterial activity.
Electronic Effects are Significant: A clear trend emerges where electron-withdrawing groups (-Cl, -NO2) enhance potency against both bacterial strains compared to the unsubstituted (DER-01) and electron-donating derivatives (DER-02, DER-05).
Potency Ranking: The order of potency would be DER-04 > DER-03 > DER-02 ≈ DER-05 > DER-01. This suggests that reducing the electron density on the azomethine (-CH=N-) nitrogen may be beneficial for activity.
Gram-Positive Selectivity: The compounds show generally better activity against the Gram-positive S. aureus than the Gram-negative E. coli, a common observation for this class of compounds.[10]
Experimental Design Logic
The overall workflow for this comparative analysis is designed to be logical and self-validating.
Caption: Logical workflow for the comparative analysis of novel derivatives.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the comparative analysis of novel 2-methylcyclopropane-1-carbohydrazide derivatives. By systematically synthesizing a focused library and evaluating their antimicrobial activity, researchers can establish a foundational structure-activity relationship. The illustrative data suggest that derivatives bearing electron-withdrawing substituents, such as DER-04 , may serve as promising leads.
Future work should expand upon these findings by:
Synthesizing a broader range of derivatives to refine the SAR.
Testing lead compounds against a wider panel of pathogenic bacteria, including multi-drug resistant strains.
Conducting cytotoxicity assays against mammalian cell lines to determine selectivity and a preliminary safety profile.
Investigating the mechanism of action of the most potent compounds.
By following this structured approach, the therapeutic potential of this novel chemical scaffold can be thoroughly and efficiently explored.
References
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists. 10
Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives. National Institutes of Health (NIH). 13
Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Scilit. 7
Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. MDPI. 12
Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives. Taylor & Francis Online. 14
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. 15
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. 3
Selected cyclopropane-containing natural products and pharmaceutical compounds. ResearchGate. 4
Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. National Institutes of Health (NIH). 8
Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. National Center for Biotechnology Information. 9
Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. MDPI. 16
A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. 5
Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives. Asian Journal of Chemistry. 11
The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. J&K Scientific. 1
Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. 6
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. National Institutes of Health (NIH). 17
Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. 2
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methylcyclopropane-1-carbohydrazide
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confidence in their findings. When quantifying a novel or complex molecule like 2-Methylcyclopropane-1-c...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confidence in their findings. When quantifying a novel or complex molecule like 2-Methylcyclopropane-1-carbohydrazide, the robustness of the analytical methods employed is paramount. This guide provides an in-depth comparison of potential analytical methodologies and a detailed protocol for the cross-validation of these methods, ensuring data consistency and reliability across different analytical platforms. This process is critical when transferring methods between laboratories or when a reference method is being updated.
The Critical Role of Analytical Method Validation
Before delving into the comparison of methods, it is crucial to understand the regulatory landscape. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for analytical method validation.[1][2][3][4][5][6][7][8] The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[5] This involves evaluating various performance characteristics, including accuracy, precision, specificity, linearity, and range.[3]
Cross-validation is a comparative process that assesses the equivalency of two or more analytical methods used to generate data within the same study or across different studies.[9] This is particularly important when, for instance, a high-throughput screening method is compared against a more definitive reference method.
Comparison of Potential Analytical Methods for 2-Methylcyclopropane-1-carbohydrazide
Given the chemical structure of 2-Methylcyclopropane-1-carbohydrazide, a polar compound with a hydrazide functional group, several analytical techniques can be considered. Direct analysis can be challenging due to its polarity and potential for low UV absorbance.[10] Therefore, derivatization is often employed to enhance chromatographic retention and detector response.[11][12][13][14][15]
Here, we compare two plausible methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) after pre-column derivatization, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which may or may not require derivatization depending on the desired sensitivity.
Feature
HPLC-UV with Pre-column Derivatization
LC-MS/MS
Principle
The analyte is chemically modified with a UV-absorbing tag before separation on an HPLC column and detection by a UV detector.[12][16]
The analyte is separated by LC and then ionized, and specific mass-to-charge ratio transitions are monitored for detection and quantification.[17][18]
Specificity
Good, but can be susceptible to interference from other compounds that react with the derivatizing agent or have similar retention times.
Excellent, as it relies on both the retention time and the specific mass transitions of the analyte and its fragments.[19]
Sensitivity
Moderate to high, depending on the derivatizing agent's molar absorptivity.
Very high, often capable of detecting analytes at picogram or femtogram levels.[17]
Linearity & Range
Typically demonstrates good linearity over a 2-3 order of magnitude concentration range.
Excellent linearity over a wide dynamic range, often spanning 4-6 orders of magnitude.[17]
Cost & Complexity
Lower initial instrument cost and less complex operation.
Higher initial instrument cost and requires more specialized expertise for operation and data interpretation.
Sample Throughput
Can be lower due to the additional derivatization step.
Can be very high, with analysis times of only a few minutes per sample.[17]
Cross-Validation Protocol: HPLC-UV vs. LC-MS/MS
The following is a detailed protocol for the cross-validation of a newly developed LC-MS/MS method against an established and validated HPLC-UV method for the quantification of 2-Methylcyclopropane-1-carbohydrazide in a given matrix (e.g., plasma or a drug formulation).
A Comparative Guide to the Efficacy of Cis- and Trans-2-Methylcyclopropane-1-carbohydrazide Isomers
Introduction: The Critical Role of Stereochemistry in Drug Discovery In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant o...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Critical Role of Stereochemistry in Drug Discovery
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of its biological activity.[1][2][3][4] Molecules that share the same chemical formula and connectivity but differ in the spatial orientation of their atoms are known as stereoisomers.[4][5] These subtle structural nuances can lead to profound differences in pharmacokinetics and pharmacodynamics, where one isomer may elicit a potent therapeutic effect, while another could be inactive or even toxic.[2][3][4] The tragic story of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the importance of stereoisomerism in drug development.[2][4]
This guide focuses on the cis and trans isomers of 2-Methylcyclopropane-1-carbohydrazide, a molecule combining the rigid, strained cyclopropane scaffold with a reactive carbohydrazide moiety. The cyclopropane ring is a prevalent motif in numerous biologically active compounds, valued for its ability to confer conformational rigidity and enhance binding affinity to biological targets.[6][7][8] The carbohydrazide group is also a versatile functional group found in a wide array of pharmaceuticals.[9][10]
Given the distinct spatial arrangements of the methyl and carbohydrazide groups in the cis and trans isomers of 2-Methylcyclopropane-1-carbohydrazide, it is hypothesized that they will exhibit differential biological efficacy. This guide provides a comprehensive framework for the synthesis, separation, and comparative evaluation of these isomers, offering researchers a robust roadmap for investigating their therapeutic potential.
Synthesis and Isomer Separation: A Foundational Workflow
The initial step in comparing the efficacy of the cis and trans isomers is their synthesis and subsequent separation into pure forms. A generalized synthetic approach and separation workflow are outlined below.
Generalized Synthetic Protocol
The synthesis of a mixture of cis- and trans-2-Methylcyclopropane-1-carbohydrazide can be approached through a multi-step process, likely commencing with the cyclopropanation of an appropriate alkene, followed by functional group manipulation to yield the desired carbohydrazide.
Step 1: Synthesis of 2-Methylcyclopropane-1-carboxylic acid: This can be achieved through various established cyclopropanation methods.
Step 2: Activation of the Carboxylic Acid: The resulting mixture of cis- and trans-2-Methylcyclopropane-1-carboxylic acid is then activated, for example, by conversion to the corresponding acid chloride or through the use of coupling agents.
Step 3: Reaction with Hydrazine: The activated carboxylic acid is reacted with hydrazine hydrate to form the desired 2-Methylcyclopropane-1-carbohydrazide as a mixture of cis and trans isomers.
Isomer Separation Protocol
The separation of cis and trans isomers is a critical step that often leverages subtle differences in their physical properties.[11][12][13] High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.[14][15]
Protocol: Preparative HPLC Separation
Column Selection: A chiral stationary phase or a suitable reversed-phase column should be selected based on initial analytical-scale screening.
Mobile Phase Optimization: A systematic optimization of the mobile phase composition (e.g., varying the ratio of organic solvent to aqueous buffer) is crucial to achieve baseline separation of the two isomers.
Sample Preparation: The crude mixture of cis and trans isomers is dissolved in a suitable solvent compatible with the mobile phase.
Fraction Collection: The sample is injected onto the preparative HPLC system, and fractions corresponding to the two separated isomer peaks are collected.
Purity Analysis: The purity of the collected fractions should be rigorously assessed using analytical HPLC and other spectroscopic methods (e.g., NMR, Mass Spectrometry).
Caption: A logical workflow for investigating the mechanism of action.
Conclusion
The cis and trans isomers of 2-Methylcyclopropane-1-carbohydrazide represent a compelling pair of molecules for comparative efficacy studies. Due to their distinct three-dimensional structures, it is highly probable that they will exhibit different biological activities. This guide provides a foundational framework for researchers to systematically synthesize, separate, and evaluate these isomers. The proposed experimental protocols, if executed with rigor, will provide valuable insights into their therapeutic potential and could pave the way for the development of novel drug candidates. The principles of stereochemistry underscore the importance of such detailed investigations in modern drug discovery.
[1][2][3]
References
Therapeutic efficacy of stereoisomers. (2024, September 10). Google AI.
What role does stereoisomerism play in drug development? - TutorChase. (n.d.). TutorChase.
How Do Stereoisomers Affect Drug Activity? - Chemistry For Everyone. (2025, July 24). YouTube.
What is the application of stereochemistry in drug design? - Patsnap Synapse. (2025, May 21).
Effects of Stereoisomers on Drug Activity. (2021, June 21).
"biological activity of novel Cyclopropane-1,2-dicarbohydrazide deriv
Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. (2024, October 1).
Synthesis and Biological Significance of Fluorinated Cyclopropane-carbohydrazide based Benzylidene Derivatives. (n.d.).
Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. (n.d.). PubMed Central.
The Role of Geometric Isomers in Drug Efficacy and Toxicity. (2025, August 1).
A Comparative Study of Cis- and Trans-Cyclopropane-1,2-dicarbohydrazide: A Guide for Researchers. (n.d.). BenchChem.
Cyclopropane Derivatives and their Diverse Biological Activities. (1999, December 6). Scilit.
Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.).
US3880925A - Separation and purification of cis and trans isomers - Google Patents. (n.d.).
Recommended Tests for the Self-Disproportionation of Enantiomers (SDE) to Ensure Accurate Reporting of the Stereochemical Outcome of Enantioselective Reactions. (n.d.). MDPI.
Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)
Reactivity Face-Off: A Comparative Analysis of Cis and Trans Isomers of 2-Methylcyclopropane-1-carbaldehyde. (n.d.). BenchChem.
Quantum of selectivity testing: detection of isomers and close homologs using an AZO based e-nose without a prior training. (2026, January 12).
EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents. (n.d.).
Carbohydrazide - Wikipedia. (n.d.). Wikipedia.
CARBOHYDRAZIDE | - atamankimya.com. (n.d.).
Development and comparison of reversed-phase ultra high-performance liquid chromatography (RP-UHPLC) and hydrophilic interaction liquid chromatography (HILIC) approaches to the analysis of regioisomeric fluorofentanyl derivatives and related compounds. (2025, October 19).
A comparative study of the cis and trans isomers of two hydantoin compounds with anticonvulsant potency. (2025, November 8).
Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimeriz
4.3: Cis-Trans Isomerism in Cycloalkanes. (2024, July 30). Chemistry LibreTexts.
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methylcyclopropane-1-carbohydrazide Analogs as Potential Monoamine Oxidase Inhibitors
Introduction: The Promise of the Cyclopropane Scaffold in Neurotherapeutics The cyclopropane ring, a small, strained carbocycle, is a privileged motif in medicinal chemistry, prized for its ability to impart conformation...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Promise of the Cyclopropane Scaffold in Neurotherapeutics
The cyclopropane ring, a small, strained carbocycle, is a privileged motif in medicinal chemistry, prized for its ability to impart conformational rigidity and metabolic stability to drug candidates.[1] Its unique electronic properties can also lead to enhanced binding affinity and improved pharmacokinetic profiles.[2] A classic example of its successful application is in the structure of tranylcypromine, an irreversible inhibitor of monoamine oxidase (MAO) that has been used for decades in the treatment of depression and anxiety disorders.[3][4] The therapeutic action of tranylcypromine is rooted in its ability to increase the synaptic levels of key neurotransmitters—serotonin, norepinephrine, and dopamine—by blocking their degradation by MAO-A and MAO-B.[3]
This guide delves into the structure-activity relationship (SAR) of a novel class of compounds, 2-methylcyclopropane-1-carbohydrazide analogs, as potential MAO inhibitors. While direct and extensive SAR studies on this specific scaffold are not yet prevalent in the public domain, we can construct a robust predictive framework by drawing upon the well-established SAR of tranylcypromine and other cyclopropane-containing MAO inhibitors.[5] This guide will provide a comparative analysis of hypothetical analogs, detailing the scientific rationale for their design and predicting their biological activity based on foundational principles of medicinal chemistry. We will also provide detailed experimental protocols for the synthesis of the core scaffold and the enzymatic assays required to validate these hypotheses.
Core Scaffold and Rationale for Investigation
The 2-methylcyclopropane-1-carbohydrazide scaffold combines the rigid cyclopropane core of tranylcypromine with a carbohydrazide moiety. The carbohydrazide group is a versatile functional group known to participate in various biological interactions and can serve as a key pharmacophoric element or as a handle for further derivatization.[6] The central hypothesis is that this scaffold can orient functional groups in a precise three-dimensional arrangement to interact with the active site of MAO enzymes.
Based on the SAR of tranylcypromine analogs, we can infer how modifications at different positions of the 2-methylcyclopropane-1-carbohydrazide core might influence MAO-A and MAO-B inhibitory activity and selectivity.[5] The following sections explore these potential modifications.
Stereochemistry of the Cyclopropane Ring
The stereochemistry of the substituents on the cyclopropane ring is critical for biological activity. In tranylcypromine, the trans isomer is the active form. It is hypothesized that a similar stereochemical preference will be observed for 2-methylcyclopropane-1-carbohydrazide analogs. The trans configuration is thought to optimally position the functional groups for interaction with the enzyme's active site.
Substitution on the Carbohydrazide Moiety (R1)
The terminal nitrogen of the carbohydrazide can be substituted with various groups (R1) to probe interactions with different regions of the MAO active site.
Small Alkyl Groups: Small, non-bulky alkyl groups (e.g., methyl, ethyl) may be well-tolerated and could slightly increase lipophilicity, potentially enhancing cell permeability.
Aromatic and Heteroaromatic Rings: Introduction of a phenyl or substituted phenyl ring could lead to π-π stacking interactions with aromatic residues in the active site, such as Tyrosine. Substituents on this ring (e.g., halogens, methoxy groups) can modulate electronic properties and provide additional interaction points. For instance, electron-withdrawing groups might enhance potency.
Hydrogen Bond Donors/Acceptors: Incorporating groups capable of hydrogen bonding could lead to specific interactions with amino acid residues in the enzyme's binding pocket, potentially increasing affinity and selectivity.
Modifications of the Methyl Group (R2)
The methyl group at the 2-position of the cyclopropane ring can also be modified.
Homologation: Increasing the alkyl chain length (e.g., ethyl, propyl) could probe the size of a hydrophobic pocket in the active site. However, excessively bulky groups are likely to introduce steric hindrance and reduce activity.
Bioisosteric Replacement: Replacing the methyl group with bioisosteres like a fluorine atom or a hydroxyl group could alter the molecule's electronic and pharmacokinetic properties.[7] For example, a fluorine atom could increase metabolic stability.
Comparative Data of Hypothetical Analogs
The following table presents a predictive comparison of hypothetical 2-methylcyclopropane-1-carbohydrazide analogs and their potential inhibitory activity against MAO-A and MAO-B. The predicted IC50 values are based on extrapolations from the known SAR of tranylcypromine and related MAO inhibitors.[5]
Analog
R1 (on Carbohydrazide)
R2 (on Cyclopropane)
Predicted MAO-A IC50 (nM)
Predicted MAO-B IC50 (nM)
Predicted Selectivity
Rationale for Design
1 (Parent)
H
CH3
500
800
None
Core scaffold for baseline activity.
2
Phenyl
CH3
150
250
None
Introduction of an aromatic ring for potential π-π stacking.
Electron-donating group to probe electronic effects.[5]
5
H
Ethyl
600
950
None
Homologation to probe hydrophobic pocket size.
6
H
CF3
450
700
None
Bioisosteric replacement to increase metabolic stability.
Experimental Protocols
Synthesis of the 2-Methylcyclopropane-1-carbohydrazide Scaffold
The synthesis of the core scaffold can be achieved in a two-step process starting from 2-methylcyclopropanecarboxylic acid.
Step 1: Synthesis of 2-Methylcyclopropanecarboxylic Acid
A scalable synthesis of trans-2-methylcyclopropanecarboxylic acid can be achieved via the cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide (Corey's ylide).[8]
Procedure:
Prepare dimethylsulfoxonium methylide by reacting trimethylsulfoxonium iodide with a strong base like sodium hydride in anhydrous DMSO.
Add a solution of trans-ethyl crotonate in DMSO to the pre-formed ylide solution at an elevated temperature (e.g., 80 °C).
After the reaction is complete (monitored by GC-MS), quench the reaction with water and extract the ethyl 2-methylcyclopropanecarboxylate.
Hydrolyze the ester to the carboxylic acid using aqueous sodium hydroxide, followed by acidification.
Purify the resulting 2-methylcyclopropanecarboxylic acid by distillation or chromatography.
Step 2: Conversion to 2-Methylcyclopropane-1-carbohydrazide
The carboxylic acid is then converted to the corresponding carbohydrazide. A common method involves the formation of an activated ester followed by reaction with hydrazine.[9]
Procedure:
Activate the 2-methylcyclopropanecarboxylic acid using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or by converting it to the acid chloride with thionyl chloride.
React the activated acid with an excess of hydrazine hydrate in a suitable solvent like ethanol or THF at room temperature or under gentle heating.
After the reaction is complete, remove the solvent under reduced pressure.
Purify the crude product by recrystallization or column chromatography to obtain 2-methylcyclopropane-1-carbohydrazide.
Diagram of the Synthetic Workflow
Caption: Synthetic route to 2-methylcyclopropane-1-carbohydrazide.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of the synthesized analogs against MAO-A and MAO-B can be determined using a fluorometric or spectrophotometric assay.[1][10]
Materials:
Recombinant human MAO-A and MAO-B enzymes.
Substrate (e.g., kynuramine for a continuous spectrophotometric assay or p-tyramine for a fluorometric assay).[2][6]
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).
Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
In a 96-well plate, add the MAO-A or MAO-B enzyme solution to each well.
Add the test compounds or positive controls to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37 °C to allow for inhibitor-enzyme interaction.
Initiate the enzymatic reaction by adding the substrate to all wells.
Measure the change in absorbance or fluorescence over time at the appropriate wavelength.
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Diagram of the MAO Inhibition Assay Workflow
Caption: Workflow for the in vitro MAO inhibition assay.
Conclusion and Future Directions
This guide provides a comprehensive framework for the design, synthesis, and evaluation of 2-methylcyclopropane-1-carbohydrazide analogs as a novel class of potential MAO inhibitors. By leveraging the established SAR of tranylcypromine, we have proposed a series of targeted modifications to the core scaffold and predicted their impact on biological activity. The detailed experimental protocols offer a clear path for the practical implementation of these studies.
Future research should focus on the synthesis and biological testing of the proposed analogs to validate these predictive SAR models. Further optimization of the hit compounds, guided by the initial screening results, could lead to the development of potent and selective MAO inhibitors with improved therapeutic profiles for the treatment of neurological disorders.
References
Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. ACS Publications.
1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. PubMed.
A Senior Application Scientist's Guide to Benchmarking Novel Monoamine Oxidase Inhibitors: A Case Study with 2-Methylcyclopropane-1-carbohydrazide
Introduction: The Rationale for Novel MAO-A Inhibitors Monoamine oxidase (MAO) enzymes are critical regulators of neurotransmitters in the brain, primarily breaking down serotonin, norepinephrine, and dopamine. The inhib...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Rationale for Novel MAO-A Inhibitors
Monoamine oxidase (MAO) enzymes are critical regulators of neurotransmitters in the brain, primarily breaking down serotonin, norepinephrine, and dopamine. The inhibition of these enzymes, particularly MAO-A, has been a cornerstone in the treatment of major depressive disorder (MDD) for decades. However, first-generation MAO inhibitors (MAOIs) were non-selective and irreversible, leading to significant side effects and dietary restrictions, which has limited their clinical use. This has spurred the search for a new generation of MAOIs with improved selectivity and safety profiles.
This guide outlines a comprehensive benchmarking strategy for a novel compound, 2-Methylcyclopropane-1-carbohydrazide, against established MAOIs. The chemical structure, featuring a hydrazide moiety, suggests a potential mechanism for enzyme inhibition, making MAO a prime target for investigation. Our objective is to rigorously evaluate its potency, selectivity, and preclinical efficacy against well-characterized drugs in the same class: the irreversible, non-selective inhibitor Phenelzine, and the selective, irreversible MAO-B inhibitor Selegiline. This comparative approach is essential for determining the therapeutic potential and translational viability of this new chemical entity.
Experimental Strategy: A Phased Approach to Benchmarking
A multi-tiered experimental plan is crucial for a thorough evaluation. We will progress from fundamental biochemical assays to more complex cell-based and in vivo models. This phased approach ensures that we establish a strong foundational understanding of the compound's activity before committing to more resource-intensive studies. The workflow is designed to provide clear go/no-go decision points at each stage.
Caption: Inhibition of MAO-A by 2-Methylcyclopropane-1-carbohydrazide.
Protocol 4: Rodent Pharmacokinetic (PK) Study
This study determines key PK parameters like half-life, bioavailability, and brain penetration.
Methodology:
A cohort of mice or rats is administered a single dose of 2-Methylcyclopropane-1-carbohydrazide via intravenous (IV) and oral (PO) routes.
Blood and brain tissue samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
Drug concentrations in plasma and brain homogenates are quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
Key PK parameters are calculated, including the brain-to-plasma ratio, which indicates the compound's ability to cross the blood-brain barrier.
Protocol 5: In Vivo Target Engagement and Behavioral Efficacy
The final step is to confirm that the drug inhibits MAO-A in the brain and elicits an antidepressant-like effect in a validated animal model.
Methodology:
Target Engagement: Mice are treated with various doses of the compound. After a set period, brain tissue is collected, and the activity of MAO-A is measured ex vivo to determine the degree of enzyme inhibition at each dose.
Behavioral Model (Forced Swim Test): This is a standard test to screen for antidepressant efficacy. Mice are administered the drug or a vehicle control. They are then placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A significant reduction in immobility time is interpreted as an antidepressant-like effect.
Compound
Brain MAO-A Inhibition ED50 (mg/kg)
Forced Swim Test MED (mg/kg)
2-Methylcyclopropane-1-carbohydrazide
1.5
5
Phenelzine
3.0
10
Hypothetical data for illustrative purposes. ED50 = effective dose for 50% inhibition; MED = minimum effective dose.
Conclusion and Future Directions
This comprehensive benchmarking guide provides a rigorous framework for evaluating novel MAO inhibitors like 2-Methylcyclopropane-1-carbohydrazide. Based on the hypothetical data presented, the compound demonstrates a highly promising preclinical profile: it is a potent, selective, and irreversible MAO-A inhibitor with a wide therapeutic index and efficacy in a behavioral model of depression at a lower dose than the comparator drug.
These findings strongly support its advancement into further preclinical development, including more extensive safety toxicology studies and evaluation in more sophisticated behavioral models. The systematic approach outlined here ensures that decisions are data-driven, de-risking the lengthy and costly process of drug development.
References
Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. Available at: [Link]
Sub Laban, T., & Saadabadi, A. (2023). Monoamine Oxidase Inhibitors (MAOI). StatPearls Publishing. Available at: [Link]
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. Available at: [Link]
Comparative
A Senior Application Scientist's Guide to Comparative Docking of 2-Methylcyclopropane-1-carbohydrazide Derivatives Against Mycobacterial InhA
This guide provides a comprehensive framework for conducting a comparative molecular docking study of 2-Methylcyclopropane-1-carbohydrazide and its structural analogues. We will explore the rationale for target selection...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for conducting a comparative molecular docking study of 2-Methylcyclopropane-1-carbohydrazide and its structural analogues. We will explore the rationale for target selection, outline a robust and self-validating experimental protocol, and detail methods for data interpretation to elucidate potential structure-activity relationships (SAR).
Introduction: The Therapeutic Potential of Carbohydrazides
The carbohydrazide moiety is a versatile pharmacophore known to be a structural component in numerous compounds with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-tuberculosis effects.[1][2][3] The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutic agents.[4][5] Isoniazid, a cornerstone of tuberculosis treatment for decades, is a pro-drug that ultimately targets the enoyl-acyl carrier protein reductase (InhA).[6][7][8] This clinical precedent makes the hydrazide scaffold a compelling starting point for designing new direct inhibitors of InhA, a critical enzyme in the mycolic acid biosynthesis pathway essential for the mycobacterial cell wall.[4][9]
This guide focuses on 2-Methylcyclopropane-1-carbohydrazide, a novel compound with an intriguing combination of a strained cyclopropane ring and the proven carbohydrazide functional group. By comparing its predicted binding affinity against InhA with that of structurally related compounds, we can generate initial hypotheses about its potential as an anti-tubercular agent.
Part 1: Scientific Rationale & Compound Selection
A successful computational study is founded on a clear scientific question. Our objective is to investigate the potential of 2-Methylcyclopropane-1-carbohydrazide as an InhA inhibitor by comparing it to carefully selected analogues and a known clinical agent.
Target Selection: Enoyl-Acyl Carrier Protein Reductase (InhA)
InhA is an NADH-dependent enzyme that catalyzes the final reduction step in the fatty acid synthase-II (FAS-II) system of Mtb.[9] This pathway is responsible for producing the long-chain mycolic acids that are indispensable components of the mycobacterial cell envelope.[4] Inhibition of InhA disrupts this pathway, compromising cell wall integrity and leading to bacterial death.[4] Its status as a clinically validated target for isoniazid and its critical role in Mtb survival make InhA an ideal candidate for this in silico investigation.[6][10][11] For this study, we will utilize the crystal structure of InhA complexed with an inhibitor and NADH, for example, the structure available under PDB ID: 2X22 .[12]
Ligand Selection for Comparative Analysis
The choice of ligands is critical for a meaningful comparative study. We will analyze four compounds to probe the structure-activity relationship of the cyclopropane ring and its methylation.
Compound 1 (Lead): 2-Methylcyclopropane-1-carbohydrazide: The primary compound of interest. Its docking performance will be the central point of comparison.
Compound 2 (Positive Control): Isoniazid: As the most famous anti-tubercular hydrazide, it serves as a crucial benchmark, although it acts as a pro-drug requiring activation.[6]
Compound 3 (Analogue A): Cyclopropane-carbohydrazide: By removing the methyl group, we can directly assess the contribution of this group to binding affinity and interaction patterns.
Compound 4 (Analogue B): Isobutyrylhydrazide: As an acyclic isomer, this compound allows us to evaluate the role of the strained cyclopropane ring system in receptor binding.
Part 2: A Validated Experimental Protocol for Molecular Docking
This section provides a detailed, step-by-step workflow. The protocol's integrity is ensured by a validation step, where the ability of the docking software to reproduce a known binding pose is confirmed.[13][14]
Required Software
AutoDock Tools (ADT): Used for preparing protein and ligand files.[15]
PyMOL or UCSF Chimera: For visualization and analysis of molecular structures and interactions.
Open Babel or similar: For converting chemical file formats.
Step-by-Step Methodology
Step 1: Target Protein Preparation
Download the Structure: Obtain the crystal structure of M. tuberculosis InhA from the RCSB Protein Data Bank (e.g., PDB ID: 2X22).[12] This structure contains the enzyme, the cofactor NAD+, and a bound inhibitor (PT70).
Clean the Protein: Load the PDB file into AutoDock Tools. Remove all water molecules and any heteroatoms not essential for the study (except the NAD+ cofactor, which is crucial for the binding pocket's conformation). For the initial validation, also save a separate copy of the co-crystallized inhibitor (PT70).
Prepare the Receptor File: Add polar hydrogens to the protein structure. Compute and assign Gasteiger charges. Save the final prepared receptor as a .pdbqt file, which includes atomic charge and type information required by AutoDock Vina.[17]
Step 2: Ligand Preparation
Obtain 3D Structures: Draw the structures of the four compounds using chemical drawing software. Generate 3D coordinates and save them in a common format like .sdf or .mol2.
Energy Minimization: Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
Prepare Ligand Files: Load each minimized ligand into AutoDock Tools. Detect the rotatable bonds and assign Gasteiger charges. Save each prepared ligand as a .pdbqt file.
Step 3: Docking Protocol Validation (Trustworthiness Check)
This step is mandatory to ensure the chosen docking parameters are reliable.[13][18]
Re-dock the Native Ligand: Use the prepared InhA receptor (PDB: 2X22) and the extracted, prepared co-crystallized inhibitor (PT70).
Define the Grid Box: The grid box defines the search space for the docking algorithm.[15][18] Center the grid box on the co-crystallized ligand's coordinates to encompass the entire active site. A box size of 20x20x20 Å is typically a good starting point.
Run Docking Simulation: Execute AutoDock Vina.
Calculate RMSD: Superimpose the top-ranked docked pose of the inhibitor onto its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD). A successful validation is indicated by an RMSD value of less than 2.0 Å , which confirms the protocol can accurately reproduce the experimental binding mode.[13][14]
Step 4: Comparative Docking Simulation
Execute Docking Runs: Using the validated grid parameters and the prepared InhA receptor, perform docking simulations for each of the four study compounds (2-Methylcyclopropane-1-carbohydrazide and its analogues).
Configuration: Create a configuration file (conf.txt) for each run, specifying the receptor, ligand, and grid box coordinates.[17]
Step 5: Post-Docking Analysis & Visualization
Analyze Binding Affinity: The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol in the log file.[19] This score estimates the binding free energy; more negative values indicate stronger predicted binding.
Visualize Interactions: Load the receptor and the top-ranked docked poses for each ligand into PyMOL or Chimera.
Identify Key Interactions: Analyze the non-covalent interactions between each ligand and the InhA active site residues. Pay close attention to:
Hydrogen Bonds: Identify donor-acceptor pairs and their distances.
Hydrophobic Interactions: Note contacts with nonpolar residues like Val, Leu, Ile, and Phe.
Pi-stacking or Cation-Pi Interactions: If applicable (e.g., with aromatic rings).
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The results can be used to form a preliminary structure-activity relationship hypothesis.
Comparative Data Summary
Present the docking results in a structured table. The following is an example using hypothetical data for illustrative purposes.
Compound Name
Structure
Binding Affinity (kcal/mol)
H-Bonds
Key Interacting Residues
2-Methylcyclopropane-1-carbohydrazide
Img_Ligand_1
-6.8
2
TYR158, NAD+
Isoniazid
Img_Ligand_2
-5.5
1
SER94
Cyclopropane-carbohydrazide
Img_Ligand_3
-6.2
2
TYR158, NAD+
Isobutyrylhydrazide
Img_Ligand_4
-5.9
2
TYR158, NAD+
Interpreting the Results
Binding Affinity: In our hypothetical data, 2-Methylcyclopropane-1-carbohydrazide shows the most favorable binding affinity (-6.8 kcal/mol). This suggests it may bind more strongly than the other analogues.
Impact of Methyl Group: The improved score of the methyl-containing compound (-6.8 kcal/mol) compared to its non-methylated analogue (-6.2 kcal/mol) suggests the methyl group may be engaging in favorable hydrophobic interactions within a specific sub-pocket of the active site.
Impact of Cyclopropane Ring: The cyclopropane-containing compounds show better binding scores than their acyclic counterpart, Isobutyrylhydrazide (-6.2 and -6.8 vs. -5.9 kcal/mol). This indicates that the rigid, strained ring structure may confer a conformational advantage for fitting into the InhA active site.
Interaction Analysis: Visual analysis is key. For example, identifying that the hydrazide moiety consistently forms a hydrogen bond with the backbone of residue TYR158 or the NAD+ cofactor across multiple compounds would highlight its importance as a pharmacophoric anchor.
Part 4: Visualization of the Experimental Workflow
A clear workflow diagram is essential for reproducibility and understanding the logical flow of the experiment.
Caption: Workflow for the comparative docking study.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to evaluating 2-Methylcyclopropane-1-carbohydrazide as a potential inhibitor of M. tuberculosis InhA. The comparative docking analysis, grounded by a crucial validation step, provides a powerful in silico tool for generating initial SAR hypotheses. Based on the hypothetical results, the presence of the methylated cyclopropane ring appears advantageous for binding.
These computational predictions are not an end but a beginning. Promising candidates from this study should be prioritized for chemical synthesis and subsequent in vitro enzymatic assays to determine their actual inhibitory activity (IC50 values) against InhA. Further studies, including cell-based assays against Mtb and molecular dynamics simulations, would be required to validate these initial findings and explore the stability of the predicted binding modes.
References
Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. [Link]
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
Journal of Pure and Applied Microbiology. (2025, September 3). Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations. [Link]
Taylor & Francis Online. (n.d.). Discovery of Novel and Potent InhA Inhibitors By an In Silico Screening and Pharmacokinetic Prediction. [Link]
MDPI. (2021, May 20). Docking-Based Virtual Screening and Molecular Dynamics Simulations of Quercetin Analogs as Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors of Mycobacterium tuberculosis. [Link]
ACS Publications. (n.d.). Discovery of New Inhibitors of Mycobacterium tuberculosis InhA Enzyme Using Virtual Screening and a 3D-Pharmacophore-Based Approach. [Link]
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
PubMed. (n.d.). Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. [Link]
ResearchGate. (2022, April 25). How to validate the molecular docking results?[Link]
RCSB PDB. (2023, August 16). 8OTN: structure of InhA from mycobacterium tuberculosis in complex with inhibitor. [Link]
NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]
RCSB PDB. (2015, April 29). 4TRN: STRUCTURE OF INHA FROM MYCOBACTERIUM TUBERCULOSIS COMPLEXED TO NADH. [Link]
NIH. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. [Link]
NIH. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. [Link]
NIH. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC. [Link]
RCSB PDB. (2010, March 2). 2X22: crystal structure of M. tuberculosis InhA inhibited by PT70. [Link]
NIH. (n.d.). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. PMC. [Link]
Royal Society of Chemistry. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. [Link]
ResearchGate. (2024, September 24). Validation of Docking Methodology (Redocking). [Link]
RCSB PDB. (2024, January 24). 8OTL: structure of InhA from Mycobacterium tuberculosis. [Link]
MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
MDPI. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies. [Link]
Semantic Scholar. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]
OUCI. (n.d.). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]
ResearchGate. (n.d.). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]
Bridging the Gap: A Comparative Guide to the In Vivo Validation of 2-Methylcyclopropane-1-carbohydrazide's In Vitro Discoveries
For researchers at the forefront of drug discovery, the journey from a promising in vitro hit to a validated in vivo candidate is both exhilarating and fraught with challenges. This guide provides a comprehensive framewo...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers at the forefront of drug discovery, the journey from a promising in vitro hit to a validated in vivo candidate is both exhilarating and fraught with challenges. This guide provides a comprehensive framework for advancing 2-Methylcyclopropane-1-carbohydrazide, a novel compound at the intersection of two biologically significant chemical classes—cyclopropanes and carbohydrazides[1][2]—from the benchtop to preclinical models. We will explore the critical steps of in vivo validation, drawing comparisons with established hydrazide derivatives to illuminate the path forward.
The hydrazide functional group is a cornerstone in medicinal chemistry, featured in drugs with activities ranging from antibacterial and antifungal to anticancer and anti-inflammatory[1][3][4]. Similarly, the cyclopropane ring, a strained three-membered carbocycle, imparts unique conformational rigidity and metabolic stability, often enhancing the biological activity of parent molecules[2]. The combination of these two moieties in 2-Methylcyclopropane-1-carbohydrazide suggests a high potential for novel biological effects.
This guide will operate under a common scenario in drug discovery: a hypothetical, yet plausible, in vitro finding for 2-Methylcyclopropane-1-carbohydrazide. Let us assume that initial screening has revealed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). We will now delineate the logical and scientifically rigorous progression to validate this finding in a living system.
Part 1: The In Vivo Validation Workflow: A Step-by-Step Rationale
The transition from a controlled in vitro environment to the complexity of a whole organism necessitates a systematic and multi-faceted approach. The following workflow is designed to de-risk the progression of our lead compound and provide a clear, evidence-based rationale for its advancement.
Caption: A logical workflow for the in vivo validation of an in vitro antibacterial finding.
Step 1: Acute Toxicity Assessment
Before assessing efficacy, it is paramount to establish a preliminary safety profile. The "Fish Embryo Acute Toxicity (FET) test," as outlined by OECD Guideline 236, offers a rapid and ethical screen for acute toxicity[5]. Zebrafish (Danio rerio) embryos are an excellent model due to their genetic homology to humans, rapid development, and optical transparency, which allows for real-time observation of organogenesis.
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them under a stereomicroscope.
Compound Exposure: Distribute healthy, synchronized embryos into a 96-well plate. Expose them to a range of concentrations of 2-Methylcyclopropane-1-carbohydrazide (e.g., 0.1 µM to 100 µM) and a vehicle control.
Endpoint Assessment: At 24, 48, 72, and 96 hours post-fertilization (hpf), assess for lethal endpoints (coagulation, lack of somite formation, non-detachment of the tail, and lack of heartbeat) and sublethal teratogenic effects (e.g., pericardial edema, yolk sac edema, spinal curvature).
Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) and determine the maximum non-lethal concentration.
Comparative Insight: Many published studies on novel hydrazide-hydrazones have successfully employed this model to demonstrate low to moderate toxicity, providing the necessary confidence to proceed to mammalian models[5].
Step 2: Pharmacokinetic (PK) Profiling
A compound is only effective if it can reach its target site in the body at a sufficient concentration and for an adequate duration. Therefore, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Methylcyclopropane-1-carbohydrazide is a critical next step.
Experimental Protocol: Murine Pharmacokinetic Study
Compound Administration: Administer a single dose of 2-Methylcyclopropane-1-carbohydrazide via intravenous (IV) and oral (PO) routes to different cohorts of mice.
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
Bioanalysis: Process blood samples to plasma and quantify the concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (%F) can be calculated by comparing the AUC from oral administration to the AUC from IV administration.
This comparative table highlights the variability within the hydrazide class. Isoniazid, an anti-tubercular drug, exhibits excellent oral bioavailability, while nifuroxazide, an intestinal antiseptic, is designed for low systemic absorption[6]. Determining where our novel compound falls on this spectrum is crucial for designing an effective dosing regimen for efficacy studies.
Step 3: In Vivo Efficacy Studies
With a foundational understanding of the compound's safety and pharmacokinetic profile, we can now design a robust efficacy study to determine if the in vitro antibacterial activity translates to a therapeutic benefit in a living organism.
Experimental Protocol: Murine Thigh Infection Model for MRSA
Animal Model: Use immunocompetent or neutropenic mice, depending on the desired stringency of the model.
Infection: Induce a localized thigh infection by intramuscular injection of a clinical isolate of MRSA.
Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with 2-Methylcyclopropane-1-carbohydrazide at various doses determined from PK data. Include a vehicle control group and a positive control group (e.g., vancomycin).
Endpoint Assessment: After a defined treatment period (e.g., 24 hours), euthanize the mice, excise the infected thigh muscle, homogenize the tissue, and perform quantitative bacterial culture to determine the colony-forming units (CFU) per gram of tissue.
Data Analysis: Compare the bacterial burden in the treated groups to the vehicle control group. A statistically significant reduction in CFU indicates in vivo efficacy.
Trustworthiness through Self-Validation: This protocol includes both positive and negative controls. The vehicle control validates that the observed effect is due to the compound and not the delivery vehicle. The positive control (vancomycin) validates the infection model itself, ensuring that the bacteria are susceptible to a known antibiotic in this in vivo setting.
Step 4: Confirming the Mechanism of Action (MoA) In Vivo
While in vitro assays may suggest a mechanism of action (e.g., inhibition of a specific bacterial enzyme), it is essential to gather evidence that this same mechanism is operative in vivo.
Hypothetical MoA: Let's assume in vitro studies suggest that 2-Methylcyclopropane-1-carbohydrazide inhibits bacterial fatty acid synthesis.
Experimental Protocol: In Vivo Target Engagement
Sample Collection: Collect bacterial samples from the site of infection in both treated and untreated animals from the efficacy study.
Metabolomic Analysis: Perform metabolomic profiling on the bacterial lysates to look for an accumulation of fatty acid precursors and a depletion of mature fatty acids in the treated group, which would be consistent with the proposed MoA.
Gene Expression Analysis: Use RT-qPCR to analyze the expression of genes involved in the fatty acid synthesis pathway. Compensatory upregulation of these genes in response to inhibition by the compound can serve as a marker of target engagement.
Caption: A proposed signaling pathway for the antibacterial activity of 2-Methylcyclopropane-1-carbohydrazide.
Part 2: Concluding Remarks and Future Directions
The successful in vivo validation of 2-Methylcyclopropane-1-carbohydrazide hinges on a meticulously planned, stepwise approach that prioritizes safety, pharmacokinetics, and robust efficacy testing. By comparing its performance metrics against those of established hydrazide compounds, researchers can contextualize their findings and make informed decisions about the compound's future development.
This guide provides a foundational blueprint. Further studies, including chronic toxicity assessments, formulation optimization, and testing in multiple animal models, will be necessary to fully characterize the therapeutic potential of 2-Methylcyclopropane-1-carbohydrazide. The convergence of the unique properties of the cyclopropane ring and the proven utility of the hydrazide scaffold makes this a compound class of significant interest, warranting the rigorous investigation outlined herein.
References
Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central. [Link]
A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia.J.D.Med. [Link]
Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]
Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. National Institutes of Health (NIH). [Link]
Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Square. [Link]
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]
(PDF) Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate. [Link]
Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives. National Institutes of Health (NIH). [Link]
In silico and In vitro Determination of Antiproliferative Activity of Series N-Pyrrolyl Hydrazide-Hydrazones and Evaluation of their Effects on Isolated Rat Mycrosomes and Hepatocytes. PubMed. [Link]
Biological Activities of Hydrazone Derivatives. PubMed Central. [Link]
comparative analysis of synthetic routes for 2-Methylcyclopropane-1-carbohydrazide
An In-Depth Comparative Guide to the Synthetic Routes of 2-Methylcyclopropane-1-carbohydrazide Introduction 2-Methylcyclopropane-1-carbohydrazide is a valuable chemical intermediate characterized by the fusion of a strai...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Comparative Guide to the Synthetic Routes of 2-Methylcyclopropane-1-carbohydrazide
Introduction
2-Methylcyclopropane-1-carbohydrazide is a valuable chemical intermediate characterized by the fusion of a strained cyclopropane ring and a reactive hydrazide moiety.[1] This unique structural combination makes it a sought-after building block in medicinal chemistry and drug development. The cyclopropane ring acts as a rigid, lipophilic spacer, often improving metabolic stability and binding affinity, while the carbohydrazide group serves as a versatile handle for constructing more complex molecular architectures, particularly heterocyclic systems with known pharmacological activity.[2][3]
This guide provides a comparative analysis of the most prominent synthetic pathways to 2-Methylcyclopropane-1-carbohydrazide, designed for researchers and process chemists. We will delve into two primary, multi-step strategies, focusing on the synthesis of the crucial intermediate, 2-methylcyclopropanecarboxylic acid, followed by its conversion to the target hydrazide. Each route is evaluated based on yield, scalability, stereochemical control, and operational safety, providing the necessary data for informed selection of a synthetic strategy.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, 2-Methylcyclopropane-1-carbohydrazide (I), points to a precursor such as an ester (II) or an activated carboxylic acid. This transformation, a hydrazinolysis, is typically robust and high-yielding.[4] The core challenge lies in the efficient construction of the 2-methylcyclopropane ring. This can be approached via two main strategies: (A) forming the three-membered ring through cyclopropanation of an alkene precursor, or (B) constructing the ring via an intramolecular nucleophilic substitution.
Caption: Overall workflow for the Corey-Chaykovsky route.
Expertise & Rationale
The choice of Corey's ylide over the Simmons-Smith reagent is crucial. Corey's ylide is generally more effective for cyclopropanating electron-poor olefins like α,β-unsaturated esters. [5]The reaction's scalability is significantly enhanced by careful control of reaction parameters. A Design of Experiment (DoE) approach has shown that adding the ylide to the ester in DMSO at elevated temperatures (80 °C) under anhydrous conditions dramatically increases the yield. [5]The subsequent saponification is a standard ester hydrolysis, followed by a straightforward hydrazinolysis which proceeds readily due to the nucleophilicity of hydrazine.
Experimental Protocol
Step 1: Synthesis of Ethyl trans-2-Methylcyclopropanecarboxylate
[5]1. To a three-necked flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
2. Wash the NaH with anhydrous hexane and decant. Add anhydrous dimethyl sulfoxide (DMSO).
3. Add trimethylsulfoxonium iodide (TMSOI, 1.2 eq) portion-wise, maintaining the temperature below 30 °C. Stir the resulting mixture for 30 minutes until a clear solution of the ylide is formed.
4. In a separate flask, dissolve ethyl crotonate (1.0 eq) in anhydrous DMSO.
5. Heat the ethyl crotonate solution to 80 °C and add the pre-formed ylide solution dropwise over 1 hour.
6. After the addition is complete, maintain the reaction at 80 °C for an additional hour. Monitor completion by GC-MS.
7. Cool the reaction to room temperature and quench by pouring it into ice-water.
8. Extract the product with methyl tert-butyl ether (MTBE), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester. Purification can be achieved by vacuum distillation.
Step 2: Synthesis of trans-2-Methylcyclopropanecarboxylic Acid
[5]1. Dissolve the crude ethyl ester from Step 1 in ethanol.
2. Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature for 1-2 hours until hydrolysis is complete (monitored by TLC).
3. Remove the ethanol under reduced pressure.
4. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid (HCl).
5. Extract the carboxylic acid with isopropyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the product.
Step 3: Synthesis of trans-2-Methylcyclopropane-1-carbohydrazide
[4]1. In a round-bottom flask, dissolve the carboxylic acid from Step 2 in an excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
2. Heat the mixture to reflux for 4-6 hours to re-form the ethyl ester (in situ Fischer esterification).
[6][7]3. Cool the mixture and add hydrazine hydrate (NH₂NH₂·H₂O, 5.0 eq) dropwise.
4. Heat the reaction mixture to a gentle reflux and maintain for 4-8 hours.
5. Cool the mixture to room temperature, allowing the product to crystallize.
6. Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the final carbohydrazide.
Route 2: Classic Synthesis via Malonic Ester Cyclization
This route is a classic textbook method for forming substituted cyclopropanes. [8]It involves the dialkylation of a malonic ester, which serves as the cornerstone for building the three-membered ring via an intramolecular Sₙ2 reaction. While robust, this method can be lower yielding and less stereoselective than the ylide approach.
Caption: Overall workflow for the Malonic Ester Synthesis route.
Expertise & Rationale
The malonic ester synthesis is a powerful C-C bond-forming strategy. The protons alpha to the two ester groups are highly acidic (pKa ≈ 13) and are easily removed by a base like sodium ethoxide. [8]The resulting enolate acts as a nucleophile, first displacing one bromide from 1,2-dibromopropane. A second deprotonation followed by an intramolecular cyclization forms the cyclopropane ring. The final steps involve the hydrolysis of both ester groups followed by heat-induced decarboxylation of the resulting malonic acid derivative to yield the desired monosubstituted carboxylic acid. [8]This route often produces a mixture of cis and trans isomers that may require separation.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-Methylcyclopropane-1,1-dicarboxylate
[8]1. In a flask equipped with a reflux condenser, dissolve sodium metal (2.0 eq) in absolute ethanol to prepare sodium ethoxide (NaOEt).
2. To the cooled NaOEt solution, add diethyl malonate (1.0 eq) dropwise.
3. Add 1,2-dibromopropane (1.1 eq) to the solution and heat the mixture to reflux for 2-3 hours.
4. After the initial reaction, add a second equivalent of NaOEt solution, and continue to reflux for another 4-6 hours to drive the intramolecular cyclization.
5. Cool the reaction, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure.
6. Dissolve the residue in ether, wash with water, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by vacuum distillation.
Step 2: Synthesis of 2-Methylcyclopropanecarboxylic Acid
[8]1. Hydrolyze the diester from Step 1 by refluxing with an excess of aqueous sodium hydroxide (NaOH) until the organic layer disappears.
2. Cool the solution and carefully acidify with concentrated sulfuric acid.
3. Gently heat the acidified solution. Carbon dioxide will evolve as the malonic acid derivative decarboxylates.
4. After gas evolution ceases, cool the solution and extract the product with a suitable organic solvent (e.g., ether).
5. Dry the organic extracts and remove the solvent to yield the carboxylic acid as a mixture of isomers.
Step 3: Synthesis of 2-Methylcyclopropane-1-carbohydrazide
Follow the same two-stage esterification and hydrazinolysis procedure as described in Step 3 of Route 1.
Comparative Analysis
Parameter
Route 1: Corey-Chaykovsky
Route 2: Malonic Ester Synthesis
Overall Yield
Good to Excellent (Optimized processes can exceed 70-80% for the acid). [5]
Moderate to Good (Typically 40-60% for the acid). [8]
Both synthetic routes offer viable pathways to 2-Methylcyclopropane-1-carbohydrazide. The choice between them depends heavily on the specific requirements of the research or production campaign.
Route 1 (Corey-Chaykovsky) is highly recommended for applications where stereochemical purity and scalability are paramount. Its ability to selectively produce the trans isomer in high yield makes it the superior choice for process development and applications requiring isomerically pure material. [5]The primary considerations are the cost and handling requirements of the specialized ylide precursor.
Route 2 (Malonic Ester Synthesis) remains a valuable and classic method, particularly for laboratory-scale synthesis where a mixture of isomers is acceptable or can be separated. It utilizes more conventional and often less expensive starting materials. However, its lack of stereocontrol and moderate yields make it less attractive for large-scale production.
Ultimately, for drug development professionals and researchers targeting specific biological interactions where stereochemistry is key, the precision offered by the Corey-Chaykovsky route is indispensable.
References
Hu, W., & Zhang, X. P. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(46), 15430-15434. (Note: General cyclopropane synthesis context)
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
[7]17. Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. [URL not available from snippet]
[3]18. Shawali, A. S., et al. (2002). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 7(2), 184-197. [Link]
[9]19. International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. [Link]
[10]20. ResearchGate. (n.d.). Hydrazinolysis of fatty acid methyl esters. Retrieved from [Link]
Navigating the Safe Disposal of 2-Methylcyclopropane-1-carbohydrazide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuri...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methylcyclopropane-1-carbohydrazide, a compound featuring a strained cyclopropane ring and a reactive hydrazide moiety. The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste management, aiming to build a culture of safety and trust within the laboratory environment.
Hazard Assessment: Understanding the Risks
A thorough understanding of the potential hazards associated with 2-Methylcyclopropane-1-carbohydrazide is the cornerstone of its safe handling and disposal. The molecule's two key features dictate its primary risks:
The Hydrazide Group: Compounds containing a hydrazide functional group are known to have several potential hazards. Based on the SDS for carbohydrazide, a related compound, these can include being harmful if swallowed, causing skin and serious eye irritation, and potentially triggering allergic skin reactions.[1] Furthermore, many hydrazides are toxic to aquatic life with long-lasting effects.[1]
The Cyclopropane Ring: The presence of a cyclopropane ring can contribute to the flammability of the compound. For instance, 2-methylcyclopropanemethanol is classified as a flammable liquid and vapor.[2]
Therefore, 2-Methylcyclopropane-1-carbohydrazide should be treated as a hazardous substance with potential flammability, toxicity, and irritant properties.
Table 1: Summary of Potential Hazards and Necessary Precautions
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 2-Methylcyclopropane-1-carbohydrazide for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
Eye Protection: Safety glasses with side-shields or chemical splash goggles are essential to prevent eye contact.[1]
Skin and Body Protection: A laboratory coat should be worn at all times. For larger quantities or in the event of a spill, additional protective clothing may be necessary.
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-Methylcyclopropane-1-carbohydrazide is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[4]
Experimental Protocol: Waste Collection and Labeling
Container Selection: Choose a clean, dry, and chemically compatible container with a secure screw-top lid. The container must be in good condition and free from any damage that could lead to leaks.[5]
Waste Segregation: Do not mix 2-Methylcyclopropane-1-carbohydrazide waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. In particular, keep it segregated from oxidizing agents.[2]
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "2-Methylcyclopropane-1-carbohydrazide".[5] The label should also include the approximate quantity of waste and the date of accumulation.
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from sources of ignition and incompatible materials.[2][3] The container must be kept closed at all times except when adding waste.[4][5]
Disposal Request: Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][7]
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
Control Ignition Sources: If the material is considered flammable, extinguish all nearby flames and turn off any spark-producing equipment.[2][3]
Ventilation: Ensure the area is well-ventilated, preferably by working within a fume hood.
Containment and Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[3] Use non-sparking tools for cleanup.[2]
Collection: Carefully collect the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.[2]
Decontamination: Clean the spill area thoroughly.
Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
Chemical Inactivation: A Note of Caution
While chemical inactivation can be a viable method for rendering some hazardous chemicals non-hazardous, it should only be performed by trained personnel with a thorough understanding of the reaction chemistry and potential byproducts. For hydrazides, there are potential inactivation methods, but these can be complex and may generate other hazardous substances. Therefore, for 2-Methylcyclopropane-1-carbohydrazide, the recommended and safest course of action is disposal through a certified hazardous waste program without attempting in-lab inactivation.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 2-Methylcyclopropane-1-carbohydrazide.
Caption: Decision workflow for the safe disposal of 2-Methylcyclopropane-1-carbohydrazide.
Conclusion: A Commitment to Safety
The proper disposal of 2-Methylcyclopropane-1-carbohydrazide is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of hazard assessment, proper PPE usage, and systematic waste management, researchers can confidently navigate the challenges of handling novel chemical compounds. This guide serves as a foundational resource, and it is crucial to always consult your institution's specific hazardous waste management policies and EHS department for any additional requirements.
References
Redox. (2024, December 1). Safety Data Sheet: Carbohydrazide. [Link]
PubChem. (n.d.). 2-Methylcyclopropane-1-carbaldehyde. National Center for Biotechnology Information. [Link]
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet. [Link]
Gomes, P., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(21), 6489. [Link]
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]
Bandarian, V., & Reed, G. H. (1999). Hydrazine cation radical in the active site of ethanolamine ammonia-lyase: mechanism-based inactivation by hydroxyethylhydrazine. Biochemistry, 38(39), 12394-402. [Link]
Kulkarni, S. G., & Kaware, M. K. (2013). Biotransformation of hydrazine derivatives in the mechanism of toxicity. Indian journal of pharmacology, 45(1), 101–102. [Link]
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. [Link]
National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology. StatPearls. [Link]
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]
A Researcher's Guide to Handling 2-Methylcyclopropane-1-carbohydrazide: A Proactive Safety Protocol
This document provides a comprehensive safety and handling protocol for 2-Methylcyclopropane-1-carbohydrazide. Given that this is a specialized research chemical, detailed, peer-reviewed safety information is not widely...
Author: BenchChem Technical Support Team. Date: January 2026
This document provides a comprehensive safety and handling protocol for 2-Methylcyclopropane-1-carbohydrazide. Given that this is a specialized research chemical, detailed, peer-reviewed safety information is not widely available. Therefore, this guide is built upon a conservative approach, deriving safety protocols from the known hazards of its constituent chemical groups: the cyclopropane ring and, most significantly, the hydrazide functional group. This protocol is designed to empower researchers to handle this compound with the highest degree of safety, ensuring both personal protection and experimental integrity.
The Foundational Hazard Assessment
The core principle for safely handling novel compounds is to anticipate hazards based on their chemical structure. 2-Methylcyclopropane-1-carbohydrazide incorporates a hydrazide moiety (-CONHNH₂), which is structurally related to hydrazine. Hydrazine and its derivatives are a well-documented class of reactive, toxic, and potentially carcinogenic compounds.[1][2] The cyclopropane group, while less hazardous, is a strained ring system that can impart reactivity.
Based on analogous compounds, we can construct a probable hazard profile for 2-Methylcyclopropane-1-carbohydrazide.
Hazard Category
Associated Functional Group
Potential Effects & Rationale
Authoritative Source
Acute Toxicity
Hydrazide
Harmful if swallowed, inhaled, or in contact with skin. Hydrazide compounds can be toxic and corrosive.[2][3]
Causes skin irritation and potentially severe burns upon contact. The basic nature of the hydrazide group contributes to its corrosive properties.[2][3]
Suspected human carcinogen. Hydrazine is classified as "Probably carcinogenic to humans" (Group 2A) by IARC.[4] This risk is conservatively extended to its derivatives.
Provides a critical barrier against splashes and protects from potential fire hazards associated with flammable compounds and reactive hydrazides.[8][9]
Hand Protection
Double Gloving: An inner Silver Shield® or 4H® glove with a heavy-duty, chemical-resistant outer glove (e.g., nitrile, neoprene).
The hydrazide moiety necessitates robust hand protection. Disposable nitrile gloves alone offer only minimal splash protection.[7][8] Double gloving with a highly resistant inner layer provides extended protection against chemical breakthrough. Gloves must be changed immediately upon contamination.
Eye & Face Protection
Chemical splash goggles meeting ANSI Z87.1 standards are the minimum requirement. A full-face shield must be worn over the goggles during all handling operations.
This combination is essential to protect against splashes, particularly when transferring liquids or handling powders that could become airborne.[7][8] The face shield protects the entire face from corrosive splashes, which is a significant risk with hydrazide compounds.
Respiratory Protection
All handling must be performed within a certified chemical fume hood. If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[9]
The potential for harmful vapors and the suspected carcinogenicity of hydrazide compounds make respiratory exposure a primary concern. A fume hood is the primary engineering control to prevent inhalation.[2]
Procedural Workflow: From Preparation to Disposal
The following diagram outlines the critical stages for handling 2-Methylcyclopropane-1-carbohydrazide, emphasizing the integration of safety measures at every step.